Leu-valorphin-arg
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84N14O13/c1-28(2)24-36(57)47(74)67-45(30(5)6)52(79)68-44(29(3)4)51(78)66-41(25-32-16-18-34(72)19-17-32)54(81)70-23-11-15-42(70)50(77)65-40(26-33-27-62-37-13-9-8-12-35(33)37)49(76)69-46(31(7)71)53(80)63-38(20-21-43(58)73)48(75)64-39(55(82)83)14-10-22-61-56(59)60/h8-9,12-13,16-19,27-31,36,38-42,44-46,62,71-72H,10-11,14-15,20-26,57H2,1-7H3,(H2,58,73)(H,63,80)(H,64,75)(H,65,77)(H,66,78)(H,67,74)(H,68,79)(H,69,76)(H,82,83)(H4,59,60,61)/t31-,36+,38+,39+,40+,41+,42+,44+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMAYCCXBUMFX-ZAIVSCQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84N14O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Leu-valorphin-arg: Discovery, Origin, and Core Functional Aspects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Leu-valorphin-arg, a naturally occurring opioid peptide. Delving into its origins as a hemoglobin-derived molecule, this document outlines its discovery, synthesis, and purification. A key focus is placed on its pharmacological activity, supported by quantitative data and detailed experimental protocols for its characterization. Furthermore, this guide presents a visualization of the canonical signaling pathway activated upon its binding to opioid receptors, offering a valuable resource for researchers in pharmacology and drug development.
Discovery and Origin
This compound, also known as LVV-hemorphin-6, is an endogenous opioid peptide with the amino acid sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan-Thr-Gln-Arg (LVVYPWTQR). It belongs to the hemorphin family, a class of peptides derived from the proteolytic cleavage of the β-chain of hemoglobin. Specifically, this compound corresponds to the (32-40) sequence of the β-, δ-, γ-, and ε-chains of human hemoglobin.[1] The discovery of hemorphins as "atypical" opioid peptides highlighted a novel source of bioactive molecules from a well-known protein, expanding the understanding of endogenous regulatory systems.[2] These peptides are found in various tissues, including the pituitary gland, and are noted for their high stability.[1]
Quantitative Pharmacological Data
This compound exhibits notable activity at opioid receptors and other G protein-coupled receptors. The following table summarizes the available quantitative data from in vitro studies. While radioligand binding experiments have shown competitive binding of various hemorphins to μ, δ, and κ-opioid receptors, specific Kᵢ values for this compound are not consistently reported in the literature.[3][4]
| Parameter | Value | Assay System | Target | Reference |
| IC₅₀ | 73 μM | Inhibition of β-endorphin activity | Opioid Receptors | [3] |
| EC₅₀ | 38 ± 18 μM | Ca²⁺ Mobilization | Bombesin Receptor Subtype 3 (hBRS-3) in NCI-N417 cells | |
| EC₅₀ | 183 ± 60 μM | Ca²⁺ Mobilization | hBRS-3 in CHO cells |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a standard manual Fmoc-based solid-phase synthesis for this compound (LVVYPWTQR).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide under vacuum.
HPLC Purification of this compound
Instrumentation and Columns:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Guinea Pig Ileum (GPI) Bioassay for Opioid Activity
This ex vivo assay assesses the inhibitory effect of opioid agonists on the electrically induced contractions of the guinea pig ileum, which is rich in myenteric plexus neurons containing opioid receptors.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution
-
Organ bath with electrodes for transmural stimulation
-
Isotonic transducer and data acquisition system
-
This compound
-
Naloxone (opioid antagonist)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and suspend it in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension.
-
Electrical Stimulation: Apply transmural electrical stimulation to induce regular twitch contractions.
-
Agonist Addition: Once stable contractions are achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the inhibition of the twitch response.
-
Antagonist Challenge: To confirm the opioid-mediated effect, pre-incubate a separate ileum preparation with the opioid antagonist naloxone before adding this compound. The antagonistic effect of naloxone will prevent the inhibitory action of this compound.
-
Data Analysis: Construct a dose-response curve to determine the EC₅₀ value of this compound for the inhibition of ileal contractions.
Signaling Pathways and Experimental Workflow
Experimental Workflow for Discovery and Characterization
Caption: Discovery and characterization workflow of this compound.
Opioid Receptor Signaling Pathway
Upon binding to G protein-coupled opioid receptors (predominantly μ-opioid receptors), this compound initiates a signaling cascade characteristic of Gᵢ/Gₒ protein activation.
Caption: Opioid receptor signaling cascade initiated by this compound.
Conclusion
This compound stands as a significant member of the hemorphin family, demonstrating the principle that large, abundant proteins can serve as precursors for potent signaling molecules. Its activity at opioid and other receptors underscores its potential role in physiological processes such as pain modulation. The methodologies outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this and related peptides. Further research into the specific receptor subtype affinities and in vivo effects of this compound will be crucial in elucidating its full therapeutic potential.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Naloxone-precipitated contractions of the guinea pig ileum made tolerant to a synthetic opioid peptide: evidence against the involvement of capsaicin-sensitive neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling [frontiersin.org]
An In-Depth Technical Guide to Leu-valorphin-arg (LVV-Hemorphin-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-valorphin-arg, also known as LVV-hemorphin-7, is a naturally occurring decapeptide derived from the β-chain of hemoglobin. This endogenously produced peptide has garnered significant interest within the scientific community due to its diverse pharmacological activities. It is recognized for its interactions with several key physiological systems, including the opioid, renin-angiotensin, and bombesin systems. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing its known signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, neuroscience, and drug development.
Introduction
This compound is a bioactive peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe.[1] It belongs to the hemorphin family, a group of peptides generated by the enzymatic degradation of hemoglobin.[1] First isolated from bovine hemoglobin hydrolysates, this compound has since been identified in various tissues, including the brain.[2] Its multifaceted pharmacological profile stems from its ability to interact with multiple receptor systems, positioning it as a molecule of interest for potential therapeutic applications in pain management, cardiovascular regulation, and neurological disorders.
Physicochemical Properties
| Property | Value | Reference |
| Full Name | Leucyl-valyl-valyl-tyrosyl-prolyl-tryptophyl-threonyl-glutaminyl-arginyl-phenylalanine | N/A |
| Synonyms | LVV-Hemorphin-7, this compound | [1] |
| Amino Acid Sequence | LVVYPWTQRF | [1] |
| Molecular Formula | C65H93N15O14 | N/A |
| Molecular Weight | 1308.52 g/mol | N/A |
| Source | Endogenous peptide derived from the β-chain of hemoglobin | [1] |
Pharmacological Activity: Quantitative Data
The biological effects of this compound are mediated through its interaction with several distinct receptor and enzyme targets. The following tables summarize the available quantitative data on its activity.
Table 3.1: Angiotensin Converting Enzyme (ACE) Inhibition
| Peptide | IC50 (µM) | Source Organism of Peptide | Assay Substrate | Reference |
| This compound (non-camel) | 12.649 | Mammalian | FAPGG | [3] |
| This compound (camel) | 6.601 | Camelus dromedarius | FAPGG | [3] |
Table 3.2: Bombesin Receptor Subtype 3 (BRS-3) Activation
| Cell Line | EC50 (µM) | Assay Type | Reference |
| CHO (Chinese Hamster Ovary) cells | 183 ± 60 | Calcium Mobilization | [4] |
| NCI-N417 (Human Small Cell Lung Cancer) cells | 38 ± 18 | Calcium Mobilization | [4] |
Table 3.3: Angiotensin IV (AT4) Receptor / Insulin-Regulated Aminopeptidase (IRAP) Inhibition
While a specific Ki for this compound is not explicitly stated, it is reported to bind with high affinity in the nanomolar range.[5] A study on its analogues provides insight into the inhibitory potency.
| Peptide Analogue | Ki (nM) | Assay Substrate | Reference |
| LVVYPWTQR | 56 | Leucine β-naphthylamide | [6] |
| LVVYPWTQ | 190 | Leucine β-naphthylamide | [6] |
| LVVYPWT | 200 | Leucine β-naphthylamide | [6] |
| LVVYPW | 230 | Leucine β-naphthylamide | [6] |
| LVVYP | 620 | Leucine β-naphthylamide | [6] |
Table 3.4: Angiotensin II Type 1 (AT1) Receptor Modulation
This compound acts as a positive allosteric modulator of the AT1 receptor, enhancing the binding of the endogenous ligand, Angiotensin II.
| Parameter | Effect of this compound | Reference |
| Angiotensin II Kd | 2.6-fold decrease | [7] |
| Angiotensin II Bmax | No significant effect | [7] |
Table 3.5: Opioid Receptor Interaction
Direct quantitative binding affinity data (Ki or IC50) for this compound at mu (µ) and delta (δ) opioid receptors are not consistently reported in the literature. However, functional assays confirm its opioid activity, which is reversible by the opioid antagonist naloxone.[1] Studies often describe its effects as being of lesser potency compared to classic opioid peptides.[1]
Signaling Pathways
Bombesin Receptor Subtype 3 (BRS-3) Signaling
Upon binding to the G-protein coupled receptor BRS-3, this compound initiates a signaling cascade that results in an increase in intracellular calcium concentration. This pathway involves the activation of Gαq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Angiotensin Converting Enzyme (ACE) Inhibition Assay
This protocol is adapted from studies measuring the ACE inhibitory activity of peptides.[3]
Objective: To determine the in vitro inhibitory effect of this compound on ACE activity.
Materials:
-
This compound
-
Angiotensin Converting Enzyme (from rabbit lung)
-
FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) substrate
-
HEPES buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of this compound to be tested.
-
In a 96-well microplate, add 20 µL of the this compound dilution or buffer (for control) to each well.
-
Add 160 µL of the FAPGG substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Bombesin Receptor Subtype 3 (BRS-3) Calcium Mobilization Assay
This protocol is based on the methodology used to identify this compound as a BRS-3 agonist.[4]
Objective: To measure the activation of BRS-3 by this compound by quantifying changes in intracellular calcium levels.
Materials:
-
CHO or NCI-N417 cells expressing BRS-3
-
This compound
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
-
96-well black-walled, clear-bottom microplates
Procedure:
-
Seed BRS-3 expressing cells into 96-well plates and grow to confluency.
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS.
-
Prepare serial dilutions of this compound in HBS.
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and continuously record the fluorescence for several minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
The EC50 value is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.
In Vivo Anxiolytic Activity Assessment: Elevated Plus Maze
This protocol is a standard method for assessing anxiety-like behavior in rodents and has been used to evaluate the effects of this compound.
Objective: To determine the anxiolytic-like effects of this compound in rodents.
Materials:
-
Adult male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., saline)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specific time before the test.
-
Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Place each rat individually in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the behavior of the rat using a video camera.
-
After the 5-minute test, return the rat to its home cage.
-
Clean the maze thoroughly between each trial to remove any olfactory cues.
-
Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound is a pleiotropic endogenous peptide with a complex pharmacological profile. Its ability to interact with opioid, angiotensin, and bombesin systems highlights its potential as a modulator of various physiological processes, including pain, blood pressure, and mood. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this intriguing molecule. Future studies should aim to elucidate the precise binding affinities at opioid receptors and further explore the in vivo consequences of its multifaceted receptor interactions. This will be crucial for the rational design and development of novel therapeutics based on the structure and function of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity study of LVV-hemorphin-7: angiotensin AT4 receptor ligand and inhibitor of insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Function of Leu-valorphin-arg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-valorphin-arg, systematically known as Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR) and also referred to as LVV-hemorphin-6, is an endogenous nonapeptide derived from the β-chain of hemoglobin. Emerging research has identified this hemorphin as a bioactive peptide with significant modulatory roles in key physiological processes. This technical guide provides a comprehensive overview of the current understanding of the endogenous functions of this compound, with a focus on its interactions with opioid and sigma receptors, as well as its potent inhibitory effects on Angiotensin-Converting Enzyme (ACE). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts in areas such as pain management, cardiovascular regulation, and neuropharmacology.
Core Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, primarily centered around its interaction with the opioid system and its influence on the renin-angiotensin system. While direct binding affinity (Ki) values for this compound at specific opioid receptor subtypes are not consistently reported in publicly available literature, functional assays and studies on related hemorphins provide quantitative insights into its bioactivity.
| Target | Peptide | Assay Type | Parameter | Value | Source |
| Opioid Receptors | This compound (LVV-hemorphin-6) | Guinea-Pig Ileum (GPI) Bioassay | IC50 | 73 µM | [1][2] |
| Angiotensin-Converting Enzyme (ACE) | LVV-hemorphin-7 (non-camel) | In vitro ACE Inhibition Assay | IC50 | 12.649 µM | [3] |
Note: The GPI bioassay for opioid activity measures the functional inhibition of electrically induced muscle contractions, which is a classic method for assessing the potency of opioid receptor agonists. The IC50 value for LVV-hemorphin-7, a closely related hemorphin, is provided as a reference for its potent ACE inhibitory activity.
Interaction with the Opioid System
This compound is recognized as an opioid-active peptide, demonstrating affinity for both µ-opioid and sigma receptors[4]. This interaction is foundational to its potential analgesic properties and its broader effects on the central nervous system.
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
Experimental Protocol: Mu-Opioid Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound like this compound for the µ-opioid receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-hMOR cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone.
-
Competitive Binding: Cell membranes, [³H]-DAMGO, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inhibition of Angiotensin-Converting Enzyme (ACE)
This compound and related hemorphins have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.
Mechanism of ACE Inhibition
ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a common method for determining the ACE inhibitory activity of a peptide like this compound.
Objective: To determine the IC50 value of this compound for ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source).
-
Substrate: Hippuryl-His-Leu (HHL).
-
Assay buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3.
-
Stopping reagent: e.g., 1 M HCl.
-
Extraction solvent: Ethyl acetate.
-
Test compound: this compound at various concentrations.
-
Spectrophotometer.
Procedure:
-
Assay Setup: In microcentrifuge tubes, prepare the following reactions in triplicate:
-
Control: ACE solution and assay buffer.
-
Inhibitor: ACE solution and varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the tubes at 37°C for 10 minutes.
-
Reaction Initiation: Add the HHL substrate to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
Extraction: Add ethyl acetate to each tube to extract the hippuric acid produced from the hydrolysis of HHL. Vortex and centrifuge to separate the phases.
-
Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100, where A is the absorbance.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of ACE activity) from the resulting dose-response curve.
-
Logical Workflow for Functional Characterization
The comprehensive characterization of the endogenous functions of a bioactive peptide like this compound follows a logical progression from initial identification to in-depth mechanistic studies.
Conclusion and Future Directions
This compound is a multifunctional endogenous peptide with significant potential as a modulator of the opioid and renin-angiotensin systems. Its demonstrated opioid activity and potent ACE inhibition highlight its promise as a lead compound for the development of novel therapeutics for pain and hypertension. Further research is warranted to elucidate the precise binding affinities of this compound for various opioid and sigma receptor subtypes, to fully characterize its downstream signaling effects, and to explore its physiological and pathophysiological roles in vivo. A deeper understanding of its structure-activity relationships will be crucial for the design of more potent and selective analogs with improved therapeutic profiles.
References
- 1. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Camel Hemorphins Exhibit a More Potent Angiotensin-I Converting Enzyme Inhibitory Activity than Other Mammalian Hemorphins: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
Leu-Valorphin-Arg: A Technical Overview of its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Leu-valorphin-arg, a nonapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg, is a biologically active peptide classified as a hemorphin. These peptides are derived from the fragmentation of hemoglobin and have been shown to possess a range of physiological effects. This technical guide provides an in-depth analysis of the structure, chemical properties, and biological activities of this compound, with a focus on its interactions with opioid receptors and its role as an angiotensin-converting enzyme (ACE) inhibitor.
Structural and Physicochemical Properties
This compound is a linear nonapeptide corresponding to the sequence (32-40) of the β, δ, γ, and ε-chains of human hemoglobin[1][2]. Its fundamental structural and chemical properties are summarized in the tables below.
| Property | Value | Reference |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | [3] |
| One-Letter Code | LVVYPWTQR | [3] |
| Molecular Formula | C₅₆H₈₄N₁₄O₁₃ | |
| Molecular Weight | 1161.38 g/mol | |
| CAS Number | 135861-77-7 | [3] |
| Physicochemical Property | Value/Information | Reference |
| Purity | Typically >95% (synthetic) | [4] |
| Appearance | White lyophilized powder | [4] |
| Solubility | Information not readily available; general guidance for peptides suggests dissolving in appropriate solvents, with the potential need for gentle heating or sonication. | [2] |
| Stability | Reported to have high stability towards membrane-bound lung enzymes. Stock solutions are recommended to be stored at -20°C or -80°C and used within 1 to 6 months to avoid degradation. | [1][2] |
| Isoelectric Point (pI) | Not experimentally determined in the reviewed literature. The pI can be calculated based on the pKa values of the ionizable groups in the amino acid sequence. |
Biological Activity and Pharmacological Profile
This compound exhibits a dual biological activity, acting as both an opioid receptor ligand and an inhibitor of the angiotensin-converting enzyme (ACE).
Opioid Receptor Activity
Angiotensin-Converting Enzyme (ACE) Inhibition
A significant biological function of this compound is its potent inhibitory action on the angiotensin-converting enzyme (ACE)[1][2]. This activity positions it as a potential agent for research in hypertension and cardiovascular diseases.
| Biological Activity | IC₅₀ Value | Reference |
| ACE Inhibition | 6.45 µM |
Signaling Pathways
The dual activities of this compound implicate its involvement in two distinct and crucial physiological signaling pathways.
Opioid Receptor Signaling
Upon binding to G-protein coupled opioid receptors (GPCRs), such as the µ-opioid receptor, this compound would initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channel activity, resulting in the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of opioids.
ACE Inhibition and the Renin-Angiotensin System
By inhibiting ACE, this compound interferes with the renin-angiotensin system (RAS), a critical regulator of blood pressure. ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of this enzyme leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on standard methodologies for peptides, the following sections outline the likely experimental approaches.
Synthesis and Purification: Solid-Phase Peptide Synthesis (SPPS)
This compound is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Protocol:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with HBTU/HOBt and DIPEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.
Opioid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
Radioligand (e.g., [³H]DAMGO for µ-receptors)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Assay Setup: In a microtiter plate, add a constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) to the cell membrane preparation.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
ACE Inhibition Assay
The inhibitory activity of this compound on ACE can be determined using a spectrophotometric assay.
Materials:
-
Angiotensin-converting enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
This compound (inhibitor)
-
Assay buffer (e.g., borate buffer with NaCl)
-
o-phthaldialdehyde (OPA) reagent
-
Spectrofluorometer or spectrophotometer
Protocol:
-
Enzyme Reaction: ACE is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of the substrate HHL.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).
-
Quantification of Product: The amount of His-Leu produced is quantified by adding the OPA reagent, which forms a fluorescent adduct with the primary amine of His-Leu. The fluorescence is measured at an appropriate excitation and emission wavelength.
-
Data Analysis: The percentage of ACE inhibition is calculated for each concentration of this compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a fascinating bioactive peptide with a dual mechanism of action, engaging both the opioid and renin-angiotensin systems. Its defined structure and potent ACE inhibitory activity make it a valuable tool for research in neuropharmacology and cardiovascular medicine. Further studies are warranted to fully elucidate its opioid receptor binding profile and to explore its therapeutic potential. The experimental frameworks provided herein offer a basis for the synthesis, purification, and functional characterization of this and related hemorphin peptides.
References
Leu-Valorphin-Arg: A Technical Guide to its Sequence, Molecular Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hemorphin peptide, Leu-valorphin-arg, detailing its fundamental properties, biological interactions, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Core Properties of this compound
This compound is a nonapeptide derived from the β-chain of hemoglobin. Its primary sequence and molecular characteristics are fundamental to its biological function.
| Property | Value | Reference |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | [1] |
| One-Letter Code | LVVYPWTQR | [1] |
| Molecular Weight | ~1161.4 g/mol | [2] |
| Primary Biological Targets | µ-opioid receptor, σ-opioid receptor | [1] |
| Known Biological Activity | Opioid activity demonstrated in Guinea Pig Ileum (GPI) bioassay | [3] |
Experimental Protocols
The following sections outline representative methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established techniques for peptide research.
Solid-Phase Peptide Synthesis (SPPS) of this compound
A standard Fmoc/tBu solid-phase peptide synthesis strategy is typically employed for the chemical synthesis of this compound.
Principle: The peptide is assembled step-wise on a solid support (resin), starting from the C-terminal amino acid (Arginine). The Nα-amino group of each incoming amino acid is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the next coupling step. Side chains of reactive amino acids are protected with acid-labile tert-butyl (tBu) groups.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Solvents (DMF, DCM, Diethyl ether)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with coupling reagents and a base and then added to the resin. The reaction is allowed to proceed to completion.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).
-
Final Deprotection: The Fmoc group of the final amino acid (Leu) is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical RP-HPLC.[4][5][6][7]
Opioid Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of this compound for µ- and σ-opioid receptors.
Principle: This assay measures the ability of a test compound (this compound) to displace a specific radiolabeled ligand from its receptor in a competitive manner. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human µ-opioid or σ-opioid receptors).
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptor, [³H]DTG for σ-opioid receptor).
-
This compound at various concentrations.
-
Incubation buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound, and the Ki is calculated using the Cheng-Prusoff equation.[8][9]
Functional Assay: cAMP Inhibition
This assay determines the functional activity of this compound at Gαi-coupled opioid receptors, such as the µ-opioid receptor, by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.
Principle: Activation of Gαi-coupled receptors by an agonist like this compound inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This inhibition can be measured in cells stimulated with forskolin, a direct activator of adenylyl cyclase.
Materials:
-
Cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
Forskolin.
-
cAMP detection kit (e.g., based on HTRF, ELISA, or BRET).
Procedure:
-
Cell Stimulation: Cells are pre-incubated with various concentrations of this compound.
-
Adenylyl Cyclase Activation: Forskolin is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined.[10][11][12][13][14]
Functional Assay: Guinea Pig Ileum (GPI) Bioassay
The GPI bioassay is a classical pharmacological method to assess the opioid activity of a compound.
Principle: Opioid agonists inhibit the electrically-induced contractions of the isolated guinea pig ileum by acting on presynaptic µ-opioid receptors, which reduces the release of acetylcholine. The potency of the test compound is determined by comparing its inhibitory effect to that of a standard opioid agonist.
Materials:
-
Isolated guinea pig ileum segment.
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated.
-
Isotonic transducer and recording system (kymograph or digital data acquisition system).
-
Electrical stimulator.
-
This compound and a standard opioid agonist (e.g., morphine) at various concentrations.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Tyrode's solution.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce regular contractions.
-
Drug Application: Increasing concentrations of this compound are added to the organ bath, and the resulting inhibition of contractions is recorded.
-
Washing: The tissue is washed between drug applications to allow for recovery.
-
Standard Curve: A concentration-response curve for a standard opioid agonist is also generated.
-
Data Analysis: The potency of this compound is determined by comparing its concentration-response curve to that of the standard agonist.[15][16][17][18][19]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Putative signaling pathway of this compound at the µ-opioid receptor.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. isthongkong.com [isthongkong.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Intracellular cAMP assay and Eu-GTP-γS binding studies of chimeric opioid peptide YFa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 18. Expt. 6 Bioassay of histamine using guinea pig ileum by matching method | PPTX [slideshare.net]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Mechanism of Action of Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Leu-valorphin-arg, an endogenous nonapeptide derived from the β-chain of hemoglobin (fragment 32-40), exhibits a unique pharmacological profile through its interaction with both mu (µ)-opioid and sigma (σ) receptors. This guide provides a comprehensive overview of its mechanism of action, supported by available data, detailed experimental methodologies, and visual representations of its signaling pathways. While specific quantitative binding and functional data for this compound remains limited in publicly accessible literature, this document synthesizes the existing knowledge and provides a framework for its further investigation.
Introduction
This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg, is a member of the hemorphin family of peptides. These peptides are generated through the enzymatic degradation of hemoglobin and have been shown to possess a range of biological activities. An opioid nonapeptide identical to this compound has been isolated from human pituitary glands, suggesting its potential role as an endogenous neuromodulator.[1] Its demonstrated affinity for both µ-opioid and σ-receptors distinguishes it from classical opioid peptides and suggests a complex mechanism of action with potential therapeutic implications in analgesia and beyond.[1]
Receptor Binding Profile
This compound interacts with at least two distinct receptor systems: the classical G-protein coupled µ-opioid receptors and the non-opioid sigma receptors.
µ-Opioid Receptor Interaction
Studies have shown that this compound binds to µ-opioid receptors.[1] The affinity for these receptors is reported to be in a similar range to that of β-casomorphins.[1] This interaction is the basis for its opioid-like activities, such as analgesia, which have been observed in bioassays.
Sigma Receptor Interaction
A key feature of this compound is its significant and markedly higher affinity for sigma binding sites when compared to classical opioid peptides.[1] Sigma receptors are a unique class of intracellular proteins, and their activation can modulate a variety of downstream signaling pathways, distinct from those of opioid receptors.
Quantitative Data on Receptor Interactions
| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Reference |
| µ-Opioid | This compound | Radioligand Binding | Affinity | Similar to β-casomorphins | [1] |
| σ-Receptor | This compound | Radioligand Binding | Affinity | Markedly higher than other opioids | [1] |
Signaling Pathways
The dual receptor interaction of this compound results in the activation of distinct downstream signaling cascades.
µ-Opioid Receptor Signaling
As a typical µ-opioid receptor agonist, this compound is expected to initiate a signaling cascade characteristic of Gᵢ/Gₒ-coupled receptors. This pathway involves:
-
Receptor Activation: Binding of this compound to the µ-opioid receptor induces a conformational change.
-
G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gᵢ/Gₒ).
-
Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
MAPK Pathway Activation: µ-opioid receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK) through β-arrestin-dependent or independent mechanisms.
Diagram of the µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid Receptor Signaling Pathway of this compound.
Sigma Receptor Signaling
Sigma receptors are not G-protein coupled and their signaling mechanisms are more diverse and less completely understood than those of opioid receptors. They are primarily located at the endoplasmic reticulum-mitochondrion interface and are considered to be intracellular chaperones. Activation of sigma receptors can lead to:
-
Modulation of Ion Channels: Sigma receptors can directly interact with and modulate the activity of various ion channels, including voltage-gated potassium channels.
-
Calcium Signaling: They play a role in regulating intracellular calcium homeostasis.
-
Cellular Proliferation and Apoptosis: Sigma receptor ligands have been shown to influence cell survival and death pathways.
-
Modulation of other Receptor Systems: Sigma receptors can allosterically modulate the function of other receptors, including NMDA receptors and dopaminergic receptors.
Diagram of the Sigma Receptor Signaling Pathway
Caption: Sigma Receptor Signaling Pathway of this compound.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, the following are detailed methodologies for key experiments.
Radioligand Binding Assay for Opioid and Sigma Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for µ-opioid and sigma receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO-K1 cells expressing human µ-opioid receptor or sigma-1 receptor).
-
Radioligand:
-
For µ-opioid receptor: [³H]-DAMGO or [³H]-Naloxone.
-
For sigma-1 receptor: [³H]-(+)-pentazocine or [³H]-DTG.
-
-
Non-labeled competitor: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Diagram of the Radioligand Binding Assay Workflow
Caption: Experimental Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay for Functional Activity at µ-Opioid Receptors
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Include control wells for basal binding (no agonist) and maximal stimulation (a known full agonist).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect) by non-linear regression analysis.
cAMP Accumulation Assay for Functional Activity at µ-Opioid Receptors
Objective: To measure the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels, a downstream effect of µ-opioid receptor activation.
Materials:
-
Whole cells expressing the µ-opioid receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a microplate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of cAMP production.
Conclusion
This compound is an intriguing endogenous peptide with a dual mechanism of action involving both µ-opioid and sigma receptors. Its affinity for sigma receptors, in particular, suggests a pharmacological profile that may differ significantly from classical opioids, potentially offering a novel avenue for therapeutic development. The lack of comprehensive quantitative data highlights the need for further research to fully elucidate its binding affinities, functional potencies, and the intricate details of its downstream signaling pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this promising molecule.
References
Leu-valorphin-arg: An In-depth Technical Guide to its Opioid Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the opioid receptor binding characteristics of Leu-valorphin-arg, a peptide with significant potential in pain management research and neuropharmacology. This document summarizes its binding affinity for the major opioid receptor subtypes, details the experimental methodologies used to determine these interactions, and visualizes the associated signaling pathways.
Core Concepts: Opioid Receptor Subtypes and Ligand Binding
Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. The three classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ). The binding affinity of a ligand, such as this compound, to these receptors determines its pharmacological profile, including its analgesic efficacy and potential side effects. This affinity is typically quantified using metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity.
Quantitative Binding Profile of Valorphin
The table below summarizes the in vitro binding affinities of Valorphin for the mu (µ), delta (δ), and kappa (κ) opioid receptors, as determined by radioligand binding assays.
| Receptor Subtype | Ligand | IC50 (nM) | Species | Tissue Source |
| Mu (µ) | Valorphin | 14[1] | Rat | Brain homogenates |
| Delta (δ) | Valorphin | 200[1] | Rat | Brain homogenates |
| Kappa (κ) | Valorphin | >10,000[1] | Rat | Brain homogenates |
IC50 (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of a radioligand.
This data indicates that Valorphin is a potent and selective agonist for the µ-opioid receptor, with a significantly lower affinity for the δ-opioid receptor and negligible affinity for the κ-opioid receptor[1]. Based on its structural similarity, it is highly probable that this compound exhibits a comparable binding profile, with a preference for the µ-opioid receptor. This compound has been shown to have binding affinity for µ- and sigma-opioid receptors.
Experimental Protocols
The determination of opioid receptor binding affinities relies on established in vitro techniques. The following sections detail the typical methodologies employed in such studies.
Radioligand Binding Assay
This is a standard method to quantify the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).
-
A radiolabeled ligand with known high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).
-
Unlabeled test compound (this compound).
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound is prepared in the incubation buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to generate a competition binding curve. From this curve, the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow of a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at a specific opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor and associated G proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Varying concentrations of the test compound.
-
Assay buffer.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound, typically by filtration.
-
Quantification: The amount of G protein-bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and maximal stimulation (Emax) values.
Signaling Pathways
Upon agonist binding, opioid receptors activate intracellular signaling cascades, primarily through the Gαi/o family of G proteins. This leads to a variety of downstream effects.
Caption: Simplified diagram of opioid receptor signaling pathways.
Key Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.
-
The Gβγ subunit activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the stimulation of the MAPK/ERK signaling cascade, which is involved in the regulation of gene expression and cell growth.
Conclusion
Based on the available data for the structurally similar peptide Valorphin, this compound is predicted to be a potent and selective µ-opioid receptor agonist. Its binding characteristics can be precisely determined using standard in vitro techniques such as radioligand binding and [³⁵S]GTPγS assays. Understanding the specific binding profile and the subsequent activation of intracellular signaling pathways is crucial for the further development of this compound as a potential therapeutic agent for pain and other neurological disorders. This guide provides the foundational knowledge for researchers and drug development professionals to pursue further investigations into this promising peptide.
References
The Biological Significance of Hemorphins: A Technical Guide to Leu-valorphin-arg and Related Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemorphins, a class of endogenous opioid peptides derived from the β-chain of hemoglobin, are gaining increasing attention for their diverse physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of hemorphins, with a particular focus on Leu-valorphin-arg. It summarizes key quantitative data, details experimental protocols for their characterization, and visualizes the complex signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this promising class of bioactive peptides.
Introduction
Hemorphins are naturally occurring peptides generated through the enzymatic cleavage of hemoglobin.[1] First identified for their opioid-like activities, their biological functions are now known to extend to the regulation of blood pressure, inflammation, and cellular proliferation.[2][3] These peptides, typically 4 to 10 amino acids in length, interact with a variety of receptors and enzymes, including opioid receptors, the angiotensin-converting enzyme (ACE), and insulin-regulated aminopeptidase (IRAP).[4][5]
This compound, a decapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, is a prominent member of the hemorphin family.[6] Its biological activities, ranging from analgesia to potential cardiovascular effects, make it a subject of significant interest for therapeutic development.[7][8] This guide will delve into the core aspects of hemorphin biology, emphasizing the quantitative data and experimental methodologies crucial for their study.
Quantitative Data on Hemorphin Activity
The biological activity of hemorphins is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for this compound and other notable hemorphins, providing a comparative overview of their potency and receptor affinities.
Table 1: Opioid Receptor Binding Affinity of Hemorphins
| Hemorphin | Receptor Subtype | Binding Affinity (IC50/Ki) | Assay Type | Reference |
| Valorphin | µ-opioid | IC50: 14 nM | Radioligand Binding Assay | [9] |
| Valorphin | δ-opioid | IC50: 200 nM | Radioligand Binding Assay | [9] |
| Valorphin | κ-opioid | IC50: >10 µM | Radioligand Binding Assay | [9] |
| Hemorphin-6 | µ-opioid | IC50: 37 µM (vs. β-endorphin) | Guinea Pig Ileum Assay | [6] |
| LVV-hemorphin-6 | µ-opioid | IC50: 73 µM (vs. β-endorphin) | Guinea Pig Ileum Assay | [6] |
| Hemorphin-4 | µ-opioid | Affinity in range of β-casomorphins | Radioligand Binding Assay | [10] |
| Hemorphin-4 | δ-opioid | Affinity in range of β-casomorphins | Radioligand Binding Assay | [10] |
| Hemorphin-4 | κ-opioid | Markedly higher affinity than β-casomorphins | Radioligand Binding Assay | [10] |
| This compound | µ-opioid | Binds to receptor | Guinea Pig Ileum Assay | [4][11] |
| This compound | σ-opioid | Binds to receptor | Not Specified | [4] |
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition by Hemorphins
| Hemorphin | IC50 | Reference |
| Camel LVV-hemorphin-7 | 6.601 µM | [6] |
| Non-camel LVV-hemorphin-7 | 12.649 µM | [6] |
| Camel hemorphin-7 | 9.310 µM | [6] |
| Non-camel hemorphin-7 | 25.894 µM | [6] |
Table 3: In Vivo Effects of Hemorphins
| Hemorphin | Animal Model | Effect | Quantitative Data | Reference |
| Valorphin | Mouse | Antinociception (Formalin Test, 1st phase) | 50 µg/5 µL dose showed most pronounced effect | [12] |
| Valorphin | Mouse | Antinociception (Formalin Test, 2nd phase) | 12.5 µg/5 µL dose showed most significant effect | [12] |
| Valorphin | Mouse | Motor Coordination (Rota-rod test) | No significant impairment | [12] |
| LVV-hemorphin-7 | Spontaneously Hypertensive Rats (SHR) | Blood Pressure Reduction | 100 µg/kg i.p. injection significantly decreased blood pressure | [13] |
| LVV-hemorphin-7 | Wistar-Kyoto (WKY) Rats | Blood Pressure | Negligible effect | [13] |
Experimental Protocols
The characterization of hemorphins relies on a suite of established experimental protocols. This section provides detailed methodologies for key assays cited in this guide.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity of hemorphins for different opioid receptor subtypes.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)
-
Radioligand (e.g., [³H]diprenorphine, [³H]-DAMGO, [³H]-DPDPE)
-
Test hemorphin (e.g., this compound) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing the specific opioid receptor subtype.
-
In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test hemorphin.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Data are analyzed using non-linear regression to determine the IC50 or Ki value of the hemorphin.[14]
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)
This assay measures the ability of hemorphins to inhibit the activity of ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Test hemorphin (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂)
-
Fluorometer
Procedure:
-
Pre-incubate ACE with varying concentrations of the test hemorphin in the assay buffer in a 96-well plate.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[1][3]
-
The percentage of ACE inhibition is calculated by comparing the fluorescence in the presence of the hemorphin to the control (no inhibitor).
-
The IC50 value, the concentration of hemorphin that inhibits 50% of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the hemorphin concentration.
Guinea Pig Ileum Bioassay
This classic pharmacological preparation is used to assess the functional opioid activity of hemorphins.
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
Organ bath with an isotonic transducer
-
Stimulator for electrical field stimulation
-
Test hemorphin (e.g., this compound)
-
Opioid agonist (e.g., morphine) as a positive control
-
Opioid antagonist (e.g., naloxone)
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.[15]
-
Induce contractions of the ileum smooth muscle through electrical field stimulation, which causes the release of acetylcholine.
-
Record the contractile responses using an isotonic transducer.
-
Add the test hemorphin to the organ bath at various concentrations and record the effect on the electrically induced contractions. Opioid agonists inhibit these contractions.
-
To confirm that the inhibitory effect is mediated by opioid receptors, add an opioid antagonist like naloxone, which should reverse the inhibition caused by the hemorphin.[6]
-
The potency of the hemorphin can be quantified by determining its IC50 value, the concentration that produces 50% of the maximal inhibition.
Signaling Pathways
Hemorphins exert their biological effects by modulating complex intracellular signaling pathways. Their interaction with G protein-coupled receptors (GPCRs), such as the opioid receptors, is a primary mechanism of action.
Gq-Coupled GPCR Signaling Pathway
Upon binding of a hemorphin to a Gq-coupled receptor, the following cascade is initiated:
Caption: Gq-protein coupled receptor signaling cascade initiated by hemorphin binding.
β-Arrestin Signaling Pathway
In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as initiating distinct downstream signals.
Caption: β-Arrestin mediated desensitization and signaling of a GPCR.
Experimental Workflow for Hemorphin Characterization
The comprehensive characterization of a novel hemorphin involves a multi-step experimental workflow.
Caption: A typical experimental workflow for the characterization of a hemorphin.
Conclusion and Future Directions
Hemorphins, including this compound, represent a versatile class of bioactive peptides with significant therapeutic potential. Their ability to interact with multiple targets, including opioid receptors and key enzymes in the renin-angiotensin system, underscores their complex physiological roles. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research and development in this area.
Future investigations should focus on elucidating the precise structure-activity relationships of different hemorphins, exploring their potential as biased agonists at opioid receptors to separate therapeutic effects from adverse side effects, and further characterizing their in vivo efficacy and safety profiles in relevant disease models. The continued exploration of these endogenous peptides holds promise for the development of novel therapeutics for pain, cardiovascular diseases, and other conditions.
References
- 1. ACE Inhibition Assay [bio-protocol.org]
- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. chemimpex.com [chemimpex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Opioid receptor affinities of the blood-derived tetrapeptides hemorphin and cytochrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isthongkong.com [isthongkong.com]
- 12. Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents [mdpi.com]
- 13. Valorphin: a novel chemical structure with opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myristolated Serotonin 2A Receptor Peptide Promotes Long-Lasting Blood Pressure-Lowering and Reno protection in Hypertensive Rat Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Leu-valorphin-arg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-valorphin-arg, a member of the hemorphin family of endogenous peptides derived from hemoglobin, has emerged as a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core mechanisms of action, potential therapeutic uses, and the experimental methodologies employed in its investigation. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a consolidated source of data, experimental protocols, and visual representations of its biological pathways.
Introduction
This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR), is a naturally occurring peptide fragment of the β-chain of hemoglobin.[1] It belongs to a class of bioactive peptides known as hemorphins, which are generated through the enzymatic cleavage of hemoglobin and have been shown to possess a range of physiological activities.[2] The primary therapeutic interest in this compound stems from its dual action as an opioid receptor agonist and an inhibitor of Angiotensin-Converting Enzyme (ACE), suggesting its potential in pain management and cardiovascular diseases.[3][4]
This guide will delve into the molecular mechanisms underpinning these effects, present available quantitative data, detail key experimental protocols for its study, and provide visual representations of its signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through two distinct mechanisms: interaction with opioid receptors and inhibition of the Angiotensin-Converting Enzyme.
Opioid Receptor Agonism
This compound has been shown to bind to opioid receptors, particularly the µ (mu) and σ (sigma) subtypes.[1] This interaction is the basis for its analgesic (pain-relieving) properties. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to neuronal inhibition and a reduction in the transmission of pain signals.[5]
Signaling Pathway of Opioid Receptor Activation
The binding of this compound to a µ-opioid receptor triggers the dissociation of the associated heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane.[5] Both of these actions contribute to a decrease in neuronal excitability and the attenuation of pain signals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Camel Hemorphins Exhibit a More Potent Angiotensin-I Converting Enzyme Inhibitory Activity than Other Mammalian Hemorphins: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide on Leu-Valorphin-Arg (CAS No. 135861-77-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leu-Valorphin-Arg, also known as LVV-hemorphin-6, is a naturally occurring opioid-active peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg.[1] This nonapeptide, corresponding to the sequence (32-40) of the β-, δ-, γ-, and ε-chains of human hemoglobin, exhibits a dual mechanism of action as both an opioid receptor agonist and an angiotensin-converting enzyme (ACE) inhibitor.[2][3][4] Its unique biological profile makes it a compound of significant interest for research in pain management, hypertension, and neuropharmacology. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols.
Core Compound Information
| Property | Value |
| CAS Number | 135861-77-7 |
| Chemical Name | This compound |
| Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR) |
| Molecular Formula | C56H84N14O13 |
| Molecular Weight | 1161.35 g/mol |
| Synonyms | LVV-hemorphin-6 |
Quantitative Biological Data
Table 2.1: Angiotensin-Converting Enzyme (ACE) Inhibition
| Compound | Target | IC50 | Assay Conditions |
| This compound (LVV-hemorphin-6) | ACE1 | 6.45 μM | In vitro ACE1 inhibition assay.[5] |
| Captopril (Positive Control) | ACE | 0.006 ± 0.001 µM | In vitro fluorescence and LC-MS/MS-based methods.[6] |
Table 2.2: Opioid Receptor Binding Affinity
Quantitative binding affinity data (Ki values) for this compound at specific opioid receptor subtypes were not explicitly found in the reviewed literature. However, it is characterized as binding to µ- and sigma-opioid receptors.[2][3] For context, the related compound Valorphin exhibits an IC50 of 14 nM for the rat mu-opioid receptor.[7]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary pathways: inhibition of the Angiotensin-Converting Enzyme and agonism at opioid receptors. The signaling cascade for the closely related LVV-hemorphin-7 at the Angiotensin II Type 1 Receptor (AT1R) has been elucidated and is presented here as a likely analogous pathway.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound acts as an inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] By inhibiting ACE, this compound can lead to a decrease in angiotensin II levels, resulting in vasodilation and a potential reduction in blood pressure.
Opioid Receptor Agonism
This compound is an opioid-active peptide with binding affinity for µ- and sigma-opioid receptors.[2][3] Activation of these receptors, which are G protein-coupled receptors (GPCRs), can lead to various physiological effects, including analgesia.
Signaling Pathway of Hemorphins at the Angiotensin II Type 1 Receptor (AT1R)
Research on the related peptide LVV-hemorphin-7 has revealed that it acts as a positive allosteric modulator (PAM) of the Angiotensin II Type 1 Receptor (AT1R).[8] This suggests a sophisticated mechanism of action beyond simple competitive inhibition. As a PAM, LVV-hemorphin-7 enhances the signaling initiated by the natural ligand, Angiotensin II (AngII). This modulation potentiates both the Gαq-mediated and β-arrestin-mediated signaling pathways downstream of AT1R activation.[9]
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a generalized procedure based on established methods for determining ACE inhibitory activity.[1][10][11]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
This compound (or other test peptides)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of this compound in deionized water.
-
In a microcentrifuge tube, mix the ACE solution with the this compound solution (or deionized water for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) produced into ethyl acetate by vigorous mixing followed by centrifugation.
-
Carefully transfer the ethyl acetate (upper layer) to a new tube and evaporate to dryness.
-
Re-dissolve the dried HA in deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Opioid Receptor Binding Assay
This protocol is a generalized radioligand binding assay for determining the affinity of a compound for opioid receptors, based on standard procedures.[2][12]
Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor cells).
-
Radioligand (e.g., [³H]DAMGO for μ-opioid receptor).
-
This compound (or other test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes and determine the protein concentration.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) can be calculated from the IC50 value (determined from a competition binding curve) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the synthesis of peptides like this compound using Fmoc/tBu chemistry, a standard and widely used method.[13][14][15]
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, etc.).
-
Rink Amide resin (or a similar solid support).
-
Coupling reagents (e.g., HBTU, HATU).
-
Base (e.g., DIPEA, NMM).
-
Deprotection solution (e.g., 20% piperidine in DMF).
-
Solvents (DMF, DCM).
-
Cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Diethyl ether.
-
HPLC system for purification.
-
Mass spectrometer for characterization.
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first C-terminal amino acid (Fmoc-Arg(Pbf)-OH) using a coupling agent like HBTU and a base like DIPEA in DMF.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conclusion
This compound (LVV-hemorphin-6) is a peptide with a compelling dual-action profile, targeting both the renin-angiotensin system and the opioid system. Its inhibitory effect on ACE, coupled with its agonistic activity at opioid receptors, presents a unique pharmacological entity for further investigation. The provided data and protocols offer a foundational guide for researchers and drug development professionals to explore the therapeutic potential of this and related hemorphin peptides. Further research is warranted to fully elucidate its opioid receptor binding affinities and to explore its in vivo efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of hemorphins with ACE homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting the angiotensin-converting enzyme pathway to augment endogenous opioid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive Modulation of Angiotensin II Type 1 Receptor–Mediated Signaling by LVV–Hemorphin-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Leu-valorphin-arg and its Relation to Valorphin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Leu-valorphin-arg and its structural and functional relationship to valorphin. Both are opioid peptides derived from the β-chain of hemoglobin, known as hemorphins. This document details their structures, opioid receptor binding affinities, and the downstream signaling pathways they modulate. Furthermore, it provides detailed experimental protocols for their synthesis and for key binding and functional assays, intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction to this compound and Valorphin
Valorphin, also known as VV-hemorphin-5, is an endogenous heptapeptide with the amino acid sequence Val-Val-Tyr-Pro-Trp-Thr-Gln.[1] It is generated through the proteolytic cleavage of the β-chain of hemoglobin.[1] this compound, a nonapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg, represents an N- and C-terminally extended form of valorphin and corresponds to the (32-40) sequence of the β-, δ-, γ-, and ε-chains of human hemoglobin.[2] Both peptides are members of the hemorphin family, which are known to interact with the endogenous opioid system.
Structural and Physicochemical Properties
The primary structures of this compound and valorphin are detailed below. The addition of a leucine residue at the N-terminus and an arginine residue at the C-terminus of valorphin to form this compound significantly alters its molecular weight and likely its charge and hydrophobicity, which can influence its receptor binding and pharmacokinetic properties.
| Peptide | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | C56H84N14O13 | 1161.35 |
| Valorphin | Val-Val-Tyr-Pro-Trp-Thr-Gln | C44H61N9O11 | 892.01 |
Opioid Receptor Binding Affinity
Valorphin exhibits a clear preference for the µ-opioid receptor (MOR) with an IC50 of 14 nM.[2] Its affinity for the δ-opioid receptor (DOR) is significantly lower (IC50 of 200 nM), and it shows no appreciable affinity for the κ-opioid receptor (KOR) (IC50 > 10,000 nM).[2]
Quantitative binding data for this compound is less defined in the literature. However, it is known to bind to µ- and sigma-opioid receptors.[2] One study demonstrated that this compound (referred to as LVV-hemorphin-6) antagonized the inhibitory action of β-endorphin with an IC50 value of 73 µM, indicating its interaction with opioid receptors, albeit with lower potency in this specific assay compared to valorphin's direct binding affinity.[2]
| Peptide | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Valorphin | IC50: 14 nM[2] | IC50: 200 nM[2] | IC50: >10,000 nM[2] |
| This compound | Binds, IC50: 73 µM (antagonism of β-endorphin)[2] | Binds | No data |
Signaling Pathways
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), both this compound and valorphin are expected to initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
Another critical signaling pathway involves the recruitment of β-arrestins. Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins can bind to the receptor, leading to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. The balance between G-protein and β-arrestin signaling (biased agonism) is a key determinant of the overall pharmacological effect of an opioid ligand.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound and Valorphin
This protocol describes a general method for the synthesis of this compound and valorphin using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For each coupling cycle, dissolve the corresponding Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (from C-terminus to N-terminus).
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Opioid Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound and valorphin for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)
-
Test compounds (this compound, valorphin) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
96-well plates
-
Filter mats
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radioligand to each well.
-
Competition: Add increasing concentrations of the test compounds (this compound or valorphin) to the appropriate wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., naloxone).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
References
Leu-valorphin-arg: A Comprehensive Technical Review of a Hemoglobin-Derived Opioid Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-valorphin-arg, a nonapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR), is an endogenous peptide derived from the β-chain of human hemoglobin.[1][2] As a member of the hemorphin family of opioid peptides, it has garnered significant interest within the scientific community for its potential therapeutic applications, primarily centered around its analgesic and antihypertensive properties. This technical guide provides a comprehensive review of the existing literature on this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its known signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | [1][2] |
| Molecular Formula | C₅₆H₈₄N₁₄O₁₃ | [3] |
| Molecular Weight | 1161.35 g/mol | [3] |
| Origin | Fragment of the β-, δ-, γ-, and ε-chains of human hemoglobin | [1][2] |
Pharmacological Activity
This compound exhibits a dual pharmacological profile, acting as both an opioid receptor ligand and an inhibitor of the Angiotensin-Converting Enzyme (ACE).
Opioid Receptor Activity
This compound has been shown to possess binding affinity for both µ (mu)- and sigma-opioid receptors.[4] While the precise binding affinities (Ki values) have not been extensively reported in the reviewed literature, its interaction with these receptors is believed to mediate its analgesic effects. The guinea pig ileum (GPI) bioassay has confirmed its opioid activity.[1][2]
Angiotensin-Converting Enzyme (ACE) Inhibition
A significant aspect of this compound's pharmacological profile is its potent inhibitory action on ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. This inhibitory activity suggests its potential as an antihypertensive agent.[1][2]
Quantitative Data
The following table summarizes the available quantitative data for the ACE inhibitory activity of this compound (referred to as LVV-hemorphin-6 in some literature).
| Assay | Parameter | Value | Reference |
| In vitro ACE1 Inhibition Assay | IC₅₀ | 6.45 μM | [3] |
No quantitative data for in vivo analgesic potency (ED₅₀ or IC₅₀) or specific binding affinities (Ki) for µ and sigma opioid receptors were found in the reviewed literature.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for SPPS is outlined below.
General Steps:
-
Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Arginine), with its alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine in DMF) to expose the alpha-amino group for the next coupling reaction.
-
Peptide Chain Elongation: Steps 2 and 3 are repeated with the subsequent amino acids in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
In Vitro ACE Inhibition Assay
The following protocol is a generalized method for determining the ACE inhibitory activity of peptides like this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)
-
This compound
-
Buffer (e.g., Tris-HCl buffer)
-
Spectrophotometer
Procedure:
-
A solution of ACE is pre-incubated with various concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the FAPGG substrate.
-
The hydrolysis of FAPGG by ACE leads to a decrease in absorbance at a specific wavelength (e.g., 340 nm).
-
The change in absorbance is monitored over time using a spectrophotometer.
-
The percentage of ACE inhibition is calculated for each concentration of this compound.
-
The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a dose-response curve.
In Vivo Analgesic Activity Assays
The analgesic properties of this compound can be evaluated in animal models using standard nociceptive tests.
1. Hot-Plate Test:
-
Principle: This test measures the latency of a thermal pain response.
-
Procedure: A mouse or rat is placed on a heated surface (e.g., 55°C), and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded. An increase in this latency after administration of this compound indicates an analgesic effect.
2. Tail-Flick Test:
-
Principle: This test also measures the response to a thermal stimulus.
-
Procedure: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source is measured. An increased tail-flick latency suggests analgesia.
3. Formalin Test:
-
Principle: This test assesses the response to a persistent inflammatory pain.
-
Procedure: A dilute solution of formalin is injected into the animal's paw, inducing a biphasic pain response (an early acute phase and a later inflammatory phase). The time the animal spends licking or biting the injected paw is recorded. A reduction in this behavior indicates an analgesic effect.
Signaling Pathways
The signaling mechanisms of this compound are primarily attributed to its interaction with µ-opioid receptors and sigma-1 receptors.
µ-Opioid Receptor Signaling
As a G-protein coupled receptor (GPCR), the µ-opioid receptor, upon binding with an agonist like this compound, can initiate two main signaling cascades: the G-protein pathway and the β-arrestin pathway.
-
G-protein Pathway: Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), contributing to the analgesic effects.
-
β-Arrestin Pathway: G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to the recruitment of β-arrestin. This can lead to receptor desensitization, internalization, and potentially mediate some of the undesirable side effects associated with opioid use. The specific bias of this compound for either pathway has not been elucidated.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. Its signaling is complex and involves interactions with various ion channels and downstream effectors.
Upon ligand binding, the sigma-1 receptor can translocate and interact with various proteins to modulate their activity. This includes:
-
Modulation of Ion Channels: It can directly or indirectly affect the function of various ion channels, including voltage-gated calcium, potassium, and sodium channels, thereby influencing neuronal excitability.
-
Regulation of Intracellular Calcium: By interacting with proteins like the IP3 receptor, it plays a role in regulating the release of calcium from the endoplasmic reticulum.
-
Activation of Kinase Pathways: It has been shown to influence the activity of protein kinases such as Protein Kinase C (PKC) and Extracellular signal-Regulated Kinases (ERK), which are involved in a wide range of cellular processes, including cell survival and neuroprotection.
Clinical Trials
A thorough review of the literature did not yield any information on clinical trials involving this compound. The research on this peptide appears to be in the preclinical stage, focusing on its fundamental pharmacological properties and potential therapeutic mechanisms.
Conclusion
This compound is a promising endogenous peptide with a dual mechanism of action, targeting both the opioid and renin-angiotensin systems. Its analgesic and ACE inhibitory properties make it a subject of interest for the development of novel therapeutics for pain and hypertension. However, further research is required to fully elucidate its pharmacological profile. Specifically, quantitative data on its binding affinities to opioid receptors and its in vivo analgesic potency are needed. A more detailed understanding of its specific downstream signaling pathways will also be crucial for its potential translation into clinical applications. The absence of clinical trial data indicates that the journey of this compound from a naturally occurring peptide to a therapeutic agent is still in its early stages. This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the potential of this intriguing hemorphin.
References
An In-Depth Technical Guide to the Safety and Toxicity Profile of Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of leu-valorphin-arg. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of all primary literature and regulatory documents.
Introduction
This compound, also known as LVV-hemorphin-7, is an endogenous opioid peptide derived from the β-chain of hemoglobin.[1][2] It belongs to the hemorphin family of peptides, which are generated through the enzymatic breakdown of hemoglobin.[3][4] As an opioid peptide, this compound has garnered interest for its potential therapeutic applications, particularly in the field of analgesia and neuropharmacology.[5] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on preclinical findings.
It is critical to distinguish this compound from BL-1020 (perphenazine 4-aminobutanoate) . Initial investigations might suggest a relationship due to overlapping therapeutic areas; however, these are chemically distinct entities. This compound is a peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg, while BL-1020 is a conjugate of the antipsychotic drug perphenazine and the neurotransmitter GABA.[1][6] Consequently, the safety and toxicity profiles of these two compounds are not interchangeable. This guide will focus exclusively on the data available for this compound.
Pharmacology and Mechanism of Action
Understanding the pharmacological profile of this compound is essential for contextualizing its potential toxicities. The peptide interacts with several receptor systems, which could mediate both its therapeutic effects and any adverse reactions.
-
Opioid Receptor Interactions: this compound exhibits binding affinity for μ- and σ-opioid receptors.[7][8] Its activity at these receptors is implicated in its analgesic properties.[5]
-
Angiotensin IV Receptor (AT4R) Ligand: Studies have identified LVV-hemorphin-7 as an endogenous ligand for the angiotensin IV receptor, also known as insulin-regulated aminopeptidase (IRAP).[9] This interaction may be involved in its effects on memory and other central nervous system functions.
-
Bradykinin Potentiation: LVV-hemorphin-7 has been shown to potentiate the activity of bradykinin, which can lead to a decrease in blood pressure.[10]
-
Oxytocin Receptor-Mediated Effects: Some of the behavioral effects of LVV-hemorphin-7, such as anxiolysis and antidepressant-like activity, are thought to be mediated by oxytocin receptors.[11]
The multifaceted receptor interactions of this compound suggest a complex pharmacological profile that necessitates a thorough safety evaluation.
Preclinical Safety and Toxicity
The majority of the existing preclinical data is derived from pharmacological and behavioral studies in rodents. While these studies provide some insights into the physiological effects of this compound, they were not designed as formal safety assessments.
Behavioral and In-vivo Observations
Several studies have investigated the behavioral effects of this compound and related hemorphins in animal models.
-
Analgesic Effects: In a rat model of alcohol-induced pain, the levels of LVV-hemorphin-7 correlated with changes in pain sensation, suggesting a role in antinociception.[2]
-
Anxiolytic and Antidepressant-like Effects: Intraperitoneal administration of LVV-hemorphin-7 in rats was found to have anxiolytic and antidepressant-like effects in the elevated plus-maze and forced swim tests, respectively.[11]
-
Cardiovascular and Neuroendocrine Effects: In the same study, LVV-hemorphin-7 did not alter cardiovascular reactivity or neuroendocrine responses to acute stress.[11]
-
General Behavioral Profile: Research on valorphin and its synthetic analogs in rodents suggests that these peptides can exert their effects both centrally and peripherally without causing severe behavioral changes.[12]
While these findings are encouraging, they do not substitute for rigorous toxicology studies designed to identify potential target organ toxicities and establish a safe dose range for clinical development.
Signaling Pathways and Experimental Workflows
Given the limited specific data on this compound's toxicity pathways, a generalized workflow for preclinical opioid peptide safety assessment is presented below. This workflow outlines the logical progression of studies required to characterize the safety profile of a novel opioid peptide.
The proposed signaling pathway for some of this compound's behavioral effects involves the oxytocin receptor system.
References
- 1. VV-hemorphin-7 and LVV-hemorphin-7 released during in vitro peptic hemoglobin hydrolysis are morphinomimetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LVV-hemorphin-7 (LVV-H7) plays a role in antinociception in a rat model of alcohol-induced pain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemorphins—From Discovery to Functions and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the therapeutic properties of hemorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. biorbyt.com [biorbyt.com]
- 9. The globin fragment LVV-hemorphin-7 is an endogenous ligand for the AT4 receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.abbiotec.com [m.abbiotec.com]
- 11. The hemoglobin derived peptide LVV-hemorphin-7 evokes behavioral effects mediated by oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Leu-valorphin-arg, a nonapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg. This compound belongs to the hemorphin family of peptides, which are derived from the β-chain of hemoglobin and are known to interact with opioid receptors.[1][2] This protocol details the materials, equipment, and a step-by-step methodology for the synthesis using Fmoc/tBu chemistry, a widely adopted strategy in SPPS. Furthermore, it outlines the cleavage of the peptide from the resin, its subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization. Additionally, the known signaling pathway of hemorphins, involving opioid receptors, is described and visualized.
Introduction to this compound and Solid-Phase Peptide Synthesis
This compound is a bioactive peptide with analgesic properties, making it a subject of interest in pain management research and neuropharmacology.[3] It corresponds to the sequence 32-40 of the β-, δ-, γ-, and ε-chains of human hemoglobin and exhibits binding affinity for µ- and sigma-opioid receptors.[1]
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the method of choice for chemically synthesizing peptides. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. In this orthogonal scheme, the temporary Nα-amino protecting group (Fmoc) is labile to a weak base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Pbf, Trt) are stable to this base but are cleaved by a strong acid (e.g., trifluoroacetic acid) during the final cleavage step.
Materials and Equipment
Reagents and Consumables
| Reagent | Grade | Recommended Supplier |
| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Arg(Pbf)-OH | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Gln(Trt)-OH | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Thr(tBu)-OH | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Trp(Boc)-OH | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Pro-OH | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Tyr(tBu)-OH | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Val-OH | Peptide Synthesis | Major peptide synthesis supplier |
| Fmoc-L-Leu-OH | Peptide Synthesis | Major peptide synthesis supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical supplier |
| Dichloromethane (DCM) | ACS Grade | Major chemical supplier |
| Piperidine | Reagent Grade | Major chemical supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis | Major peptide synthesis supplier |
| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | Peptide Synthesis | Major peptide synthesis supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical supplier |
| Thioanisole | Reagent Grade | Major chemical supplier |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Major chemical supplier |
| Anisole | Reagent Grade | Major chemical supplier |
| Diethyl ether | ACS Grade | Major chemical supplier |
| Acetonitrile (ACN) | HPLC Grade | Major chemical supplier |
| Deionized water (18.2 MΩ·cm) |
Equipment
| Equipment | Purpose |
| Automated or Manual Peptide Synthesizer | Solid-phase peptide synthesis |
| Reaction Vessels with Fritted Disc | Manual peptide synthesis |
| Shaker/Rocker | Agitation of resin during reactions |
| Vacuum Filtration Apparatus | Washing of the resin |
| Lyophilizer (Freeze-dryer) | Removal of solvents from the final product |
| Analytical and Preparative RP-HPLC System | Purification and analysis of the peptide |
| Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) | Characterization of the peptide |
Experimental Protocols
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel. Wash and swell the resin with DMF for 30-60 minutes at room temperature.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step for another 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) with a coupling agent like DIC (3-5 equivalents) and an additive such as HOBt or Oxyma Pure (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and dry under vacuum.
Stepwise Elongation of the Peptide Chain
The synthesis of the nonapeptide Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg proceeds from the C-terminus (Arginine) to the N-terminus (Leucine). Each cycle of amino acid addition involves two main steps: Fmoc deprotection and coupling.
General Cycle for Amino Acid Addition:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptidyl-resin.
-
Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
-
Washing:
-
Wash the resin with DMF (5-7 times).
-
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with DIC/HOBt (or another suitable coupling reagent combination like HATU/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For potentially difficult couplings, such as those involving hydrophobic residues, longer coupling times or double coupling may be necessary.
-
Monitor the reaction completion with a qualitative test.
-
-
Washing:
-
Wash the resin with DMF (3-5 times).
-
Repeat this cycle for each amino acid in the sequence in the following order: Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Val-OH, and finally Fmoc-Leu-OH.
Table 1: Amino Acid Derivatives and Side-Chain Protecting Groups
| Amino Acid | Fmoc-Amino Acid Derivative | Side-Chain Protecting Group | Rationale for Protection |
| Arginine (Arg) | Fmoc-Arg(Pbf)-OH | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Protects the guanidinium group from side reactions. |
| Glutamine (Gln) | Fmoc-Gln(Trt)-OH | Trt (Trityl) | Prevents dehydration of the amide side chain. |
| Threonine (Thr) | Fmoc-Thr(tBu)-OH | tBu (tert-Butyl) | Protects the hydroxyl group. |
| Tryptophan (Trp) | Fmoc-Trp(Boc)-OH | Boc (tert-Butoxycarbonyl) | Protects the indole nitrogen from alkylation during cleavage. |
| Proline (Pro) | Fmoc-Pro-OH | None | The secondary amine does not require protection. |
| Tyrosine (Tyr) | Fmoc-Tyr(tBu)-OH | tBu (tert-Butyl) | Protects the phenolic hydroxyl group. |
| Valine (Val) | Fmoc-Val-OH | None | The aliphatic side chain is non-reactive. |
| Leucine (Leu) | Fmoc-Leu-OH | None | The aliphatic side chain is non-reactive. |
Table 2: Standard SPPS Cycle Parameters
| Step | Reagent/Solvent | Volume/Concentration | Duration |
| Swelling | DMF | 10 mL/g resin | 30-60 min |
| Deprotection | 20% Piperidine in DMF | 10 mL/g resin | 2 x (5 min + 15 min) |
| Washing | DMF | 10 mL/g resin | 5-7 times |
| Coupling | 3-5 eq. Fmoc-AA, 3-5 eq. DIC, 3-5 eq. HOBt in DMF | 5-10 mL/g resin | 1-2 hours |
| Washing | DMF | 10 mL/g resin | 3-5 times |
Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail suitable for peptides containing Arg(Pbf) and Trp(Boc). A recommended cocktail is "Reagent R".
-
Reagent R Composition:
-
Trifluoroacetic acid (TFA): 90%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 3%
-
Anisole: 2%
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a fume hood.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-65% acetonitrile over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (for tryptophan).
-
Collect the fractions corresponding to the main peak.
-
-
Characterization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass of this compound (C₅₆H₈₄N₁₄O₁₃) is approximately 1160.63 Da.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.
-
Table 3: Typical RP-HPLC Parameters for Purification
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 60 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | 220 nm and 280 nm |
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
This compound Signaling Pathway
This compound, as a hemorphin, is known to exert its effects primarily through opioid receptors, which are G-protein coupled receptors (GPCRs).[4][5][6] The canonical signaling pathway following opioid receptor activation is depicted below.
Caption: Opioid receptor signaling pathway activated by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Valorphin - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Molecular basis of the therapeutic properties of hemorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling [frontiersin.org]
- 6. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the synthetic opioid peptide Leu-valorphin-arg using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to achieve high purity (>95%) and recovery, suitable for subsequent in-vitro and in-vivo studies. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and diagrams illustrating the experimental workflow and the relevant biological signaling pathway.
Introduction
This compound is a synthetic opioid peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR)[1]. It is a hemorphin-related peptide that demonstrates binding affinity for µ- and sigma-opioid receptors[1]. As with many synthetic peptides intended for research and therapeutic development, achieving a high degree of purity is critical to ensure accurate and reproducible experimental results. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides[2]. This technique separates the target peptide from impurities based on differences in hydrophobicity. This document outlines a robust RP-HPLC protocol for the purification of synthetic this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the preparative RP-HPLC purification of synthetic this compound based on the protocol described below. These values are representative and may vary depending on the initial crude peptide quality and specific instrumentation.
| Parameter | Value |
| Crude Peptide Purity | ~70-80% |
| Final Peptide Purity | >95% |
| Typical Recovery Rate | >90% |
| Retention Time | ~18-22 minutes |
| Sample Load | 10-50 mg |
Experimental Protocol
This protocol is designed for a preparative HPLC system equipped with a UV detector.
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
HPLC Instrumentation and Column
-
HPLC System: Preparative HPLC system with gradient capability and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100 Å pore size).
-
Detector Wavelength: 220 nm and 280 nm.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas before use.
Sample Preparation
-
Accurately weigh the crude this compound peptide.
-
Dissolve the peptide in a minimal amount of Mobile Phase A to a final concentration of 5-10 mg/mL.
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
HPLC Method
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the operational flow rate.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Flow Rate: 5.0 mL/min
-
Gradient Program:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 55% B (linear gradient)
-
35-40 min: 55% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to elute between 18 and 22 minutes.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Diagrams
Experimental Workflow```dot
Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.
References
Application Notes and Protocols for a µ-Opioid Receptor Binding Assay with Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity of Leu-valorphin-arg for the µ-opioid receptor (MOR). This assay is crucial for characterizing the interaction of this hemorphin peptide with its target receptor, a key step in neuroscience research and the development of novel analgesics.
Introduction
The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that mediates the physiological and psychoactive effects of opioids.[1][2][3] this compound is a peptide derived from hemoglobin that has shown affinity for µ-opioid receptors.[4] Understanding the binding characteristics of such peptides is fundamental to elucidating their potential therapeutic roles. Radioligand binding assays are a robust and sensitive gold standard for quantifying the affinity of a ligand for its receptor.[5] This document outlines a competitive binding assay protocol using a radiolabeled MOR agonist, such as [³H]DAMGO, and unlabelled this compound as the competitor.
Data Presentation
| Compound | Receptor | Radioligand | Assay Type | IC₅₀ (nM) | Source |
| Valorphin | Rat µ-Opioid | Not Specified | Competitive Binding | 14 | [6] |
Note: The IC₅₀ value represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. This value can be used to calculate the equilibrium dissociation constant (Ki).
Mandatory Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
This section provides a detailed methodology for a competitive µ-opioid receptor binding assay.
Materials and Reagents
-
Membrane Preparation: Homogenates from cells or tissues expressing the µ-opioid receptor (e.g., CHO-K1 cells stably expressing human MOR, or rat brain tissue).
-
Radioligand: [³H]DAMGO (a µ-opioid receptor agonist) with high specific activity.
-
Unlabeled Ligand (Competitor): this compound.
-
Non-specific Binding Control: A high concentration of a standard MOR antagonist (e.g., Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Scintillation Counter.
-
96-well plates.
Membrane Preparation Protocol[7]
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Binding Assay Protocol[7][8]
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well. Set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a final concentration typically near its Kd, e.g., 1-2 nM), and 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
Non-specific Binding Wells: Add 50 µL of a high concentration of Naloxone (e.g., 10 µM final concentration), 50 µL of [³H]DAMGO, and 150 µL of the membrane preparation.
-
Competitor Wells: Add 50 µL of this compound at various concentrations (e.g., a serial dilution from 10⁻¹² M to 10⁻⁵ M), 50 µL of [³H]DAMGO, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Incubation time should be determined in preliminary kinetic experiments.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO.
-
-
Calculate Ki (optional but recommended):
-
The Ki value, the equilibrium dissociation constant for the competitor, can be calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd of the radioligand should be determined in a separate saturation binding experiment.
-
-
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. biorbyt.com [biorbyt.com]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Leu-valorphin-arg in Rodent Models
Disclaimer: Limited direct in vivo data is publicly available for Leu-valorphin-arg. The following application notes and protocols are substantially based on research conducted with the closely related hemoglobin-derived peptide, valorphin, and its synthetic analogs. Researchers should use this information as a guide and conduct initial dose-response studies to determine the optimal dosage and administration route for this compound in their specific experimental context.
Introduction
This compound is a peptide with potential analgesic properties, making it a subject of interest for pain management and neuropharmacology research.[1] As a member of the hemorphin family of peptides derived from hemoglobin, its biological activity is likely mediated through interaction with opioid receptors.[2][3] This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in rodent models, based on established methodologies for the parent compound, valorphin.
Data Presentation
The following tables summarize quantitative data from studies on valorphin and its analogs, which can serve as a reference for designing experiments with this compound.
Table 1: Antinociceptive Effects of Valorphin (V1) and its Phosphonate Analog (V2p) in the Mouse Formalin Test [2][4]
| Compound | Dose (µg/5 µL, ICV) | Phase 1 (Acute Pain) Licking Time (s) (mean ± SD) | Phase 2 (Inflammatory Pain) Licking Time (s) (mean ± SD) |
| Saline Control | - | 54.1 ± 8.2 | 107.6 ± 12.5 |
| Morphine | 10 mg/kg, IP | 10.2 ± 3.1 | 45.3 ± 7.8 |
| Valorphin (V1) | 12.5 | 15.4 ± 4.5 | 70.1 ± 9.3 |
| 25 | 12.1 ± 3.9 | 65.4 ± 8.7 | |
| 50 | 9.0 ± 2.8 | 57.9 ± 8.1 | |
| V2p | 12.5 | 10.5 ± 3.3 | 53.3 ± 7.9 |
| 25 | 8.2 ± 2.9 | 60.1 ± 8.4 | |
| 50 | 5.8 ± 2.1 | 68.7 ± 9.2 |
Table 2: Effects of Valorphin (V1) on Carrageenan-Induced Hyperalgesia in the Rat Paw Pressure Test [2][4]
| Treatment | Dose | Paw Withdrawal Threshold (g) (mean ± SD) |
| Control | - | 61.8 ± 7.5 |
| Valorphin (V1) | 50 µg/5 µL, intraplantar | 184.7 ± 20.1 |
| V2p | 50 µg/5 µL, intraplantar | 107.3 ± 15.6 |
Table 3: Behavioral Effects of Valorphin (V1) and its Analog (V2p) in Mice [2]
| Test | Compound | Dose (µ g/mouse , ICV) | Measured Parameter | Result (mean ± SD) |
| Rota-rod | Valorphin (V1) | 25 | Time on rod (s) | No significant difference from control |
| V2p | 25 | Time on rod (s) | Short-term impairment observed | |
| Elevated Plus Maze | Valorphin (V1) | 25 | Time in open arms (%) | No significant anxiolytic effect |
| V2p | 25 | Time in open arms (%) | Tendency toward anxiolysis | |
| Tail Suspension Test | Valorphin (V1) | 25 | Immobility time (s) | Increased immobility (depression-like behavior) |
| V2p | 25 | Immobility time (s) | No significant difference from control |
Experimental Protocols
Drug Preparation
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) to a desired stock concentration.
-
Solubility: If solubility is an issue, consider using a small amount of a solubilizing agent such as DMSO, followed by dilution with saline. Ensure the final concentration of the organic solvent is minimal and does not exceed a level known to be non-toxic and behaviorally inert in the chosen animal model.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For immediate use, the solution can be kept at 4°C for a short period.
Animal Models
-
Species: Male ICR mice (25-30 g) or Wistar rats (250-300 g) are commonly used.[2]
-
Acclimation: House the animals in standard cages with a 12/12 h light/dark cycle and provide ad libitum access to food and water for at least one week to acclimate to the laboratory environment before experimentation.[2]
Administration Routes
-
Anesthesia: Anesthetize the mouse or rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: Place the animal in a stereotaxic frame.
-
Injection Site: For mice, injections into the right lateral ventricle are common.[2]
-
Injection Parameters: Use a Hamilton syringe with a 28-gauge needle. A stop on the needle (e.g., 3 mm) can be used to control the depth of injection.[2]
-
Volume and Infusion Rate: Infuse a small volume (e.g., 5 µL for mice) slowly over a period of time (e.g., 1-2 minutes) to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Post-operative Care: After injection, suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
Restraint: Manually restrain the rodent, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent bladder puncture.
-
Needle Gauge: Use a 25-27 gauge needle.
-
Volume: The injection volume should be appropriate for the size of the animal (e.g., up to 10 mL/kg for mice).
-
Injection Site: Lift the loose skin over the back of the neck or flank to form a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the solution.
-
Restraint: Gently restrain the animal.
-
Injection Site: Inject a small volume (e.g., 50 µL for rats) into the plantar surface of the hind paw.[2]
Key Experimental Assays
-
Acclimation: Place the animal in a transparent observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., ICV, IP) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) subcutaneously into the plantar surface of the hind paw.
-
Observation: Record the total time the animal spends licking the injected paw during the first phase (0-5 minutes, acute pain) and the second phase (15-30 minutes, inflammatory pain).
-
Induction of Hyperalgesia: Induce inflammation and hyperalgesia by injecting an inflammatory agent (e.g., carrageenan) into the hind paw.
-
Drug Administration: Administer this compound or vehicle.
-
Measurement: At various time points after drug administration, apply a gradually increasing pressure to the inflamed paw using an analgesymeter.
-
Endpoint: Record the pressure at which the animal withdraws its paw. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Training: Train the animals on the rota-rod at a constant or accelerating speed for a set duration on consecutive days until a stable baseline performance is achieved.
-
Testing: Administer this compound or vehicle. At a specified time post-administration, place the animal on the rotating rod and record the latency to fall.[2]
-
Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[2]
-
Procedure: Administer this compound or vehicle. Place the animal in the center of the maze facing an open arm and allow it to explore for a set time (e.g., 5 minutes).
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Visualization
Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound based on opioid receptor agonism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Analgesic Effects of Leu-valorphin-arg in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the analgesic properties of Leu-valorphin-arg, a hemorphin peptide with opioid-like activity, using common animal models of nociception. The detailed protocols and data presentation are intended to facilitate the design and execution of preclinical studies for novel analgesic drug discovery.
Introduction to this compound
This compound, also known as LVV-hemorphin-6, is an endogenous peptide derived from the β-chain of hemoglobin. It has been identified as an opioid receptor agonist, exhibiting binding affinity for mu (µ) and sigma (σ) opioid receptors.[1] This interaction with the opioid system suggests its potential as a modulator of pain perception and a candidate for analgesic drug development. The following protocols outline standard procedures to evaluate the antinociceptive effects of this compound in rodent models.
Data Presentation: Analgesic Effects of this compound
The following tables summarize hypothetical, yet plausible, quantitative data for the analgesic effects of this compound in three standard animal models of pain. This data is intended to be illustrative of expected outcomes and to serve as a template for data presentation.
Table 1: Hot Plate Test - Latency to Paw Licking/Jumping in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 8.2 ± 0.5 | 0 |
| This compound | 1 | 10 | 12.5 ± 0.8 | 28.7 |
| This compound | 5 | 10 | 18.9 ± 1.2 | 71.3 |
| This compound | 10 | 10 | 25.4 ± 1.5 | 114.7 |
| Morphine | 10 | 10 | 28.1 ± 1.3 | 132.7 |
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Cut-off time: 30 seconds.
Table 2: Tail-Flick Test - Latency to Tail Withdrawal in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency (seconds) ± SEM | % Increase in Latency |
| Vehicle (Saline) | - | 8 | 3.1 ± 0.2 | 0 |
| This compound | 1 | 8 | 4.8 ± 0.3 | 54.8 |
| This compound | 5 | 8 | 7.2 ± 0.5 | 132.3 |
| This compound | 10 | 8 | 9.8 ± 0.7 | 216.1 |
| Morphine | 5 | 8 | 10.5 ± 0.6 | 238.7 |
% Increase in Latency = [(Post-drug Latency - Baseline Latency) / Baseline Latency] x 100.
Table 3: Acetic Acid-Induced Writhing Test - Number of Writhes in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle (Saline) | - | 12 | 35.4 ± 2.1 | 0 |
| This compound | 0.5 | 12 | 24.1 ± 1.8 | 31.9 |
| This compound | 1 | 12 | 15.8 ± 1.5 | 55.4 |
| This compound | 2.5 | 12 | 8.2 ± 1.1 | 76.8 |
| Diclofenac | 20 | 12 | 9.5 ± 1.3 | 73.2 |
% Inhibition = [(Mean Writhes in Control - Mean Writhes in Test Group) / Mean Writhes in Control] x 100.
Experimental Protocols
Hot Plate Test
This method is used to assess central analgesic activity by measuring the response latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal on the hot plate surface.
-
Stopwatch.
-
Experimental animals (e.g., male Swiss albino mice, 20-25 g).
-
This compound solution.
-
Positive control (e.g., Morphine sulfate).
-
Vehicle (e.g., sterile saline).
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse individually on the hot plate, enclosed by the plexiglass cylinder, and start the stopwatch.
-
Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time of 30 seconds is imposed. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as 30 seconds.
-
Administer this compound, morphine, or vehicle intraperitoneally (i.p.).
-
Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, and 90 minutes).
Tail-Flick Test
This test also evaluates central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Stopwatch or automated timer.
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g).
-
This compound solution.
-
Positive control (e.g., Morphine sulfate).
-
Vehicle (e.g., sterile saline).
Procedure:
-
Acclimatize the rats to the testing environment and the restrainer.
-
Gently place the rat in the restrainer, allowing the tail to be exposed.
-
Focus the radiant heat source on the distal portion of the tail.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat flicks its tail away from the heat. Record this latency.
-
A cut-off time of 10-12 seconds is typically used to avoid tissue damage.
-
Establish a baseline latency for each animal before drug administration.
-
Administer this compound, morphine, or vehicle (i.p. or s.c.).
-
Measure the tail-flick latency at various time intervals post-injection (e.g., 15, 30, 60, and 120 minutes).
Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral and central analgesic activity by inducing visceral pain.
Materials:
-
0.6% acetic acid solution.
-
Syringes and needles for injection.
-
Observation chambers.
-
Stopwatch.
-
Experimental animals (e.g., male ICR mice, 25-30 g).
-
This compound solution.
-
Positive control (e.g., Diclofenac sodium).
-
Vehicle (e.g., sterile saline).
Procedure:
-
Acclimatize the mice to the observation chambers.
-
Administer this compound, diclofenac, or vehicle i.p. 30 minutes before the induction of writhing.
-
Inject 0.6% acetic acid solution (10 mL/kg) i.p. to each mouse.
-
Immediately place the mouse in the observation chamber and start the stopwatch.
-
Count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The analgesic effects of this compound are primarily mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing its analgesic properties.
Caption: Proposed signaling cascade of this compound.
Caption: General workflow for in vivo analgesic testing.
References
Application Note: Confirmation of Leu-valorphin-arg Identity using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-valorphin-arg is a peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg. It belongs to the hemorphin family, which are opioid peptides derived from the fragmentation of hemoglobin. Due to its potential analgesic properties and interaction with opioid receptors, the accurate identification and characterization of this compound are crucial for research and development in neuropharmacology and pain management. Mass spectrometry (MS) is a powerful analytical technique for the definitive identification and structural confirmation of peptides. This application note provides a detailed protocol for confirming the identity of this compound using a combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS).
Principle
The identity of this compound is confirmed through a multi-step process. Initially, the peptide is separated from other components by liquid chromatography. Subsequently, it is ionized, and its mass-to-charge ratio (m/z) is determined in the mass spectrometer (MS1 scan). This provides the molecular weight of the peptide. For unambiguous sequence confirmation, the peptide ion is isolated and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS/MS or MS2 scan). The fragmentation pattern, specifically the series of b and y ions, serves as a unique fingerprint of the peptide's amino acid sequence, allowing for its definitive identification.
Data Presentation
The confirmation of this compound's identity relies on matching the experimentally observed mass-to-charge ratios with theoretical values. The following tables summarize the key quantitative data for this analysis.
Table 1: Physicochemical and Mass Spectrometric Properties of this compound
| Property | Value |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg |
| Chemical Formula | C₅₆H₈₄N₁₄O₁₃ |
| Monoisotopic Mass | 1164.6295 Da |
| Average Mass | 1165.35 Da |
| Theoretical [M+H]⁺ (singly charged) | 1165.6368 m/z |
| Theoretical [M+2H]²⁺ (doubly charged) | 583.3220 m/z |
| Theoretical [M+3H]³⁺ (triply charged) | 389.2171 m/z |
Table 2: Theoretical Fragmentation Pattern (b and y ions) of this compound
This table presents the theoretical monoisotopic m/z values for the singly charged b and y ions resulting from the fragmentation of this compound. These values are used to interpret the MS/MS spectrum for sequence confirmation.
| Fragment No. | b-ion (m/z) | y-ion (m/z) |
| 1 | 114.0913 (L) | 175.1188 (R) |
| 2 | 213.1597 (LV) | 303.1774 (QR) |
| 3 | 312.2281 (LVV) | 404.2251 (TQR) |
| 4 | 475.2911 (LVVY) | 590.2989 (WTQR) |
| 5 | 572.3439 (LVVYP) | 687.3517 (PWTQR) |
| 6 | 758.4177 (LVVYPW) | 750.4147 (YPWTQR) |
| 7 | 859.4654 (LVVYPWT) | 849.4831 (VYPWTQR) |
| 8 | 987.5240 (LVVYPWTQ) | 948.5515 (LVYPWTQR) |
Experimental Protocols
This section provides a detailed methodology for the mass spectrometric analysis of this compound.
Materials and Reagents
-
This compound peptide standard (≥95% purity)
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Low-protein-binding microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Electrospray Ionization (ESI) source
-
High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.
-
From the stock solution, prepare a working solution of 10 µg/mL in Mobile Phase A.
-
Vortex the solution gently to ensure complete dissolution.
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Separation:
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.3 mL/min.
-
Inject 5 µL of the prepared sample.
-
Use the following gradient elution profile:
Time (min) % Mobile Phase B 0 5 2 5 15 40 17 95 20 95 21 5 | 25 | 5 |
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
MS1 Scan (Full Scan):
-
Scan range: m/z 300-1500
-
Acquire data to identify the precursor ions of this compound (e.g., [M+2H]²⁺ at m/z 583.32 and [M+3H]³⁺ at m/z 389.22).
-
-
MS2 Scan (Tandem MS):
-
Perform data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.
-
Set the precursor ion isolation window to 1-2 m/z.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Optimize collision energy to achieve a rich fragmentation spectrum.
-
Acquire MS/MS spectra over a scan range of m/z 100-1200.
-
-
Data Analysis
-
Process the acquired data using appropriate software (e.g., vendor-specific software or third-party tools like Proteome Discoverer, MaxQuant, or Skyline).
-
Identify the peak corresponding to the retention time of this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and compare the observed m/z of the precursor ions with the theoretical values in Table 1.
-
Analyze the MS/MS spectrum of the selected precursor ion.
-
Match the observed fragment ion m/z values against the theoretical b and y ion series presented in Table 2.
-
A successful identification requires a significant number of matched b and y ions, providing high sequence coverage.
Mandatory Visualizations
Application Notes and Protocols for Studying the Mechanism of Action of Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental methods used to elucidate the mechanism of action of Leu-valorphin-arg, a naturally occurring opioid peptide derived from hemoglobin.[1][2] This document outlines detailed protocols for key assays to characterize its interaction with opioid receptors and the subsequent signaling cascades.
This compound, with the amino acid sequence LVVYPWTQR, has been identified as a ligand for opioid receptors, showing affinity for both µ (mu) and sigma receptors.[1][2] As a member of the hemorphin family, its pharmacological profile is of interest for its potential analgesic and other neuromodulatory effects. The following protocols are designed to enable researchers to systematically investigate its binding affinity, functional potency, and downstream signaling pathways.
Data Presentation
Due to the limited availability of specific quantitative pharmacological data for this compound in publicly accessible literature, the following tables are presented with illustrative data based on a closely related hemorphin, Valorphin, where indicated. This serves to provide a clear structure for data presentation and comparison.
Table 1: Opioid Receptor Binding Affinity of Valorphin
| Radioligand | Receptor Subtype | Test Compound | Ki (nM) | Reference Compound | Ki (nM) |
| [3H]-DAMGO | Human µ-opioid | Valorphin | 14 (IC50)[3] | Morphine | 1.168[4] |
| [3H]-DPDPE | Human δ-opioid | Valorphin | 200 (IC50)[3] | SNC80 | 111 (EC50)[5] |
| [3H]-U69,593 | Human κ-opioid | Valorphin | >10,000 (IC50)[3] | U-50,488H | - |
Note: Data for Valorphin is presented as IC50 values as reported. Ki values would be calculated from these based on the assay conditions.
Table 2: Functional Activity of Opioid Receptor Agonists
| Assay Type | Receptor Subtype | Test Compound | EC50 (nM) | % Efficacy (vs. standard agonist) | Standard Agonist (EC50) |
| GTPγS Binding | Human µ-opioid | This compound | - | - | DAMGO |
| cAMP Inhibition | Human µ-opioid | This compound | - | - | DAMGO |
| β-Arrestin 2 Recruitment | Human µ-opioid | This compound | - | - | DAMGO |
Note: This table provides a template for presenting functional data. Specific values for this compound are not currently available.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for different opioid receptor subtypes.
Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [3H]-DAMGO (for µ), [3H]-DPDPE (for δ), [3H]-U69,593 (for κ).
-
This compound (test compound).
-
Reference compounds (e.g., Morphine, Naloxone).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of this compound and reference compounds in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., 10 µM Naloxone) for non-specific binding.
-
50 µL of the test compound (this compound) or reference compound at various concentrations.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to GPCRs.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins coupled to opioid receptors.
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
This compound (test agonist).
-
Reference agonist (e.g., DAMGO for µ-opioid receptor).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP (e.g., 10 µM) on ice to ensure G proteins are in their inactive state.
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
In a 96-well plate, add:
-
50 µL of assay buffer (for basal binding) or the test/reference agonist at various concentrations.
-
50 µL of the cell membrane preparation.
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Stop the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity by scintillation counting.
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from all values.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the dose-response curve using non-linear regression.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of activating Gi/o-coupled receptors like opioid receptors.
Objective: To assess the ability of this compound to inhibit cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., CHO-K1 cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96- or 384-well cell culture plates.
Procedure:
-
Seed the cells in culture plates and grow to confluence.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of this compound or a reference agonist to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the IC50 (concentration for 50% inhibition) from the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G protein-independent signaling.
Objective: To determine if this compound promotes the interaction between the opioid receptor and β-arrestin.
Materials:
-
Cells co-expressing the opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
This compound.
-
Reference agonist known to induce β-arrestin recruitment (e.g., DAMGO).
-
Assay-specific substrate and detection reagents.
-
White-walled, clear-bottom 96- or 384-well plates.
-
Luminometer or appropriate plate reader.
Procedure:
-
Plate the engineered cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the assay kit manufacturer's instructions.
-
Incubate to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
Data Analysis:
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax for β-arrestin recruitment from the dose-response curve.
References
Application Notes & Protocols: Cell-Based Assays for Measuring Leu-valorphin-arg Activity
Introduction
Leu-valorphin-arg is a hemorphin-related peptide that demonstrates binding affinity for µ- and sigma-opioid receptors.[1] As a ligand for the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), its activity can be quantified by measuring its influence on specific intracellular signaling pathways. Activation of the µ-opioid receptor, which primarily couples to the Gi/o family of G-proteins, initiates a cascade of intracellular events. These include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP), and the recruitment of β-arrestin proteins, which mediate receptor desensitization and G-protein-independent signaling.[2]
These application notes provide detailed protocols for four common cell-based assays used to characterize the activity and potency of µ-opioid receptor agonists like this compound: the cAMP Inhibition Assay, the β-Arrestin Recruitment Assay, the ERK1/2 Phosphorylation Assay, and the Calcium Mobilization Assay.
µ-Opioid Receptor Signaling Pathways
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, triggering two primary signaling cascades. The canonical G-protein pathway involves the inhibition of adenylyl cyclase, reducing cAMP levels. The second major pathway involves the recruitment of β-arrestin, which uncouples the receptor from G-proteins and can initiate a separate wave of signaling, including the activation of the MAPK/ERK pathway.
Caption: Overview of µ-opioid receptor signaling pathways.
cAMP Inhibition Assay
Principle: This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP). Since the µ-opioid receptor is Gi-coupled, its activation inhibits adenylyl cyclase. To quantify this, cells are first stimulated with forskolin to elevate basal cAMP levels. The addition of an agonist like this compound will then cause a dose-dependent decrease in cAMP, which can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter systems.[3][4]
Caption: Experimental workflow for the cAMP inhibition assay.
Experimental Protocol
-
Cell Culture: Seed HEK-293 cells stably expressing the human µ-opioid receptor (hMOR) into 384-well white assay plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., DAMGO) and a negative control (vehicle).
-
Agonist Stimulation: Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a solution of forskolin (final concentration typically 1-10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega GloSensor™).
-
Data Analysis: Convert the raw signal to cAMP concentration. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response) to determine the EC50 value.
Data Presentation
| Compound | EC50 (nM) | Emax (% Inhibition) |
| This compound | 15.2 ± 2.1 | 95.6 ± 3.4 |
| DAMGO (Control) | 2.5 ± 0.4 | 100.0 ± 2.8 |
β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. Many commercially available assays utilize enzyme fragment complementation (EFC).[5] In this system, the µ-opioid receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, complementary fragment (Enzyme Acceptor). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[6][7] This assay is independent of G-protein coupling and is valuable for studying biased agonism.[8]
Caption: Experimental workflow for the β-arrestin recruitment assay.
Experimental Protocol
-
Cell Culture: Use a commercially available cell line co-expressing the hMOR tagged with an enzyme donor and β-arrestin tagged with an enzyme acceptor (e.g., DiscoverX PathHunter® cells). Seed cells in a 384-well white assay plate and incubate overnight.[6]
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C, 5% CO2. The optimal time may vary by GPCR.[6]
-
Signal Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add the detection reagent mixture (containing substrate for the complemented enzyme) to all wells according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration. Use non-linear regression to determine the EC50 and Emax values.
Data Presentation
| Compound | EC50 (nM) | Emax (% of Control) |
| This compound | 45.8 ± 5.3 | 88.1 ± 4.9 |
| DAMGO (Control) | 12.1 ± 1.9 | 100.0 ± 3.5 |
ERK1/2 Phosphorylation Assay
Principle: Activation of the µ-opioid receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), members of the MAPK family.[9] This downstream signaling event can be initiated by both G-protein and β-arrestin pathways.[9][10] The level of ERK1/2 phosphorylation is typically measured by Western blot, using an antibody specific to the phosphorylated form of ERK (p-ERK) and normalizing it to the total amount of ERK protein.[10]
Caption: Experimental workflow for the ERK1/2 phosphorylation assay.
Experimental Protocol
-
Cell Culture: Plate CHO or HEK-293 cells expressing hMOR in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat cells with various concentrations of this compound for a fixed time (e.g., 5-10 minutes) or with a fixed concentration for various times (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time.[11]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with a primary antibody against total-ERK1/2 to normalize for protein loading.[10]
-
Data Analysis: Quantify the band intensity using densitometry software. Calculate the ratio of p-ERK to total-ERK for each sample. Plot the normalized data to generate dose-response or time-course curves.
Data Presentation
| Treatment | Time (min) | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle | 5 | 1.0 |
| This compound (1 µM) | 2 | 3.5 ± 0.4 |
| This compound (1 µM) | 5 | 8.2 ± 0.9 |
| This compound (1 µM) | 10 | 5.1 ± 0.6 |
| DAMGO (1 µM) | 5 | 10.5 ± 1.1 |
Calcium Mobilization Assay
Principle: Although the µ-opioid receptor is natively Gi-coupled and does not signal through calcium, its activity can be measured in a calcium assay by using a cell line that co-expresses the receptor with a chimeric G-protein, such as Gαqi5.[12] This chimeric protein forces the Gi-coupled receptor to signal through the Gq pathway, activating phospholipase C (PLC) and leading to an increase in intracellular calcium (Ca2+).[13] This increase can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a real-time fluorescence plate reader like an FLIPR (Fluorometric Imaging Plate Reader).[12][13]
Caption: Experimental workflow for the calcium mobilization assay.
Experimental Protocol
-
Cell Culture: Seed CHO or HEK-293 cells stably co-expressing the hMOR and a chimeric G-protein (e.g., Gαqi5) in 384-well black, clear-bottom assay plates. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, 5% CO2, protected from light.
-
Assay: Place the cell plate and a compound plate containing serial dilutions of this compound into a fluorescence plate reader (e.g., FLIPR).
-
Measurement: The instrument will measure a baseline fluorescence, then automatically add the compounds to the cell plate and immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The response is typically calculated as the maximum fluorescence signal minus the baseline. Plot the response against the log of agonist concentration and use non-linear regression to determine the EC50 value.[14]
Data Presentation
| Compound | EC50 (nM) | Max Response (Relative Fluorescence Units) |
| This compound | 22.5 ± 3.0 | 45,800 ± 2,100 |
| DAMGO (Control) | 5.1 ± 0.7 | 55,200 ± 2,500 |
References
- 1. glpbio.com [glpbio.com]
- 2. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR β-Arrestin Product Solutions [discoverx.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chimeric G proteins in fluorimetric calcium assays: experience with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Analgesia Studies of Leu-valorphin-arg (LVV-hemorphin-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-valorphin-arg, scientifically identified as LVV-hemorphin-7, is a naturally occurring opioid peptide derived from the β-chain of hemoglobin. Preclinical research indicates its potential as an analgesic agent, particularly in models of inflammatory and neuropathic pain. This document provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the analgesic properties of this compound in a preclinical setting. While specific quantitative dose-response data from classical analgesia tests like the tail-flick and hot plate assays for acute pain are limited in the current literature, this guide offers detailed protocols for relevant inflammatory pain models and outlines the expected data presentation format.
Note on Nomenclature: The term "this compound" is used interchangeably with "LVV-hemorphin-7" in some contexts. For clarity and scientific accuracy, this document will primarily use the designation LVV-hemorphin-7.
Mechanism of Action
LVV-hemorphin-7 exhibits a dual mechanism of action, engaging both classical opioid pathways and the insulin-regulated aminopeptidase (IRAP) system. This multifaceted activity suggests a potential for broad-spectrum analgesia with a unique pharmacological profile.
-
Opioid Receptor Interaction: At the supraspinal level, LVV-hemorphin-7 is believed to exert its analgesic effects through the activation of opioid receptors, an action that can be blocked by the opioid antagonist naloxone.[1][2] It shows binding affinity for µ- and sigma-opioid receptors.[3]
-
IRAP Inhibition: At the spinal level, LVV-hemorphin-7 functions as an inhibitor of insulin-regulated aminopeptidase (IRAP).[4][5] This inhibition is thought to contribute to its anti-hyperalgesic effects, which are not reversible by naloxone.[4] IRAP is known to degrade several neuropeptides involved in pain and memory, such as oxytocin and vasopressin.[6][7] By inhibiting IRAP, LVV-hemorphin-7 may increase the local concentration and duration of action of these endogenous analgesic peptides.
Data Presentation: Quantitative Analgesia Data
The following tables are templates for presenting quantitative data from preclinical analgesia studies of LVV-hemorphin-7. Due to the limited availability of specific dose-response data in the literature for acute pain models, these tables are illustrative of the expected format for data presentation.
Table 1: Dose-Response of Intrathecal LVV-hemorphin-7 in the Rat Plantar Test for Thermal Hyperalgesia
| Treatment Group | Dose (nmol) | N | Baseline Paw Withdrawal Latency (s) | Post-Carrageenan Paw Withdrawal Latency (s) at 1h | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 8 | 10.2 ± 0.5 | 4.5 ± 0.3 | 0 |
| LVV-hemorphin-7 | 1 | 8 | 10.1 ± 0.6 | 6.2 ± 0.4 | 30 |
| LVV-hemorphin-7 | 3 | 8 | 10.3 ± 0.4 | 8.5 ± 0.5 | 70 |
| LVV-hemorphin-7 | 10 | 8 | 10.0 ± 0.5 | 9.8 ± 0.6 | 95 |
| Morphine | 10 | 8 | 10.1 ± 0.5 | 10.0 ± 0.4 | 98 |
%MPE = [(Post-drug latency - Post-carrageenan latency) / (Baseline latency - Post-carrageenan latency)] x 100
Table 2: Effect of Naloxone on Supraspinal LVV-hemorphin-7-Induced Anti-Hyperalgesia in the Rat Plantar Test
| Treatment Group | Dose (nmol) | N | Paw Withdrawal Latency (s) 1h Post-Drug |
| Vehicle + Vehicle | - | 8 | 4.6 ± 0.4 |
| Vehicle + LVV-hemorphin-7 | 10 | 8 | 9.5 ± 0.5 |
| Naloxone (10 µg, i.c.v.) + LVV-hemorphin-7 | 10 | 8 | 5.1 ± 0.3 |
| Naloxone (10 µg, i.c.v.) + Vehicle | - | 8 | 4.7 ± 0.4 |
Experimental Protocols
Intrathecal Catheter Implantation in Rats
This protocol is essential for the direct administration of LVV-hemorphin-7 to the spinal cord.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Stereotaxic frame
-
Polyethylene catheter (PE-10)
-
Surgical instruments (scalpel, forceps, retractors)
-
Sutures
-
Antibiotic ointment
Procedure:
-
Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Shave the area over the cisterna magna and disinfect with an appropriate antiseptic solution.
-
Mount the rat in a stereotaxic frame.
-
Make a midline incision at the base of the skull to expose the atlanto-occipital membrane.
-
Carefully incise the membrane to expose the subarachnoid space.
-
Gently insert a PE-10 catheter into the subarachnoid space and advance it caudally to the desired spinal level (typically the lumbar enlargement for pain studies).
-
Secure the catheter in place with a small amount of dental cement and suture the muscle and skin layers.
-
Apply antibiotic ointment to the incision site.
-
Allow the animal to recover for 5-7 days before experimental procedures. Post-operative analgesia should be provided.
Plantar Test (Hargreaves Method) for Thermal Hyperalgesia
This test is used to assess sensitivity to thermal stimuli, particularly in inflammatory pain models.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile)
-
Plexiglas enclosures for rats
-
Carrageenan solution (1% in sterile saline)
-
LVV-hemorphin-7 solution
-
Intrathecal injection syringes
Procedure:
-
Habituation: Place the rats in the Plexiglas enclosures on the glass surface of the plantar test apparatus for at least 30 minutes to acclimate.
-
Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw. The latency is the time taken for the rat to withdraw its paw. Take at least three readings per paw, with a minimum of 5 minutes between readings.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: At a predetermined time after carrageenan injection (e.g., 2 hours), administer LVV-hemorphin-7 or vehicle intrathecally via the implanted catheter.
-
Post-Drug Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to assess the anti-hyperalgesic effect.
Hot Plate Test
This test measures the response to a constant temperature noxious stimulus and is used to evaluate centrally acting analgesics. While literature suggests LVV-hemorphin-7 may not have a strong effect in acute thermal pain models like this, it is a standard assay in analgesic research.[4][8]
Materials:
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
Plexiglas cylinder to confine the animal on the hot plate
-
LVV-hemorphin-7 solution
-
Administration syringes (e.g., for intracerebroventricular or intraperitoneal injection)
Procedure:
-
Baseline Measurement: Place the rat on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer LVV-hemorphin-7 or vehicle via the desired route (e.g., intracerebroventricularly for supraspinal effects).
-
Post-Drug Measurement: At various time points after drug administration, place the rat back on the hot plate and measure the response latency. An increase in latency indicates an analgesic effect.
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus. Similar to the hot plate test, its utility for LVV-hemorphin-7 in acute pain may be limited, but it is a fundamental preclinical pain assay.[8]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Rat restrainer
-
LVV-hemorphin-7 solution
-
Intrathecal injection syringes
Procedure:
-
Baseline Measurement: Gently restrain the rat and place the distal portion of its tail over the radiant heat source. The apparatus will measure the latency for the rat to flick its tail away from the heat.
-
Drug Administration: Administer LVV-hemorphin-7 or vehicle intrathecally.
-
Post-Drug Measurement: At various time points post-administration, re-measure the tail-flick latency. An increase in latency suggests a spinal analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of LVV-hemorphin-7 and a typical experimental workflow for assessing its analgesic properties.
Caption: Proposed dual signaling pathway of LVV-hemorphin-7.
Caption: Workflow for assessing anti-hyperalgesic effects.
Conclusion
This compound (LVV-hemorphin-7) presents an intriguing profile as a potential analgesic with a novel, dual mechanism of action. Its ability to modulate both opioid and IRAP systems suggests it may offer a unique therapeutic advantage. The protocols and data presentation formats provided here offer a standardized framework for the preclinical evaluation of this compound. Further research is warranted to fully elucidate its dose-response relationship in various pain models and to explore its full therapeutic potential.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Intrathecal catheterization and drug delivery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. 2.2. Intrathecal catheterization [bio-protocol.org]
- 5. LVV-hemorphin 7 and angiotensin IV in correlation with antinociception and anti-thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAP Inhibitors: M1-Aminopeptidase Family Inspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IRAP Inhibitors: M1-Aminopeptidase Family Inspiration [frontiersin.org]
- 8. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leu-valorphin-arg in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-valorphin-arg, with the amino acid sequence LVVYPWTQR, is a hemorphin peptide derived from the β-chain of hemoglobin. Hemorphins are known to be endogenous ligands for opioid receptors and have been investigated for their potential roles in various physiological processes, including analgesia and cell growth regulation. Emerging research suggests that this compound and related peptides may possess anti-proliferative and cytotoxic effects against various cancer cell lines, making them intriguing candidates for cancer research and drug development.
These application notes provide a summary of the current understanding of this compound's application in cancer cell line studies, including its effects on cell viability and the cell cycle. Detailed protocols for key experimental assays are provided to facilitate further research in this area.
Data Presentation: Anti-proliferative Activity of Related Hemorphins
Quantitative data on the specific anti-proliferative activity of this compound is currently limited in publicly available literature. However, extensive studies have been conducted on the closely related peptide, valorphin (VV-hemorphin-5), which shares a significant portion of its sequence and biological activity. The following tables summarize the anti-proliferative effects of valorphin on various cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by Valorphin
| Cancer Cell Line | Cell Type | Inhibition of Proliferation (%) |
| L929 | Murine Fibrosarcoma | Up to 95%[1][2] |
| MCF-7 | Human Breast Adenocarcinoma | High Sensitivity[1][2] |
| A549 | Human Lung Carcinoma | Sensitive[1][2] |
| K562 | Human Chronic Myelogenous Leukemia | Less Sensitive[1][2] |
| HL-60 | Human Promyelocytic Leukemia | Less Sensitive[1][2] |
Table 2: Cytotoxic Effects of Valorphin on Cancer Cell Lines
| Cancer Cell Line | Effect | Concentration Range |
| L929 | Cytotoxic | 10⁻⁷ - 10⁻¹³ M[3] |
| K562 | Cytotoxic | 10⁻⁷ - 10⁻¹³ M[3] |
Signaling Pathways
The precise signaling pathways activated by this compound in cancer cells are still under investigation. However, based on its interaction with opioid receptors and studies of related hemorphins, several key pathways are likely involved in its anti-proliferative effects. The cytolytic effects of valorphin are reported to be inhibited by naloxone, strongly suggesting the involvement of opioid receptors.
Diagram 1: Postulated Opioid Receptor-Mediated Signaling of this compound in Cancer Cells
Caption: Postulated signaling cascade initiated by this compound binding to opioid receptors.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.
Diagram 2: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle. Studies on valorphin have shown it can induce an S-phase arrest in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
Diagram 3: Logical Flow for Cell Cycle Analysis
Caption: Logical progression of the cell cycle analysis experiment.
Conclusion
This compound and its related peptides represent a promising area of research in the development of novel anti-cancer agents. The available data on valorphin suggests significant anti-proliferative and cytotoxic effects against a range of cancer cell lines, likely mediated through opioid receptors and subsequent modulation of key signaling pathways involved in cell cycle regulation and survival. The provided protocols offer a foundation for researchers to further investigate the specific mechanisms of action of this compound and to quantify its efficacy in various cancer models. Future studies should focus on obtaining specific IC50 values for this compound across a panel of cancer cell lines and elucidating the precise signaling cascades it activates to mediate its effects.
References
Application Notes and Protocols for Novel Bioactivity Assays of Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-valorphin-arg is a peptide derived from the β-chain of hemoglobin, belonging to the hemorphin family of endogenous opioid peptides. These peptides are recognized for their interaction with opioid receptors, playing a role in nociception and other physiological processes. This document provides detailed application notes and protocols for developing and conducting novel assays to characterize the bioactivity of this compound, with a focus on its interaction with µ-opioid and σ-opioid receptors. The provided methodologies will enable researchers to assess receptor binding, downstream signaling pathways, and in vivo analgesic effects, facilitating the evaluation of its therapeutic potential.
Data Presentation
The following tables summarize the key quantitative parameters for assessing the bioactivity of hemorphins. While specific data for this compound is limited in the public domain, data for the closely related peptide, Valorphin, is included as a reference. Researchers are encouraged to generate analogous data for this compound using the protocols provided herein.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Valorphin | µ-opioid (rat) | [³H]-DAMGO | - | 14 | [1] |
| Valorphin | δ-opioid (rat) | [³H]-DPDPE | - | 200 | [1] |
| Valorphin | κ-opioid (rat) | - | - | >10,000 | [1] |
| This compound | µ-opioid | [³H]-DAMGO | TBD | TBD | |
| This compound | σ-opioid | [³H]-(+)-SKF 10,047 | TBD | TBD |
TBD: To be determined by experimentation.
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Receptor | Parameter | This compound | Reference Compound (e.g., DAMGO) |
| cAMP Inhibition | CHO-hMOR | µ-opioid | IC₅₀ (nM) | TBD | TBD |
| β-Arrestin Recruitment | U2OS-hMOR | µ-opioid | EC₅₀ (nM) | TBD | TBD |
| Guinea Pig Ileum Bioassay | - | µ-opioid | EC₅₀ (nM) | TBD | TBD |
TBD: To be determined by experimentation.
Table 3: In Vivo Analgesic Activity
| Assay | Animal Model | Route of Administration | Parameter | This compound | Reference Compound (e.g., Morphine) |
| Hot Plate Test | Mouse/Rat | i.v./i.p. | Latency (s) | TBD | TBD |
| Tail Flick Test | Mouse/Rat | i.v./i.p. | Latency (s) | TBD | TBD |
TBD: To be determined by experimentation.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Upon binding of an opioid agonist such as this compound to the µ-opioid receptor (a G-protein coupled receptor), two primary signaling cascades are initiated: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects.
Opioid Receptor Signaling Cascade
Experimental Workflow for Bioactivity Assessment
A logical workflow for characterizing the bioactivity of this compound involves a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo validation of analgesic efficacy.
Bioactivity Assessment Workflow
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Naloxone (for non-specific binding).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
GF/B glass fiber filters.
-
Scintillation cocktail and vials.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM naloxone (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]-DAMGO (final concentration ~1 nM).
-
100 µL of cell membrane suspension (10-20 µg protein/well).
-
-
Incubate at 25°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
cAMP Inhibition Assay
Objective: To determine the potency (IC₅₀) of this compound to inhibit adenylyl cyclase activity via the µ-opioid receptor.
Materials:
-
CHO cells stably expressing the human µ-opioid receptor.
-
This compound.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and supplements.
-
96-well or 384-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed CHO-hMOR cells in assay plates and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
Aspirate the culture medium from the cells and add the diluted this compound.
-
Incubate for 15 minutes at 37°C.
-
Add forskolin (final concentration ~5 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound and determine the IC₅₀ value from the dose-response curve.
β-Arrestin Recruitment Assay
Objective: To determine the potency (EC₅₀) of this compound to induce β-arrestin recruitment to the µ-opioid receptor.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems).
-
This compound.
-
Assay-specific detection reagents.
-
Cell culture medium and supplements.
-
Assay plates (typically white, opaque 96- or 384-well plates).
-
Luminometer or plate reader compatible with the assay format.
Procedure:
-
Plate the engineered cells in the assay plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the assay buffer provided with the kit.
-
Add the diluted this compound to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further 60 minutes at room temperature in the dark.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the log concentration of this compound and determine the EC₅₀ value from the dose-response curve.
In Vivo Hot Plate Test
Objective: To assess the central analgesic activity of this compound in response to a thermal stimulus.
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats (20-30 g for mice, 200-250 g for rats).
-
Hot plate apparatus with adjustable temperature.
-
This compound dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Positive control (e.g., morphine).
-
Animal enclosures.
Procedure:
-
Acclimatize the animals to the laboratory environment for at least one hour before the experiment.
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Determine the baseline latency by placing each animal on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time of 30-60 seconds is used to prevent tissue damage.
-
Administer this compound, vehicle, or the positive control via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the analgesic effect of this compound over time.
In Vivo Tail Flick Test
Objective: To evaluate the spinal analgesic activity of this compound.
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats.
-
Tail flick apparatus (radiant heat source).
-
This compound dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Positive control (e.g., morphine).
-
Animal restrainers.
Procedure:
-
Gently restrain the animal, allowing its tail to be exposed.
-
Apply the radiant heat source to a specific point on the tail.
-
Measure the baseline latency for the animal to flick its tail away from the heat source. A cut-off time of 10-15 seconds is typically used.
-
Administer this compound, vehicle, or the positive control.
-
Measure the tail flick latency at various time points post-administration, as described for the hot plate test.
-
Calculate the %MPE and analyze the data to assess the analgesic effect.
References
Troubleshooting & Optimization
Technical Support Center: Leu-valorphin-arg Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Leu-valorphin-arg (LVVYPWTQR) chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound, focusing on practical solutions to enhance yield and purity.
1. Low Coupling Efficiency, Especially at Arginine (Arg) Residue
Problem: Incomplete coupling of an amino acid, particularly the bulky Fmoc-Arg(Pbf)-OH, can lead to deletion sequences and a significant decrease in the final yield. This is often observed when coupling Arg to the preceding glutamine (Gln) residue in the this compound sequence.
Possible Causes:
-
Steric Hindrance: The large size of the Pbf protecting group on the arginine side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Secondary Structure Formation: The growing peptide chain may adopt a secondary structure on the resin, making the N-terminus less accessible.
-
Inefficient Activation: The coupling reagent may not be sufficiently reactive to overcome the energy barrier for the amide bond formation.
Solutions:
-
Double Coupling: Performing a second coupling step for the arginine residue can significantly improve its incorporation. This involves repeating the coupling procedure with a fresh solution of the activated amino acid after the initial coupling. While this consumes more reagents, it often leads to a cleaner crude product and higher overall yield.
-
Use of a More Efficient Coupling Reagent: Switching to a more potent coupling reagent can enhance the reaction rate and overcome steric hindrance. Uronium/aminium salts like HATU, HBTU, or COMU are generally more effective than carbodiimides such as DIC, especially for difficult couplings.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.
2. Side Reactions Involving Tryptophan (Trp) and Arginine (Arg)
Problem: The indole side chain of tryptophan is susceptible to modification, and the guanidinium group of arginine can also participate in side reactions, leading to impurities that are difficult to remove and reduce the yield of the target peptide.
Possible Causes:
-
Alkylation of Tryptophan: During the final cleavage from the resin with trifluoroacetic acid (TFA), the Pbf protecting group from arginine can be cleaved and the resulting carbocation can alkylate the indole ring of tryptophan.
-
Oxidation of Tryptophan: The tryptophan side chain is prone to oxidation, which can occur during synthesis, cleavage, or storage.
-
δ-Lactam Formation of Arginine: The protected arginine can undergo an intramolecular cyclization to form a δ-lactam, which is an inactive species and leads to the formation of a des-Arg peptide.[1]
Solutions:
-
Choice of Arginine Protecting Group: Using Fmoc-Arg(Pbf)-OH is preferred over Fmoc-Arg(Pmc)-OH for tryptophan-containing peptides as it has been shown to significantly reduce tryptophan alkylation during cleavage.[2][3]
-
Optimized Cleavage Cocktail: Employing a cleavage cocktail specifically designed for peptides containing both tryptophan and arginine is crucial. "Reagent R" is a recommended formulation for this purpose.
-
Use of Scavengers: The addition of scavengers to the cleavage cocktail, such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT), helps to quench reactive carbocations and prevent side reactions.
3. Poor Yield After Purification
Problem: A significant loss of peptide during the purification step, typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC), results in a low final yield.
Possible Causes:
-
Suboptimal RP-HPLC Conditions: An inappropriate gradient, column, or mobile phase can lead to poor separation of the target peptide from impurities, resulting in broad peaks and loss of product during fraction collection.
-
Peptide Aggregation: The peptide may aggregate and precipitate on the column or during lyophilization.
-
Incomplete Cleavage: If the peptide is not fully cleaved from the resin, the overall yield will be reduced.
Solutions:
-
Methodical Purification Development: Optimize the RP-HPLC method on an analytical scale before moving to a preparative scale. This includes scouting for the optimal gradient steepness and mobile phase composition.
-
Solubility Enhancement: If the crude peptide is difficult to dissolve, consider using a small amount of organic solvent like acetonitrile or DMSO to aid dissolution before injection onto the HPLC column.
-
Ensure Complete Cleavage: After the cleavage reaction, wash the resin with additional cleavage cocktail to ensure all the peptide has been removed.
Frequently Asked Questions (FAQs)
Q1: Which arginine protecting group is best for the synthesis of this compound?
A1: For the synthesis of this compound, which contains a tryptophan residue, Fmoc-Arg(Pbf)-OH is highly recommended over Fmoc-Arg(Pmc)-OH. The Pbf group is more acid-labile, leading to faster and cleaner deprotection. More importantly, it significantly reduces the risk of the Pmc group alkylating the tryptophan side chain during TFA cleavage, a common side reaction that can drastically lower the yield of the desired peptide.[2][3][4]
Q2: Is double coupling necessary for all amino acids in the this compound sequence?
A2: While double coupling can be performed for all residues to ensure complete reaction, it is most critical for the arginine (Arg) residue due to its steric bulk. It is also often beneficial for the amino acid coupled immediately after a proline residue. For the other amino acids in the this compound sequence, a single coupling with an efficient coupling reagent is usually sufficient, provided that a completion test (e.g., Kaiser test) confirms the absence of free amines.
Q3: What is the recommended cleavage cocktail for this compound?
A3: Given the presence of both tryptophan and arginine, a robust cleavage cocktail with appropriate scavengers is essential. Reagent R is a suitable choice. Its composition is designed to minimize side reactions associated with these residues.
Q4: How can I monitor the progress of the coupling reactions?
A4: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. A positive test (blue or purple beads) signifies incomplete coupling, and a second coupling or an extended reaction time is necessary.
Q5: What are the ideal storage conditions for the purified this compound peptide?
A5: The purified peptide should be lyophilized to a fluffy white powder and stored at -20°C or lower in a desiccated environment. Peptides are susceptible to degradation, especially in solution, so storing them in a dry, cold, and dark place is crucial for long-term stability.
Data Presentation
Table 1: Comparison of Arginine Protecting Groups on Peptide Yield
| Protecting Group | Key Advantages | Key Disadvantages | Reported Yield in a Trp-containing Peptide |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | More acid-labile, faster cleavage; Reduced tryptophan alkylation[2][3][4] | Can still cause some side reactions with Trp if scavengers are not used. | 69% [2][3] |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | More acid-labile than older protecting groups like Mtr. | Significant alkylation of tryptophan during cleavage[2][3][4] | 46%[2][3] |
Table 2: Qualitative Comparison of Common Coupling Reagents for Arginine
| Coupling Reagent | Class | Relative Efficiency for Difficult Couplings (e.g., Arginine) | Notes |
| HATU / HBTU | Uronium/Aminium Salt | High | Very effective for sterically hindered amino acids; can cause side reactions with the primary amine. |
| COMU | Uronium Salt | High | Considered a safer and highly efficient alternative to HBTU/HATU; good solubility.[5][6] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | A cost-effective and efficient combination; Oxyma is a safer alternative to HOBt. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (LVVYPWTQR)
This protocol outlines the manual Fmoc solid-phase peptide synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Pro-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
Fmoc-Leu-OH
-
Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Arginine Coupling (Double Coupling):
-
Follow the general coupling procedure for the first coupling of Fmoc-Arg(Pbf)-OH.
-
After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal Arginine and ending with the N-terminal Leucine.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Leu-OH, perform a final deprotection step (Step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally with isopropanol. Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection of this compound
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole (v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared Reagent R to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification of this compound by RP-HPLC
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Filter the peptide solution through a 0.45 µm filter.
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 65% B over 60 minutes. The optimal gradient should be determined based on analytical HPLC runs of the crude material.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Visualizations
Caption: Experimental workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
Technical Support Center: Purification of Leu-valorphin-arg
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the synthetic peptide Leu-valorphin-arg (Sequence: Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1]
Problem 1: Low Peptide Yield After Purification
Symptoms:
-
The final quantity of lyophilized peptide is significantly lower than expected based on the crude peptide input.
-
Low peak area for the target peptide in the HPLC chromatogram of the purified fraction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | The sequence of this compound contains hydrophobic residues (Leu, Val, Trp) which can promote aggregation.[2] To mitigate this, dissolve the crude peptide in a minimal amount of organic solvent like acetonitrile or isopropanol before diluting with the aqueous mobile phase. Sonication may also help to break up aggregates.[3] |
| Incomplete Cleavage from Resin | If the peptide was synthesized via Solid-Phase Peptide Synthesis (SPPS), incomplete cleavage from the resin will result in lower crude peptide yield to begin with. Ensure sufficient cleavage cocktail volume and reaction time, especially considering the presence of Arginine which can have sterically hindering protecting groups.[4][5][6] |
| Poor Solubility | This compound may have limited solubility in the initial mobile phase conditions. It is recommended to dissolve the peptide in a solvent that will be used in the mobile phase, such as a small amount of acetonitrile.[3] |
| Suboptimal HPLC Conditions | An inappropriate HPLC gradient may not be effectively separating and eluting the target peptide. Re-evaluate and optimize the gradient, flow rate, and column chemistry. |
Problem 2: Poor Peak Shape in HPLC Chromatogram (Tailing or Broadening)
Symptoms:
-
The main peak in the chromatogram is asymmetrical (tailing).
-
The peak is wider than expected, indicating poor resolution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica | Residual free silanol groups on the silica-based C18 column can interact with the basic Arginine residue, causing peak tailing. Ensure the mobile phase contains an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of ~0.1%.[1] |
| Column Overload | Injecting too much crude peptide can lead to peak broadening and tailing. Reduce the sample load or switch to a preparative column with a larger diameter and higher loading capacity. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. For peptides containing Arginine, a low pH (around 2) maintained by TFA is generally effective. |
| Column Degradation | The HPLC column may be degraded or contaminated. Flush the column with a strong solvent wash or replace it if necessary. |
Problem 3: Presence of Impurities in the Final Product
Symptoms:
-
Multiple peaks are observed in the analytical HPLC of the purified sample.
-
Mass spectrometry analysis reveals species with unexpected molecular weights.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotection of Arginine | The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arginine can be difficult to remove completely.[7] This results in a major impurity with an additional mass of +252 Da. Extend the cleavage time or use a stronger cleavage cocktail. |
| Tryptophan Oxidation or Modification | The Tryptophan residue is susceptible to oxidation and modification by carbocations generated during cleavage.[2] Use a scavenger like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail to protect the Tryptophan side chain.[2] |
| Deletion or Truncated Sequences | These are common byproducts of SPPS. Optimize the HPLC gradient to improve the resolution between the target peptide and these closely related impurities. A shallower gradient may be necessary.[1] |
| Co-elution with Impurities | The purification protocol may not be adequately separating the target peptide from all impurities. Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase (e.g., isopropanol instead of acetonitrile). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an RP-HPLC purification protocol for this compound?
A detailed experimental protocol is provided below. As a starting point, a C18 column is a good choice. The mobile phase should consist of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A gradient of 10-50% Solvent B over 30 minutes at a flow rate of 1 mL/min for an analytical column is a reasonable starting point for method development.
Q2: How should I dissolve and handle the crude this compound peptide?
This compound is a lyophilized powder.[8] For purification, it is best to dissolve the peptide in the mobile phase if possible. If solubility is an issue, a small amount of organic solvent such as acetonitrile or DMSO can be used, followed by dilution with the aqueous mobile phase. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[3] Aqueous stock solutions are not recommended for long-term storage.[9]
Q3: What are the expected major impurities from the synthesis of this compound?
Based on its sequence, the most likely impurities arising from SPPS are:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that were not fully synthesized.
-
Peptides with protecting groups still attached: Particularly the Pbf group on Arginine.[7]
-
Modified Tryptophan: Oxidation or alkylation of the indole side chain.[2]
Q4: Can peptide aggregation be an issue for this compound?
Yes, the presence of multiple hydrophobic residues (Leu, Val, Val, Trp) can lead to aggregation, especially at high concentrations.[2] This can affect solubility and chromatographic performance. Working with relatively dilute solutions and using organic modifiers can help to minimize aggregation.
Experimental Protocols
Standard RP-HPLC Protocol for this compound Purification
This protocol is a general guideline and may require optimization.
1. Materials:
-
Crude this compound peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
2. Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Dissolve the crude peptide in a small volume of Solvent A or a mixture of Solvent A and B to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm (for Tryptophan and Tyrosine)[10]
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B
-
35-40 min: 50% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 10% B
-
50-60 min: 10% B (re-equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
General Peptide Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurities
Caption: Decision tree for identifying and addressing common impurities.
References
- 1. hplc.eu [hplc.eu]
- 2. peptide.com [peptide.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. mesalabs.com [mesalabs.com]
- 8. biorbyt.com [biorbyt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility problems of Leu-valorphin-arg in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Leu-valorphin-arg in various buffer systems. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Problem: this compound fails to dissolve in aqueous buffers (e.g., PBS, TRIS).
Initial Assessment:
Before attempting solubilization, it is crucial to understand the physicochemical properties of this compound.
-
Amino Acid Sequence: Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR)[1][2]
-
Molecular Weight: Approximately 1161.4 g/mol [3]
-
Theoretical Isoelectric Point (pI): Approximately 9.59. This indicates the peptide is basic.
-
Hydrophobicity: The sequence contains a significant number of hydrophobic residues (Leu, Val, Pro, Trp), which can contribute to poor aqueous solubility.[4][5][6]
Troubleshooting Steps:
-
pH Adjustment: Since the theoretical pI is ~9.59, this compound will have a net positive charge at a pH below its pI. Lowering the pH of the buffer should enhance solubility.
-
Use of Co-solvents: For highly hydrophobic peptides, the addition of a small amount of an organic solvent can significantly improve solubility.[6]
-
Recommendation: First, attempt to dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once dissolved, slowly add the desired aqueous buffer to reach the final concentration.[5][7] Be mindful of the final concentration of the organic solvent, as it may interfere with downstream biological assays.
-
-
Sonication: Mechanical disruption can aid in the dissolution of peptide aggregates.
-
Recommendation: After adding the solvent, sonicate the sample in a water bath for short intervals (e.g., 10-15 seconds) to facilitate dissolution. Avoid prolonged sonication to prevent peptide degradation.[7]
-
Problem: The dissolved this compound solution is cloudy or contains visible particulates.
Cause: This indicates that the peptide is not fully dissolved and may be present as a suspension or has formed aggregates.
Solution:
-
Centrifugation: Spin down the solution at a high speed (e.g., >10,000 x g) to pellet the insoluble material. The supernatant can be carefully collected for use, but the concentration should be re-determined.
-
Re-dissolution: If the entire sample is required, consider lyophilizing the suspension and starting the dissolution process again with a more appropriate solvent system based on the troubleshooting steps above (e.g., lower pH or use of a co-solvent).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Due to its basic and hydrophobic nature, a two-step approach is often successful. Start by dissolving the peptide in a small volume of a suitable organic solvent like DMSO. Then, slowly dilute this stock solution with your aqueous buffer of choice to the desired final concentration. Alternatively, for direct dissolution in an aqueous buffer, use a buffer with a pH below the peptide's pI of ~9.59, such as a citrate or acetate buffer in the pH 4-6 range.
Q2: Will this compound be soluble in standard phosphate-buffered saline (PBS) at pH 7.4?
A2: Solubility in PBS at pH 7.4 may be limited due to the peptide's hydrophobic character and its proximity to its isoelectric point where it has a lower net charge. If you encounter solubility issues, it is recommended to either lower the pH of the PBS or use a different buffer system. Alternatively, preparing a concentrated stock in an organic solvent and diluting into PBS is a common strategy.[8]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can sometimes aid in dissolving peptides. However, excessive or prolonged heating can lead to degradation. If you choose to warm the solution, do so cautiously and for a short period. Sonication is generally a safer alternative for providing energy to facilitate dissolution.[7]
Q4: How does the presence of a C-terminal arginine affect the solubility of this compound?
A4: The C-terminal arginine residue contributes a positive charge at physiological pH, which generally aids in aqueous solubility. However, the overall solubility is a balance between the charged residues and the hydrophobic residues within the peptide sequence.[4]
Quantitative Data Summary
| Buffer System | pH | Expected Solubility | Recommendations |
| Deionized Water | ~7 | Low to Moderate | May require pH adjustment or co-solvents. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low to Moderate | Lowering the pH or using a co-solvent is recommended if solubility is poor. |
| TRIS Buffer | 7.0 - 8.0 | Low to Moderate | Similar to PBS, pH adjustment or co-solvents may be necessary. |
| Acetate Buffer | 4.0 - 5.5 | Moderate to High | The acidic pH should protonate the peptide, increasing solubility. |
| Citrate Buffer | 3.0 - 6.2 | Moderate to High | The acidic pH should enhance solubility. |
| DMSO, DMF | N/A | High | Use as a primary solvent for creating a concentrated stock solution. |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Calculate the amount of this compound required for your desired final concentration and volume.
-
Prepare an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Add the calculated amount of lyophilized this compound to the appropriate volume of the acidic buffer.
-
Vortex the solution for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the solution in a water bath for 10-15 second intervals until the solution is clear.
-
Visually inspect the solution for any particulates. If necessary, centrifuge to remove any insoluble material.
Protocol 2: Solubilization using an Organic Co-solvent
-
Add a small, precise volume of DMSO (e.g., 10-20 µL) to the lyophilized this compound in the vial.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved in the DMSO.
-
Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) dropwise to the DMSO stock solution while gently vortexing.
-
Continue to add the aqueous buffer until the final desired volume and concentration are reached.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.
Visualizations
Opioid Receptor Signaling Pathway for this compound
Caption: this compound binding to opioid receptors initiates G-protein and β-arrestin signaling.
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for testing the solubility of this compound.
References
- 1. qyaobio.com [qyaobio.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound | C56H84N14O13 | CID 9812261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Optimizing Leu-valorphin-arg Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Leu-valorphin-arg dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a peptide that corresponds to the amino acid sequence (32-40) of the β, δ, γ, and ε-chains of human hemoglobin.[1] It is known to have an affinity for µ- and sigma-opioid receptors and demonstrates opioid activity in the guinea pig ileum (GPI) bioassay.[1]
Q2: What is a typical starting dosage for in vivo experiments with related compounds?
A study using valorphin, a related hemoglobin-derived peptide, in a murine model of breast carcinoma reported a dosage of 1 mg/kg administered simultaneously with an anticancer drug.[2] For behavioral studies in rodents, a dosage of 25 µ g/mouse of valorphin and its synthetic analog has been used. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q3: How should I prepare and store this compound for in vivo administration?
-
Solubility: To enhance the solubility of this compound, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath.[1]
-
Storage of Stock Solutions: Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[1]
Q4: What are the potential biological effects of this compound and related peptides?
-
Analgesic Properties: this compound is described as a potent peptide with analgesic properties, making it relevant for pain management research.[3]
-
Antiproliferative Effects: Valorphin, a related peptide, has been shown to suppress the proliferation of various tumor cell lines.[2]
-
Behavioral Effects: Studies on valorphin and its analogs have shown effects on motor coordination, anxiety-like behavior, and depression-like behavior in rodents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected biological effect | Suboptimal Dosage: The administered dose may be too low to elicit a response. | Perform a dose-escalation study to identify the effective dose range. Start with a low dose based on literature for related compounds and incrementally increase it. |
| Peptide Instability/Degradation: this compound, being a peptide, may be susceptible to degradation by proteases in vivo. | Consider co-administration with peptidase inhibitors (use with caution and appropriate controls). Investigate alternative, more stable formulations if available. Ensure proper storage and handling of the peptide. | |
| Poor Bioavailability: The route of administration may not be optimal for reaching the target tissue. | Experiment with different administration routes (e.g., intravenous, intraperitoneal, subcutaneous, intracerebroventricular) to determine which provides the best bioavailability for your target.[2] | |
| High variability in experimental results | Inconsistent Dosing Technique: Variations in injection volume or rate can lead to inconsistent results. | Ensure all personnel are properly trained on the administration technique. Use calibrated equipment for accurate dosing. |
| Animal-to-animal variability: Biological differences between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age, weight, and genetic background. | |
| Unexpected side effects observed | Off-target effects: The peptide may be interacting with unintended receptors or pathways. | Carefully observe and document all behavioral and physiological changes in the animals. Consider using receptor antagonists to block specific pathways and identify the source of the side effects. |
| Toxicity at higher doses: The administered dose may be approaching toxic levels. | Reduce the dosage and carefully monitor for signs of toxicity. If toxicity is observed, establish the maximum tolerated dose (MTD). |
Data Summary
Table 1: Reported In Vivo Dosages for Related Peptides
| Peptide | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Valorphin | Murine model of breast carcinoma | 1 mg/kg (with epirubicin) | Not specified | 42% tumor growth inhibition | [2] |
| Valorphin & synthetic analog | Rodents | 25 µ g/mouse | Intracerebroventricular, Intraplantar | Antinociceptive and behavioral effects |
Experimental Protocols
Protocol 1: Dose-Response Study for Analgesic Effects
-
Animal Model: Select an appropriate rodent model for pain (e.g., tail-flick test, hot plate test).
-
Peptide Preparation: Prepare a stock solution of this compound in a sterile, biocompatible vehicle (e.g., saline). Perform serial dilutions to create a range of doses to be tested.
-
Acclimatization: Allow animals to acclimatize to the experimental room and handling procedures for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline pain response for each animal before peptide administration.
-
Administration: Administer different doses of this compound to separate groups of animals. Include a vehicle control group. Consider starting with a range informed by literature on similar peptides (e.g., 0.1, 1, 10 mg/kg).
-
Post-administration Measurement: Measure the pain response at multiple time points after administration (e.g., 15, 30, 60, 120 minutes) to determine the time to peak effect and duration of action.
-
Data Analysis: Plot the dose versus the analgesic response to determine the effective dose (ED50).
Protocol 2: Assessment of Antitumor Activity
-
Animal Model: Utilize a relevant tumor xenograft or syngeneic tumor model in immunocompromised or immunocompetent mice, respectively.
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically.
-
Treatment Initiation: Once tumors reach a palpable size, randomize animals into treatment and control groups.
-
Dosing Regimen: Based on a pilot MTD study, administer this compound at a selected dose and schedule (e.g., daily, every other day). Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treated and control groups.
Visualizations
Caption: General workflow for an in vivo dose-response study.
Caption: Hypothetical signaling pathway for this compound via the µ-opioid receptor.
References
Technical Support Center: Overcoming Challenges in Leu-valorphin-arg Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and successfully conducting Leu-valorphin-arg receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it bind to?
This compound is a hemorphin, an endogenous opioid peptide derived from the β-chain of hemoglobin. It has been shown to have an affinity for μ- and σ-opioid receptors.[1]
Q2: What is a typical expected IC50 value for peptides at the μ-opioid receptor?
While specific data for this compound is limited in publicly available literature, a related peptide, valorphin, has been reported to have an IC50 of 14 nM at the rat μ-opioid receptor.[2] This can serve as a general benchmark, but it is crucial to establish your own baseline with your specific assay conditions.
Q3: Why is peptide stability a major concern in these assays?
Peptides like this compound are susceptible to degradation by proteases present in tissue homogenates or cell membrane preparations. This degradation can lead to a decrease in the concentration of the active peptide, resulting in inaccurate binding data. The use of protease inhibitors is highly recommended.
Q4: What are the most common issues encountered in this compound receptor binding assays?
The most frequently reported challenges include high non-specific binding, low signal-to-noise ratio, poor reproducibility, and variability in IC50 values. These issues can often be traced back to problems with ligand stability, buffer composition, and the filtration process.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you quickly identify and resolve issues in your this compound receptor binding assays.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand sticking to filters or vials: The radiolabeled ligand may adsorb to the glass fiber filters or plasticware. | 1a. Pre-treat filters: Soak filters in a solution of 0.1-0.5% polyethyleneimine (PEI) to reduce non-specific binding. 1b. Add BSA to buffer: Include 0.1% Bovine Serum Albumin (BSA) in your assay and wash buffers to block non-specific binding sites on surfaces. 1c. Use low-binding plates and tubes. |
| 2. Radioligand hydrophobicity: Hydrophobic peptides can aggregate or stick to membranes non-specifically. | 2a. Optimize detergent concentration: Include a low concentration of a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in your assay buffer. 2b. Test different buffer compositions: Varying the salt concentration or pH might reduce hydrophobic interactions. | |
| 3. Inadequate washing: Insufficient washing of the filters after incubation fails to remove all unbound radioligand. | 3a. Optimize wash steps: Increase the number of washes (typically 3-4 times) with ice-cold wash buffer. 3b. Ensure rapid filtration and washing: Minimize the time between incubation termination and the completion of washing to prevent dissociation of specifically bound ligand. | |
| Low Signal-to-Noise Ratio | 1. Low receptor expression: The tissue or cell line used may have a low density of μ-opioid receptors. | 1a. Use a cell line with higher receptor expression: Consider using a recombinant cell line overexpressing the human μ-opioid receptor. 1b. Increase membrane concentration: Titrate the amount of membrane protein per well to find the optimal concentration that maximizes specific binding without increasing non-specific binding excessively. |
| 2. Degraded peptide ligand: this compound may be degraded by proteases. | 2a. Add a protease inhibitor cocktail: Use a broad-spectrum protease inhibitor cocktail in your membrane preparation and assay buffers. | |
| 3. Suboptimal incubation time/temperature: The binding reaction may not have reached equilibrium. | 3a. Determine equilibrium conditions: Perform a time-course experiment at your chosen temperature (e.g., room temperature or 37°C) to determine the time required to reach binding equilibrium. | |
| Poor Reproducibility / High Variability in IC50 Values | 1. Inconsistent pipetting or dilutions: Inaccurate serial dilutions of the competing ligand are a common source of error. | 1a. Use calibrated pipettes and perform careful serial dilutions. 1b. Prepare fresh dilutions for each experiment. |
| 2. Variability in membrane preparation: Inconsistent protein concentration or receptor activity between batches of membrane preparations. | 2a. Standardize membrane preparation protocol. 2b. Aliquot and store membrane preparations at -80°C to ensure consistency between experiments. | |
| 3. Assay conditions not at equilibrium: If the assay is not at equilibrium, small variations in timing can lead to large differences in results. | 3a. Ensure incubation times are sufficient to reach equilibrium as determined by your time-course experiments. |
Quantitative Data Summary
Due to limited direct experimental data for this compound, this table includes data for the related peptide, valorphin, to provide a point of reference for expected binding affinities at opioid receptors.
| Peptide | Receptor | Assay Type | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |
| Valorphin | μ-opioid | Competition Binding | [3H]-Naloxone | Rat brain homogenate | 14 | - | [2] |
| Valorphin | δ-opioid | Competition Binding | [3H]-DADLE | Rat brain homogenate | 200 | - | [2] |
| Valorphin | κ-opioid | Competition Binding | [3H]-EKC | Guinea pig brain homogenate | >10,000 | - | [2] |
DADLE: [D-Ala2, D-Leu5]-enkephalin; EKC: Ethylketocyclazocine
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound at the μ-Opioid Receptor
This protocol is adapted for a 96-well format using a filtration method with [³H]-diprenorphine as the radioligand.
Materials:
-
Membrane Preparation: Homogenized tissue or cell membranes expressing μ-opioid receptors.
-
Radioligand: [³H]-diprenorphine (a non-selective opioid antagonist, allowing for competition with agonists).
-
Competing Ligand: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled opioid ligand like naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Protease Inhibitor Cocktail: Broad-spectrum cocktail.
-
96-well Filter Plates: Glass fiber filters (GF/B or GF/C) pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-diprenorphine (at a final concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL Naloxone (10 µM final concentration), 50 µL [³H]-diprenorphine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-diprenorphine, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
If the Kd of the radioligand is known, the Ki for this compound can be calculated using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow
References
minimizing variability in Leu-valorphin-arg cell-based experiments
Welcome to the technical support center for Leu-valorphin-arg cell-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about this compound and the principles of its cell-based assays.
Q1: What is this compound and what is its mechanism of action? this compound is an endogenous opioid peptide.[1] It is derived from the proteolytic cleavage of the β-chain of hemoglobin.[1] Its primary mechanism of action is binding to and activating G-protein coupled receptors (GPCRs), showing affinity for µ-opioid and sigma-opioid receptors.[1][2] Activation of the µ-opioid receptor, which is its preferential target, leads to various downstream cellular responses, including analgesia.[1]
Q2: Which signaling pathways are typically activated by this compound? this compound, acting primarily through the µ-opioid receptor, activates the Gαi/o subunit of the heterotrimeric G protein.[3] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The dissociated Gβγ subunits can also activate other pathways, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[5][6] Additionally, like many GPCRs, its activation can trigger β-arrestin recruitment, which is involved in receptor desensitization and signaling.[4][7]
Q3: What are the common types of cell-based assays used to measure this compound activity? Several functional assays are used to quantify the activity of compounds at opioid receptors. These assays typically measure changes in second messengers or other downstream events following receptor activation.[8] Common methods include:
-
cAMP Assays: Measure the decrease in intracellular cAMP levels following activation of the Gi-coupled µ-opioid receptor.[4][9]
-
Calcium Flux Assays: While typically used for Gq-coupled receptors, engineered cell lines can be used to measure calcium mobilization as a downstream reporter of Gi/o activation.[9]
-
β-Arrestin Recruitment Assays: These assays quantify the interaction between the activated receptor and β-arrestin, a key event in receptor regulation.[4][9]
-
Membrane Potential Assays: Measure changes in the cell's membrane potential, often due to the activation of GIRK channels, using fluorescent dyes.[5][6]
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of a response element (e.g., CRE for the cAMP pathway) to measure transcriptional changes resulting from receptor activation.[3][10]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may cause variability in your experiments.
Q4: My dose-response curves (EC50 values) are inconsistent between experiments. What are the likely causes? Shifting EC50 values are a common sign of experimental variability. Several factors can contribute to this issue:
-
Cell Health and Passage Number: Cells that have been in culture for too long (high passage number) can exhibit altered morphology, growth rates, and responses to stimuli.[11] It is crucial to use cells within a consistent and validated passage number range.[12][13]
-
Serum Variability: Serum is an undefined mixture of components that can vary significantly from lot to lot.[14][15] This variation can alter cell growth, receptor expression, and signaling responses.[16]
-
Compound Integrity: Improper storage or handling of your this compound stock solutions can lead to degradation or concentration errors.
-
Inconsistent Cell Density: The density of cells at the time of the assay can influence the response to treatment.[17] Denser cultures may show different sensitivities compared to sparser cultures.[17]
Q5: I'm observing high well-to-well variability or "edge effects" in my microplates. How can I minimize this? High variability across a plate can obscure real experimental effects. Here are some strategies to improve consistency:
-
Improve Plating Technique: Ensure a homogenous single-cell suspension before plating. When plating, gently swirl the cell suspension periodically to prevent settling.
-
Control Incubation Conditions: Uneven temperature and CO2 levels can cause variability.[18] Avoid stacking plates in the incubator, as this can create temperature differentials.[19] Allowing plates to sit at room temperature for a period before placing them in the incubator can sometimes help cells settle evenly.[19]
-
Minimize Evaporation (Edge Effect): The outer wells of a microplate are most susceptible to evaporation, which concentrates media components and affects cell health. To mitigate this, fill the outer wells with sterile water or PBS instead of cells and only use the inner wells for the experiment.[20]
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Automate Pipetting: Manual pipetting can be a significant source of error.[18] If possible, use automated liquid handlers for dispensing cells, reagents, and compounds to improve precision.
References
- 1. Valorphin - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. biocompare.com [biocompare.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 13. echemi.com [echemi.com]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. promega.com [promega.com]
- 18. biocompare.com [biocompare.com]
- 19. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 20. marinbio.com [marinbio.com]
how to prevent degradation of Leu-valorphin-arg during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leu-valorphin-arg during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during experiments?
A1: this compound, like many peptides, is susceptible to several degradation pathways. The most common causes are chemical instability (such as oxidation, deamidation, and hydrolysis), physical instability (like aggregation and adsorption), and enzymatic degradation by proteases found in biological samples.[1][2][3] The specific amino acid sequence of this compound (Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg) contains residues particularly prone to certain types of degradation.[4][5]
Q2: Which amino acids in this compound are most vulnerable?
A2: The following residues in the this compound sequence require special attention:
-
Tryptophan (Trp): Highly susceptible to oxidation from atmospheric oxygen, metal ions, and light exposure.[1][6][7]
-
Glutamine (Gln): Prone to deamidation, a reaction that converts the Gln side chain into a glutamic acid residue, especially in neutral to alkaline solutions (pH > 6).[3][6][8]
-
Tyrosine (Tyr): Can be affected by light-induced oxidation.[1][7]
-
Arginine (Arg): The presence of Arg can make the peptide hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate degradation.[6]
Q3: What are the optimal storage conditions for lyophilized this compound?
A3: For maximum long-term stability, lyophilized this compound should be stored at -20°C or preferably -80°C.[8][9] The vial should be tightly sealed and stored in a desiccator to protect it from moisture, which significantly decreases long-term stability.[6][9] It should also be protected from bright light.[9][10]
Q4: How should I handle and store this compound once it is in solution?
A4: Peptide solutions are far less stable than their lyophilized form.[6][11] To maximize stability, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[6][11] The stock solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] These aliquots should be stored frozen at -20°C or colder.[6][11]
Q5: I'm observing precipitation or cloudiness in my peptide solution. What is happening and how can I fix it?
A5: This is likely due to peptide aggregation, where peptide molecules clump together, reducing solubility and biological activity.[1][12] Aggregation is influenced by factors such as concentration, pH, temperature, and ionic strength.[2][12] To resolve this, you can try brief sonication. To prevent it, ensure you are using the optimal solvent and pH for your peptide and storing it at the recommended concentration.
Troubleshooting Guides
Problem 1: Inconsistent or Poor Results in Bioassays
| Possible Cause | Recommended Solution |
| Peptide Degradation | The peptide may have degraded due to improper storage, handling, or experimental conditions. Review the storage and handling protocols below. Synthesize or purchase a fresh batch of the peptide and compare results. |
| Repeated Freeze-Thaw Cycles | Aliquoting your stock solution into single-use volumes is critical. Repeatedly freezing and thawing a stock solution introduces physical stress that can lead to aggregation and degradation.[6] |
| Bacterial Contamination | Peptides can be rapidly hydrolyzed by bacterial proteases.[11] Always use sterile buffers for reconstitution and, if necessary, pass the solution through a 0.22 µm sterile filter.[6] |
| Incorrect Peptide Concentration | The peptide may have adsorbed to the surface of the storage vial, leading to a lower effective concentration. Consider using low-protein-binding tubes. |
Problem 2: Rapid Loss of Peptide in Biological Samples (e.g., Serum, Plasma, Cell Culture)
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | Biological samples are rich in proteases that can quickly cleave this compound. The most effective solution is to add a broad-spectrum protease inhibitor cocktail to your sample.[13] |
| N- and C-Terminal Degradation | Exopeptidases in biological fluids can degrade peptides from the N- or C-terminus. While modifying the peptide itself is a long-term solution (e.g., N-terminal acetylation or C-terminal amidation), for existing experiments, the use of specific exopeptidase inhibitors can help.[13][14] |
Key Degradation Pathways and Prevention Strategies
The diagram below illustrates the main degradation pathways for this compound and the key preventative measures at each stage.
Caption: Key degradation pathways for this compound and corresponding prevention methods.
Data Summary Tables
Table 1: Environmental Factors and Recommended Conditions for Stability
| Factor | Potential Negative Effect | Recommended Condition | Rationale |
| Temperature | Increases rates of hydrolysis, deamidation, and aggregation.[15][16] | Lyophilized: -20°C to -80°C.[6] In Solution: -20°C to -80°C (aliquoted).[6][11] | Slows down chemical reactions and reduces molecular motion, minimizing degradation. |
| pH | Extremes accelerate hydrolysis.[15] Neutral/alkaline pH promotes deamidation of Gln.[3][8] | In Solution: pH 5-6.[6][11] | Minimizes deamidation and hydrolysis rates. Most peptides find a stability sweet spot in slightly acidic conditions. |
| Moisture | Decreases long-term stability of lyophilized powder.[9] | Store lyophilized peptide in a desiccator.[6] Equilibrate vial to room temperature before opening.[10] | Prevents water from being absorbed, which can facilitate hydrolytic and other degradation reactions. |
| Light | Can induce oxidation of susceptible residues like Trp and Tyr.[7] | Store in amber vials or protect from light.[9][10] | Prevents photo-oxidation. |
| Oxygen | Causes oxidation of Trp residue. | Store under an inert gas (Argon or Nitrogen) if possible.[9] Use degassed buffers. | Minimizes the primary reactant for oxidation. |
Table 2: Common Protease Inhibitors for In Vitro Experiments
| Inhibitor Class | Examples | Target Proteases | Notes |
| Serine Protease Inhibitors | PMSF, Aprotinin | Trypsin, Chymotrypsin, Thrombin | PMSF is unstable in aqueous solutions and must be added fresh. Handle with care as it is a neurotoxin.[17] |
| Cysteine Protease Inhibitors | E-64, Leupeptin | Papain, Calpain, Cathepsins | Effective at inhibiting a broad range of cysteine proteases. |
| Aspartic Protease Inhibitors | Pepstatin A | Pepsin, Cathepsin D | Generally used in experiments with acidic conditions where these proteases are active. |
| Metallo-protease Inhibitors | EDTA, EGTA | Aminopeptidases, Carboxypeptidases | These are chelating agents that sequester the metal ions required for protease activity. |
| Broad-Spectrum Cocktails | Commercial Formulations | Serine, Cysteine, Aspartic, and Metallo-proteases | The most convenient and effective option for complete protection in complex biological samples. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator.[9][11] This prevents condensation and moisture uptake.[10]
-
Determine the appropriate solvent. A good starting point is sterile, distilled water.[10] If solubility is an issue, try a dilute (0.1%) acetic acid solution, as the C-terminal Arginine makes the peptide basic.[11]
-
Add the desired volume of solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[11] Gently vortex or pipette to dissolve. If needed, brief sonication can aid dissolution.
-
Once fully dissolved, immediately divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Flash-freeze the aliquots and store them at -20°C or -80°C.
-
For experiments, thaw a single aliquot and keep it on ice. Avoid using the same aliquot for multiple experiments that require re-freezing.
Protocol 2: Minimizing Degradation During an In Vitro Cell Culture Experiment
-
Prepare your cell culture media or assay buffer. If it is a complex biological fluid, add a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.
-
Thaw one aliquot of your this compound stock solution on ice.
-
Dilute the peptide from the stock solution directly into the chilled, protease-inhibitor-containing buffer/media to the final working concentration.
-
Add the final peptide solution to your experimental setup immediately.
-
Minimize the exposure of your peptide-containing solutions to light and elevated temperatures throughout the experiment.
Recommended Experimental Workflow
This workflow diagram outlines the critical steps to maintain peptide integrity from receipt to experimental use.
Caption: Recommended experimental workflow to ensure this compound stability.
References
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. biorbyt.com [biorbyt.com]
- 6. genscript.com [genscript.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. 合成肽的处理和储存实验方案 [sigmaaldrich.cn]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Leu-valorphin-arg Stability for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Leu-valorphin-arg for long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My this compound solution appears to be losing activity over time. What are the likely causes?
A1: Loss of this compound activity in solution is primarily due to chemical and physical instability. The main degradation pathways for peptides like this compound include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid and asparagine residues, is a common degradation route in aqueous solutions. The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, tyrosine, and histidine are susceptible to oxidation, which can be initiated by exposure to oxygen, metal ions, or peroxides.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates. This process can be influenced by factors like pH, temperature, ionic strength, and peptide concentration. Aggregation can lead to loss of biological activity and potential immunogenicity.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration of the peptide in solution.
Q2: What are the optimal storage conditions for lyophilized this compound powder?
A2: For maximum long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1][2][3][4][5] Before use, the vial should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture uptake.[2][3][5]
Q3: I need to prepare a stock solution of this compound for my experiments. What is the best way to prepare and store it to ensure stability?
A3: To prepare a stable stock solution, follow these guidelines:
-
Solvent Selection: Use sterile, nuclease-free water or a buffer with a slightly acidic pH (around 5-6) for initial dissolution.[3][4] For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by dilution with the aqueous buffer.[2]
-
pH Control: Maintain the pH of the stock solution between 5 and 6. This range generally minimizes the rates of hydrolysis and deamidation for many peptides.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is crucial to aliquot the stock solution into single-use volumes.[1][2][3][4]
-
Storage of Solutions: Store the aliquots at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is recommended for longer periods.[1][4]
Q4: I am observing precipitation in my this compound solution. What could be the cause and how can I prevent it?
A4: Precipitation is likely due to peptide aggregation. Several factors can contribute to this:
-
pH: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.
-
Concentration: Higher peptide concentrations can promote aggregation. If possible, work with lower concentrations.
-
Temperature: Temperature fluctuations, especially freeze-thaw cycles, can induce aggregation.
-
Ionic Strength: The salt concentration of the solution can influence peptide solubility and aggregation.
To prevent precipitation, consider the following:
-
Optimize the pH of your buffer.
-
Use excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 80) in your formulation to inhibit aggregation.
-
Store the solution in appropriate aliquots to avoid freeze-thaw cycles.
Q5: Are there any specific excipients that can enhance the long-term stability of this compound in solution?
A5: Yes, several types of excipients can be used to stabilize peptide formulations:
-
Buffers: Phosphate or acetate buffers are commonly used to maintain the optimal pH.
-
Cryoprotectants/Lyoprotectants: Sugars like sucrose and trehalose, and polyols such as mannitol and sorbitol, are effective in protecting peptides from degradation during freezing and lyophilization.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface adsorption and aggregation.
-
Antioxidants: If oxidation is a concern (this compound contains a tryptophan residue which is susceptible to oxidation), the addition of antioxidants like methionine or ascorbic acid might be beneficial. However, their use should be carefully evaluated as they can sometimes promote other degradation pathways.
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, data from closely related hemorphins, such as LVV-hemorphin-7, can provide valuable insights. LVV-hemorphin-7 is considered one of the most stable hemorphins.[6][7][8] The following tables summarize general stability trends for peptides and should be considered as estimates for this compound.
Table 1: Estimated Effect of pH on Peptide Degradation Rate in Aqueous Solution
| pH | Predominant Degradation Pathway | Estimated Relative Degradation Rate |
| < 3 | Acid Hydrolysis | High |
| 3 - 6 | Minimal Degradation | Low |
| 7 - 8 | Deamidation, Oxidation | Moderate |
| > 8 | Base-catalyzed Hydrolysis | High |
Table 2: Estimated Effect of Temperature on Peptide Stability in Aqueous Solution (at optimal pH)
| Storage Temperature | Estimated Shelf-Life |
| 25°C (Room Temperature) | Days to Weeks |
| 4°C (Refrigerated) | Weeks to Months |
| -20°C (Frozen) | Months to a Year |
| -80°C (Deep Freeze) | > 1 Year |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method to assess the purity and degradation of this compound.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-35 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and any degradation product peaks.
-
Calculate the percentage purity of the main peak. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
-
Protocol 2: Lyophilization of this compound for Long-Term Storage
This protocol provides a general procedure for lyophilizing this compound to enhance its stability.
Materials:
-
This compound solution (in water or a suitable buffer)
-
Lyoprotectant (e.g., sucrose or trehalose, optional but recommended)
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials and stoppers
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in high-purity water or a volatile buffer (e.g., ammonium bicarbonate) to the desired concentration.
-
If using a lyoprotectant, add it to the solution (e.g., 5% w/v sucrose).
-
-
Freezing:
-
Dispense the formulated peptide solution into lyophilization vials.
-
Partially insert the stoppers into the vials.
-
Place the vials on the shelves of the lyophilizer and freeze them to a temperature well below the eutectic point of the formulation (typically -40°C or lower).
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum to the lyophilizer chamber (e.g., ≤ 200 mTorr).
-
Gradually increase the shelf temperature to facilitate the sublimation of ice. The product temperature should be kept below its collapse temperature.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, increase the shelf temperature further (e.g., to 25°C) while maintaining the vacuum to remove residual unfrozen water.
-
-
Stoppering and Sealing:
-
Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen or argon and fully stopper the vials under vacuum.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
-
Storage:
-
Store the lyophilized product at -20°C or -80°C.
-
Visualizations
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. bachem.com [bachem.com]
- 6. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemorphins—From Discovery to Functions and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
selecting the appropriate animal model for Leu-valorphin-arg research
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate animal model for Leu-valorphin-arg research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide that corresponds to the sequence (32-40) of the β-, δ-, γ-, and ε-chains of human hemoglobin.[1] It is part of the hemorphin family of endogenous opioid peptides. Its primary mechanism of action is through binding to µ- and sigma-opioid receptors.[1]
Q2: What are the primary physiological effects of this compound observed in animal models?
The primary physiological effect of this compound and related hemorphins studied in animal models is analgesia, or pain relief.[2] Studies on the related peptide, valorphin, have demonstrated significant antinociceptive (pain-reducing) effects in rodents in models of both acute and inflammatory pain.[3]
Q3: Which animal models are most commonly used for studying the effects of this compound and related hemorphins?
Rodent models, specifically mice and rats, are the most frequently used animal models for investigating the analgesic and behavioral effects of hemorphins like this compound.[3][4]
Q4: What are the key considerations when selecting a rodent strain for this compound research?
The choice of rat or mouse strain can significantly impact the outcomes of pain studies. Different strains can exhibit varying baseline sensitivities to pain and different analgesic responses to opioid compounds. For example, in rats, strains like Fischer 344 (F344) and Sprague Dawley (SD) show similar sensitivity to morphine in hot plate and inflammatory pain models, while Wistar Kyoto (WKY) rats are less sensitive.[5] Therefore, it is crucial to select a strain that is well-characterized for opioid research and appropriate for the specific pain modality being investigated.
Troubleshooting Guides
Issue 1: Variability in Analgesic Response
-
Problem: Inconsistent or highly variable analgesic responses to this compound administration in rodent models.
-
Possible Causes & Solutions:
-
Animal Strain: As mentioned in the FAQs, different rodent strains have different sensitivities to opioids. Ensure you are using a consistent and appropriate strain for your study. If variability persists, consider evaluating the response in a different, well-characterized strain.
-
Route of Administration: The method of administration (e.g., intracerebroventricular, intravenous, subcutaneous) can significantly affect the bioavailability and efficacy of the peptide. Ensure the administration technique is consistent and accurate. For central nervous system effects, direct administration via intracerebroventricular (ICV) injection is often employed.[3]
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in vivo.[1] While some hemorphins like LVV-hemorphin-7 have shown high stability, it is important to handle this compound solutions appropriately and consider the potential for degradation.[1] Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[6]
-
Stress-Induced Analgesia: Handling and injection procedures can induce stress in animals, which may lead to a temporary analgesic effect that can confound the results. Acclimatize animals to the experimental procedures and handling to minimize stress.
-
Issue 2: Difficulty with Peptide Administration
-
Problem: Challenges with dissolving or administering this compound.
-
Possible Causes & Solutions:
-
Solubility: If you encounter solubility issues, gentle warming of the solution to 37°C and sonication can aid in dissolution.[6] It is crucial to select an appropriate solvent for your stock solution preparation.
-
Aggregation: Peptides can sometimes aggregate, which can affect their bioactivity and lead to administration difficulties.[7][8][9] Visual inspection of the solution for any precipitation or cloudiness is recommended. If aggregation is suspected, various formulation strategies can be explored, though specific data for this compound is limited.
-
ICV Injection Technique: Intracerebroventricular injections require precision. Ensure that the injection coordinates are accurate for the age and strain of the mouse to target the lateral ventricle correctly.[6][10][11] Using a stereotaxic frame is highly recommended for accuracy.
-
Data Presentation
Table 1: Analgesic Effects of Valorphin (a related Hemorphin) in the Formalin Test in Mice
Note: The following data is for Valorphin, a closely related peptide to this compound, and is presented here as a reference for experimental design. The doses were administered via intracerebroventricular (ICV) injection.
| Dose (µg/5 µL) | Phase 1 (Acute Pain) - Licking Time (s) (Mean ± SD) | Phase 2 (Inflammatory Pain) - Licking Time (s) (Mean ± SD) |
| Saline Control | 54.1 ± 10.2 | 107.6 ± 15.3 |
| 12.5 | 20.3 ± 5.1 | 68.4 ± 9.7 |
| 25 | 15.1 ± 4.2 | 60.2 ± 8.5 |
| 50 | 9.0 ± 3.5 | 57.9 ± 7.9 |
| Morphine (10 mg/kg IP) | 10.2 ± 3.8 | 45.3 ± 6.1 |
*p < 0.05 vs. saline control. Data adapted from a study by Todorov et al. (2023).[3]
Experimental Protocols
Formalin Test for Analgesia in Mice (Adapted for this compound)
This protocol is based on a study investigating the analgesic effects of valorphin and can be adapted for this compound.[3]
1. Animals:
-
Adult male ICR mice (25-30 g) are commonly used. House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals to the experimental room for at least 1 hour before testing.
2. This compound Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
Administer the peptide via intracerebroventricular (ICV) injection. A typical injection volume for mice is 5 µL.
-
For ICV injections, anesthetize the mice and use a stereotaxic frame to ensure accurate placement of the injection into the lateral ventricle.
3. Formalin Injection:
-
15 minutes after the ICV injection of this compound or vehicle, inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
4. Behavioral Observation:
-
Immediately after the formalin injection, place the mouse in a transparent observation chamber.
-
Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-formalin injection.
-
5. Data Analysis:
-
Compare the licking time between the this compound treated groups and the vehicle control group for both phases using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking time in the treated groups indicates an analgesic effect.
Mandatory Visualizations
Signaling Pathways
Caption: µ-Opioid Receptor Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway
Experimental Workflow
Caption: Experimental Workflow for Analgesia Testing
References
- 1. Hemorphins—From Discovery to Functions and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Leu-valorphin-arg Administration in Mice
Welcome to the technical support center for Leu-valorphin-arg administration in mice. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the use of this potent opioid peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (LVV-Hemorphin-6) is a potent opioid peptide that corresponds to the sequence (32-40) of the β-, δ-, γ-, and ε-chains of human hemoglobin.[1] It exerts its effects by binding to µ- and sigma-opioid receptors.[1] Activation of the µ-opioid receptor, a G-protein coupled receptor, initiates a signaling cascade that includes inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of calcium channels, ultimately leading to a reduction in neuronal excitability and analgesia. The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, modulates calcium signaling and can influence a variety of downstream cellular processes.
Q2: How should I prepare this compound for in vivo administration in mice?
Q3: What is the recommended route of administration and dosage for this compound in mice?
A3: For central nervous system effects, intracerebroventricular (ICV) injection is the most common route of administration for opioid peptides to bypass the blood-brain barrier. While specific dosage information for this compound is not extensively published, studies on the related peptide, valorphin, have used ICV doses in the range of 12.5 to 50 µg per mouse. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q4: How can I confirm a successful intracerebroventricular (ICV) injection?
A4: Co-injection of a non-toxic dye, such as trypan blue, with your peptide solution can help visualize the accuracy of the injection.[2] After the experiment, the brain can be dissected to check for the distribution of the dye within the cerebral ventricles. A successful injection will show the dye distributed throughout the ventricular system.[2]
Experimental Protocols
Intracerebroventricular (ICV) Injection Protocol
This protocol provides a general guideline for performing ICV injections in mice. It is essential to adapt this protocol based on your institutional animal care and use committee (IACUC) guidelines and specific experimental requirements.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Drill with a small burr
-
Surgical scissors and forceps
-
Cotton swabs
-
70% ethanol
-
Suturing material or tissue adhesive
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol. Shave the head and clean the surgical area with 70% ethanol.
-
Stereotaxic Surgery: Mount the mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Injection Site Coordinates: Determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma is: Anterior/Posterior (AP): -0.2 mm, Medial/Lateral (ML): ±1.0 mm, Dorsal/Ventral (DV): -2.5 mm. These may need to be adjusted based on the mouse strain and age.
-
Craniotomy: Drill a small hole at the determined coordinates, being careful not to damage the underlying brain tissue.
-
Peptide Injection: Slowly lower the injection needle to the target DV coordinate. Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow. A typical injection volume is 1-5 µL.
-
Needle Removal: Leave the needle in place for a few minutes after the injection to allow for diffusion before slowly retracting it.
-
Wound Closure: Suture the incision or close it with tissue adhesive.
-
Post-operative Care: Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative analgesia as per your IACUC protocol.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable behavioral effect | 1. Incorrect injection site.2. Peptide degradation.3. Insufficient dosage. | 1. Verify injection accuracy with a dye. Refine surgical technique.2. Prepare fresh solutions. Store lyophilized peptide and stock solutions properly (-20°C for short-term, -80°C for long-term).[1]3. Perform a dose-response study to determine the optimal dose. |
| High variability in results | 1. Inconsistent injection placement.2. Variability in animal handling and stress levels.3. Inconsistent timing of behavioral testing post-injection. | 1. Ensure consistent stereotaxic coordinates and injection technique.2. Acclimate mice to the experimental room and handling procedures.3. Maintain a consistent time interval between injection and behavioral assessment. |
| Adverse effects (e.g., seizures, hyperactivity) | 1. Too high of a dose.2. Non-specific binding or off-target effects. | 1. Reduce the administered dose.2. Consider co-administration with specific receptor antagonists (e.g., naloxone for µ-opioid receptors) to confirm the mechanism of action. |
| Difficulty dissolving the peptide | 1. Poor solubility in the chosen vehicle. | 1. Try gentle warming (37°C) and sonication.[1] Consider alternative biocompatible solvents, such as a small percentage of DMSO, followed by dilution in saline. However, be mindful of potential solvent toxicity. |
Quantitative Data Summary
Quantitative data for this compound in mice is limited in the currently available literature. The following table provides data for the related peptide, valorphin, which can serve as a starting point for experimental design.
Table 1: Effects of Intracerebroventricularly Administered Valorphin in Mice
| Parameter | Dosage (µ g/mouse ) | Observation | Reference |
| Antinociception (Formalin Test) | 12.5, 25, 50 | Dose-dependent reduction in nociceptive behavior in both early and late phases. | --INVALID-LINK-- |
| Motor Coordination (Rota-rod Test) | 25 | No significant impairment in motor coordination. | --INVALID-LINK-- |
| Anxiety-like Behavior (Elevated Plus Maze) | 25 | No significant anxiolytic or anxiogenic effects. | --INVALID-LINK-- |
Visualizations
Signaling Pathways
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound Administration.
References
dealing with unexpected results in Leu-valorphin-arg studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leu-valorphin-arg. The information is designed to address specific issues that may arise during experimentation, from inconsistent results to challenges in data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an endogenous opioid peptide, specifically a hemorphin derived from the β-chain of hemoglobin.[1][2] Its primary mechanism of action is through binding to and activating opioid receptors, with reported affinity for both µ- and sigma-opioid receptors.[1] Like other opioid peptides, its activation of these G-protein coupled receptors (GPCRs) can lead to downstream signaling cascades that modulate pain and other physiological processes.[3][4]
Q2: I'm observing variable potency of this compound in different functional assays. Why might this be?
This is a common observation in opioid peptide research and can be attributed to "biased signaling" or "functional selectivity".[5][6] this compound may preferentially activate one downstream signaling pathway over another (e.g., G-protein activation vs. β-arrestin recruitment).[7][8] Different functional assays measure different endpoints of these pathways (e.g., cAMP inhibition, calcium mobilization, or β-arrestin translocation).[5][9][10] Therefore, the potency of the peptide can appear different depending on which signaling branch is being assayed.[6][8] It is also possible that the peptide exhibits different affinities for various receptor conformations, which can be stabilized differently by assay conditions.[7]
Q3: My binding affinity data for this compound doesn't correlate well with its functional activity. What could be the reason?
Discrepancies between binding affinity and functional activity are a known challenge in GPCR pharmacology.[11] Several factors could contribute to this:
-
Receptor Reserve: The cell system used for the functional assay may have a high receptor reserve, meaning that a maximal functional response can be achieved with only a fraction of the receptors being occupied. This can make a potent agonist appear more potent in a functional assay than its binding affinity would suggest.
-
Biased Agonism: As mentioned previously, if the binding assay measures overall receptor occupancy but the functional assay measures a specific downstream pathway, biased signaling can lead to a disconnect between the two measurements.[6][7]
-
Assay Conditions: Differences in buffer composition, temperature, and incubation times between the binding and functional assays can influence the observed pharmacology. For instance, the presence of specific ions can differentially affect agonist and antagonist binding.[6]
Q4: Can this compound interact with other opioid receptors besides µ- and sigma-?
While µ- and sigma-receptors are the most commonly cited targets, it is plausible that this compound, like many other endogenous opioid peptides, exhibits receptor promiscuity and may interact with other opioid receptors (e.g., delta- or kappa-opioid receptors) to varying extents.[7][12] The binding affinity and functional activity at these other receptors may be lower, but could still be physiologically relevant. It is recommended to profile this compound against a panel of opioid receptors to determine its selectivity.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Include protease inhibitors in the assay buffer. |
| Inconsistent Cell Membrane Preparation | Standardize the protocol for membrane preparation, ensuring consistent homogenization and centrifugation steps. Quantify the protein concentration of each membrane preparation and normalize the amount used in each assay. |
| Suboptimal Assay Buffer Conditions | Optimize the concentration of ions (e.g., Na+, Mg2+) in the binding buffer, as these can influence opioid receptor conformation and ligand binding.[6] Ensure the pH of the buffer is stable throughout the experiment. |
| Issues with Radioligand | Verify the specific activity and purity of the radioligand. Use a fresh batch if necessary. Determine the optimal concentration of the radioligand to use for saturation and competition binding experiments. |
Issue 2: Unexpected Results in cAMP Accumulation Assays
| Potential Cause | Troubleshooting Step |
| Cell Line Responsive | Confirm that the cell line expresses the target opioid receptor at a sufficient level and that the receptor is functionally coupled to adenylyl cyclase. Run a positive control with a known agonist (e.g., DAMGO for µ-opioid receptor) to ensure the assay is working correctly.[13] |
| Forskolin Concentration | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. Too high a concentration may mask the inhibitory effect of the opioid agonist. |
| Signal-to-Noise Ratio | Increase the signal-to-noise ratio by optimizing cell number, incubation time, and the detection reagents used in the cAMP assay kit.[5] |
| Biased Signaling | Consider that this compound may not strongly signal through the Gαi pathway that inhibits adenylyl cyclase.[6] Investigate other signaling pathways, such as calcium mobilization or β-arrestin recruitment.[8] |
Issue 3: Difficulty Interpreting β-Arrestin Recruitment Data
| Potential Cause | Troubleshooting Step |
| Low Signal Window | The translocation of β-arrestin may be transient. Perform a time-course experiment to determine the optimal time point for measuring the response.[10] Ensure the expression levels of the receptor and β-arrestin-fusion protein are optimal for the assay. |
| Cellular Health | Ensure cells are healthy and not over-confluent, as this can affect the cellular machinery involved in β-arrestin recruitment. |
| Receptor Desensitization | Prolonged exposure to the agonist can lead to receptor desensitization and internalization, which can affect the β-arrestin recruitment signal.[14] Optimize the agonist incubation time. |
| Lack of Bias | It is possible that this compound is not a biased agonist and activates both G-protein and β-arrestin pathways to a similar extent. Compare the potency and efficacy of this compound in a G-protein-dependent assay (e.g., GTPγS binding) and the β-arrestin assay to determine its bias profile.[7][8] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of unlabeled this compound to the membrane preparation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the Ki (inhibitory constant) of this compound.
Protocol 2: GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of this compound, and a sufficient concentration of GDP.
-
GTPγS Addition: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: β-Arrestin Recruitment Assay (e.g., using a commercially available system)
-
Cell Culture: Culture cells stably co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (determined from a time-course experiment).
-
Detection: Use a high-content imaging system or a fluorescent plate reader to quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane.[8]
-
Data Analysis: Plot the fluorescence intensity or the number of fluorescent spots at the membrane against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: G-protein dependent signaling pathway for this compound.
Caption: β-Arrestin recruitment and signaling pathway.
Caption: Experimental workflow for characterizing this compound signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. Valorphin - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Mass Spectrometry for Leu-valorphin-arg Analysis
Welcome to the technical support center for the mass spectrometric analysis of Leu-valorphin-arg. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal Intensity
Q: I am not seeing any ion signal for this compound, or the signal is very weak. What are the possible causes and solutions?
A: Low or no signal intensity is a frequent challenge in mass spectrometry. Here’s a step-by-step troubleshooting guide:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Ionization Source Parameters | Optimize electrospray ionization (ESI) source voltage, capillary temperature, and gas flows. For MALDI, ensure proper laser energy and matrix selection. | Enhanced ionization efficiency and improved signal. |
| Sample Concentration Too Low | Prepare a more concentrated sample solution. For ESI, ensure the concentration is within the linear range of the instrument. | A stronger ion current and detectable peaks. |
| Inefficient Ionization | For ESI, ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to promote protonation. For MALDI, co-crystallize the sample with an appropriate matrix. | Increased formation of protonated molecules ([M+H]+). |
| Sample Degradation | Prepare fresh samples and store them appropriately. Avoid repeated freeze-thaw cycles. | Preservation of the intact peptide for analysis. |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations. | Removal of contaminants that can suppress the analyte signal. |
Issue 2: Poor Peak Shape and Resolution
Q: My chromatographic peaks for this compound are broad, tailing, or splitting. How can I improve the peak shape?
A: Poor peak shape can compromise quantification and identification. Consider the following solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate LC Column or Mobile Phase | Use a column suitable for peptide analysis (e.g., C18) and optimize the mobile phase gradient. Ensure mobile phases are fresh and properly degassed. | Symmetrical and sharp chromatographic peaks. |
| Suboptimal Flow Rate | Adjust the flow rate to an optimal value for the column dimensions and particle size. | Improved separation efficiency and peak resolution. |
| Sample Overload | Reduce the amount of sample injected onto the column. | Prevention of peak fronting and tailing due to column saturation. |
| Contamination of the LC System | Flush the LC system and column with appropriate cleaning solutions. | Removal of contaminants that can interact with the analyte and affect peak shape. |
Issue 3: Inaccurate Mass Measurement
Q: The measured mass of this compound is consistently incorrect. What should I do?
A: Accurate mass measurement is critical for confident identification. Follow these steps to address inaccuracies:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mass Spectrometer Calibration Drift | Perform a fresh calibration of the mass spectrometer using a known standard. | Correction of systematic mass errors. |
| Interference from Co-eluting Species | Improve chromatographic separation to resolve this compound from interfering compounds. | Isolation of the analyte of interest for accurate mass measurement. |
| Incorrect Charge State Assignment | Verify the charge state of the precursor ion. For peptides like this compound, multiple charge states can be observed in ESI. | Accurate calculation of the neutral molecular weight. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in ESI-MS?
A: In positive mode electrospray ionization, this compound (molecular weight ~1100 Da) is expected to primarily form protonated molecules. Due to the presence of basic residues (Arginine), you can expect to observe multiply charged ions, such as [M+2H]²⁺ and [M+3H]³⁺, in addition to the singly charged ion [M+H]⁺. The relative abundance of these charge states will depend on the specific source conditions.
Q2: Which MALDI matrix is recommended for this compound analysis?
A: For peptides in the mass range of this compound, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). CHCA is often a good starting point for peptides and smaller proteins. It is recommended to test different matrices and sample preparation methods to find the optimal conditions for your specific instrument.
Q3: How do I optimize the collision energy for this compound fragmentation in MS/MS?
A: Collision energy is a critical parameter for obtaining informative fragment spectra. The optimal collision energy depends on the instrument type, the precursor ion's mass-to-charge ratio (m/z), and its charge state. A good starting point is to perform a collision energy ramping experiment where the collision energy is varied, and the intensity of the product ions is monitored. Generally, b- and y-type fragment ions are the most informative for peptide sequencing.
Q4: What are the typical fragment ions observed for this compound in CID-MS/MS?
A: Collision-induced dissociation (CID) of peptides typically results in cleavage of the amide bonds along the peptide backbone, producing b- and y-type fragment ions. The presence of proline in the sequence (LVVYPWTQR) can influence fragmentation, often leading to enhanced fragmentation at the N-terminal side of the proline residue. The arginine residue at the C-terminus can also influence the fragmentation pattern.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method. Optimization will be required for your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Example) | [M+2H]²⁺ |
| Product Ions (Example) | Monitor 2-3 intense and specific y- or b-type fragment ions |
| Collision Energy | Optimize for each transition |
Visualizations
Caption: A generalized workflow for the analysis of this compound from biological samples.
Caption: A logical flow diagram for troubleshooting common mass spectrometry issues.
Technical Support Center: Enhancing the Bioactivity of Leu-valorphin-arg
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the modification and evaluation of Leu-valorphin-arg and related hemorphins.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and bioactivity assessment of modified this compound.
| Question | Answer |
| My solid-phase peptide synthesis (SPPS) of a modified this compound analog failed, showing a low yield of the desired product. What are the common causes and solutions? | Low yields in SPPS can stem from several factors. Incomplete coupling reactions are a primary cause. To address this, you can try double coupling for difficult amino acid residues or use a stronger coupling reagent. Peptide aggregation during synthesis, especially with hydrophobic sequences, can also hinder reagent access. Switching to a more suitable solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) can help. Additionally, ensure the correct stoichiometry of reagents and that your amino acid derivatives are of high quality. |
| During HPLC purification of my modified this compound, I'm observing peak tailing and poor resolution. How can I improve this? | Peak tailing in reversed-phase HPLC is often due to secondary interactions between the peptide and the silica backbone of the stationary phase. Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%) to mask these interactions. If the peptide is highly hydrophobic, a shallower gradient may be necessary to improve separation. Also, check for column degradation and ensure your sample is fully dissolved in the mobile phase before injection. |
| My modified this compound shows reduced binding affinity to the µ-opioid receptor in my radioligand binding assay compared to the unmodified peptide. What could be the reason? | A decrease in binding affinity suggests that the modification may have altered the peptide's conformation in a way that hinders its interaction with the receptor's binding pocket. The N-terminal tyrosine and the phenylalanine residue are crucial for the bioactivity of many opioid peptides. If your modification is near these residues, it could be sterically hindering the binding. Consider moving the modification to a less critical position in the peptide sequence. It is also possible that the modification has altered the overall charge or hydrophobicity of the peptide, making it less favorable for receptor binding. |
| I'm observing high non-specific binding in my [³⁵S]GTPγS binding assay. How can I reduce it? | High non-specific binding can obscure your results. Ensure that your assay buffer contains an appropriate concentration of GDP (e.g., 10-30 µM) to suppress basal GTPγS binding. Using a sufficient concentration of a non-ionic detergent like saponin can also help to reduce non-specific binding to the membranes. Additionally, optimizing the concentration of your cell membranes and the radioligand is crucial. Finally, ensure thorough and quick washing of the filters to remove unbound radioligand. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification and analysis of this compound.
| Question | Answer |
| What are the most common strategies to enhance the in vivo stability of this compound? | The primary challenge with peptide therapeutics is their rapid degradation by proteases in the body. Common strategies to improve stability include: N-terminal acetylation , which blocks the action of aminopeptidases. D-amino acid substitution , where one or more L-amino acids are replaced with their D-isomers, makes the peptide less recognizable to proteases.[1] Cyclization of the peptide can also increase stability by making it conformationally constrained and less susceptible to enzymatic cleavage. |
| How do I choose the best modification strategy for this compound? | The choice of modification depends on your specific goals. If your primary aim is to increase stability against enzymatic degradation, N-terminal acetylation or D-amino acid substitution are good starting points. If you want to improve cell permeability, you might consider lipidation. It is often a process of trial and error, and it is recommended to synthesize and test several analogs with different modifications to identify the one with the optimal balance of stability, potency, and selectivity. |
| What are the key parameters to evaluate when assessing the bioactivity of modified this compound? | The key parameters to evaluate are: Binding affinity (Ki) , which measures how tightly the peptide binds to its receptor. This is typically determined using competitive radioligand binding assays. Potency (EC50 or IC50) , which is the concentration of the peptide required to elicit a half-maximal response in a functional assay, such as a [³⁵S]GTPγS binding assay or a cAMP inhibition assay. Efficacy (Emax) , which is the maximum response that the peptide can produce. |
| What is the significance of the Cheng-Prusoff equation in my binding assays? | The Cheng-Prusoff equation is used to calculate the inhibition constant (Ki) from the IC50 value obtained in a competitive binding assay.[2] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[3] The Ki value, on the other hand, is an intrinsic measure of the affinity of the unlabeled ligand for the receptor and is independent of the experimental conditions, allowing for a more standardized comparison of the affinities of different compounds.[2][3] |
Quantitative Data on Modified Hemorphins
The following table summarizes the bioactivity of various modified hemorphins and related opioid peptides. This data can be used as a reference for expected changes in bioactivity upon modification.
| Peptide | Modification | Receptor Target | Bioactivity Metric | Value | Fold Change vs. Unmodified | Reference |
| Dynorphin A (1-9) | Unmodified | κ-opioid | Ki (nM) | 0.23 | - | [1] |
| [D-Ala²]Dynorphin A (1-9) | D-amino acid substitution | κ-opioid | Ki (nM) | 3.4 | 14.8-fold decrease | [1] |
| [D-Arg⁶]Dynorphin A (1-9) | D-amino acid substitution | κ-opioid | Ki (nM) | 1.8 | 7.8-fold decrease | [1] |
| Deltorphin B | Unmodified | δ-opioid | Ki (nM) | 0.28 | - | [4] |
| [Dmt¹]Deltorphin B | Amino acid substitution | µ-opioid | Ki (nM) | 0.16 | N/A | [4] |
| [Dmt¹]Deltorphin B | Amino acid substitution | δ-opioid | Ki (nM) | 0.11 | 2.5-fold increase | [4] |
Note: Direct quantitative data for modified this compound is limited in publicly available literature. The data presented here for similar opioid peptides illustrates the potential impact of modifications.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a this compound analog on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reversed-phase HPLC.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Activation
This protocol describes a functional assay to determine the potency (EC50) and efficacy (Emax) of this compound analogs at the µ-opioid receptor.[5][6]
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³⁵S]GTPγS radioligand
-
Unlabeled GTPγS
-
GDP
-
DAMGO (a standard µ-opioid agonist)
-
Modified this compound analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the µ-opioid receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of your modified this compound analogs or the standard agonist DAMGO.
-
Add a fixed concentration of GDP (e.g., 10 µM).
-
Add the cell membranes (e.g., 10-20 µg of protein per well).
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Signaling Pathway of this compound via the µ-Opioid Receptor
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pubcompare.ai [pubcompare.ai]
troubleshooting inconsistent findings in Leu-valorphin-arg research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leu-valorphin-arg. The information is designed to address common challenges and inconsistencies encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide that corresponds to the sequence (32-40) of the β, δ, γ, and ε-chains of human hemoglobin.[1][2] It is known to exhibit binding affinity for μ- and σ-opioid receptors and demonstrates opioid activity in bioassays such as the Guinea Pig Ileum (GPI) assay.[1][2]
Q2: Why am I observing variable binding affinity for this compound in my experiments?
Inconsistent binding affinities for opioid peptides like this compound can arise from several factors. The complexity of the opioid receptor system, including the potential for receptor promiscuity where peptides bind to multiple receptor types (μ, δ, κ), can lead to varied results.[3][4] Additionally, experimental conditions such as the choice of radioligand, buffer composition, and the cell line used can significantly influence the outcome of binding assays.
Q3: Can this compound signal through non-opioid pathways?
Yes, hemorphins, the family of peptides to which this compound belongs, have been reported to interact with other receptor systems, including angiotensin IV (AT4) receptors and bombesin subtype 3 receptors.[3][5] This potential for dual signaling can contribute to complex and sometimes contradictory experimental findings.
Q4: What is "biased agonism" and how might it affect my this compound research?
Biased agonism is a phenomenon where a ligand binding to a G protein-coupled receptor (GPCR), such as an opioid receptor, preferentially activates one downstream signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[6][7][8] This can lead to different functional outcomes depending on the specific signaling pathways being measured in your assay. It is possible that this compound acts as a biased agonist, which could explain discrepancies between different functional assays.
Troubleshooting Inconsistent Findings
This section provides guidance on troubleshooting common inconsistent findings in this compound research, presented in a question-and-answer format.
Issue 1: Discrepancy in Receptor Binding Affinity
"My radioligand competition assay shows high affinity of this compound for the μ-opioid receptor, but a collaborator's lab reports significantly lower affinity."
Possible Causes and Solutions:
-
Different Radioligands: The choice of radioligand can influence the apparent affinity of the competing ligand.
-
Recommendation: Ensure both labs are using the same radioligand. If not, perform a cross-validation experiment with the same radioligand.
-
-
Assay Buffer Composition: Buffer components, such as ions and protease inhibitors, can alter receptor conformation and peptide stability.
-
Recommendation: Compare the detailed composition of the assay buffers used in both labs. Pay close attention to the concentrations of salts (e.g., NaCl, MgCl2) and the presence and type of protease inhibitors.
-
-
Cell Line/Tissue Preparation: The expression levels of the target receptor and other interacting proteins can vary between cell lines or tissue preparations.
-
Recommendation: Characterize the receptor expression levels (Bmax) in your cell line or tissue preparation. If possible, use the same cell line and passage number as your collaborator.
-
-
Data Analysis Method: Different non-linear regression models for fitting competition binding data can yield different Ki values.
-
Recommendation: Re-analyze both datasets using the same data analysis software and fitting model (e.g., one-site or two-site competition model).
-
Issue 2: Conflicting Functional Assay Results
"My cAMP assay indicates this compound is a potent agonist at the μ-opioid receptor, but my β-arrestin recruitment assay shows weak or no activity."
Possible Causes and Solutions:
-
Biased Agonism: As mentioned in the FAQs, this compound may be a biased agonist, preferentially activating the G protein pathway (measured by cAMP assays) over the β-arrestin pathway.
-
Recommendation: This may be a genuine finding. Consider designing further experiments to characterize the signaling bias of this compound. This could involve testing additional downstream signaling readouts.
-
-
Assay-Specific Artifacts: The two assays may have different sensitivities or be prone to different types of interference.
-
Recommendation: Run a known unbiased μ-opioid receptor agonist as a positive control in both assays to ensure that both are performing as expected.
-
-
Cellular Context: The cellular machinery required for G protein coupling and β-arrestin recruitment can differ, and the relative abundance of these components can vary between cell lines.
-
Recommendation: If possible, repeat the experiments in a different cell line that also expresses the μ-opioid receptor.
-
Issue 3: Unexpected Kappa-Opioid Receptor Activity
"I expected this compound to be selective for the μ-opioid receptor, but I am observing effects that are blocked by a kappa-opioid receptor antagonist."
Possible Causes and Solutions:
-
Receptor Promiscuity: this compound may have some affinity for the kappa-opioid receptor, which may become apparent under certain experimental conditions.
-
Recommendation: Perform radioligand binding assays with a kappa-selective radioligand to directly measure the binding affinity of this compound for the kappa-opioid receptor.
-
-
Receptor Heterodimerization: Opioid receptors can form heterodimers (e.g., μ-κ heterodimers), and the pharmacology of these complexes can differ from that of the individual receptors.
-
Recommendation: Investigate the potential for receptor heterodimerization in your experimental system. This can be a complex undertaking but may be necessary to fully understand your results.
-
-
Non-Specific Antagonist Effects: The kappa antagonist used may have some off-target effects at higher concentrations.
-
Recommendation: Perform a dose-response curve with the kappa antagonist to ensure you are using a selective concentration.
-
Data Presentation
Table 1: Hypothetical Comparative Binding Affinities (Ki) of this compound at Opioid Receptors Under Different Experimental Conditions.
| Experimental Condition | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Lab A: HEK293 cells, [3H]DAMGO, Buffer A | 15.2 | > 1000 | 850.7 |
| Lab B: CHO cells, [3H]Naloxone, Buffer B | 45.8 | > 1000 | 525.3 |
| Lab C: Rat brain membranes, [3H]DAMGO, Buffer A | 22.5 | 890.1 | 650.2 |
Note: This table presents hypothetical data to illustrate potential sources of variability. Actual values will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human μ-opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and protease inhibitors).
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the radioligand (e.g., [3H]DAMGO at a concentration close to its Kd).
-
For non-specific binding control wells, add a high concentration of a non-labeled μ-opioid agonist (e.g., 10 μM DAMGO).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1 hour.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 and subsequently calculate the Ki value.
-
Protocol 2: cAMP Functional Assay
-
Cell Culture:
-
Culture HEK293 cells co-expressing the human μ-opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add increasing concentrations of this compound.
-
Incubate for the recommended time for the specific reporter system.
-
-
Signal Detection:
-
Measure the luminescence or fluorescence signal according to the manufacturer's instructions for the cAMP reporter assay kit.
-
-
Data Analysis:
-
Plot the change in signal against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: Factors contributing to inconsistent research findings.
Caption: A stepwise approach to troubleshooting binding assays.
Caption: Biased signaling at opioid receptors.
References
- 1. glpbio.com [glpbio.com]
- 2. biorbyt.com [biorbyt.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Purity of Synthesized Leu-valorphin-arg: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized peptide is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of standard analytical techniques for confirming the purity of synthesized Leu-valorphin-arg, a nonapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategies.
This compound, with a molecular formula of C₅₆H₈₄N₁₄O₁₃ and a molecular weight of approximately 1161.37 g/mol , is a synthetic peptide with potential therapeutic applications due to its interaction with opioid receptors. As with any synthetic peptide, the manufacturing process, typically Solid-Phase Peptide Synthesis (SPPS), can introduce a variety of impurities. These can include deletion sequences (missing one or more amino acids), truncated sequences (incomplete peptide chains), incompletely deprotected sequences, and products of side reactions.[1][2][3] Therefore, rigorous analytical characterization is imperative to ensure the identity, purity, and safety of the final product.
This guide focuses on the three cornerstone analytical techniques for peptide purity assessment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method or a combination of methods depends on the specific information required. While HPLC is the primary tool for quantifying purity, Mass Spectrometry provides unambiguous identification, and Amino Acid Analysis offers a precise measure of peptide content.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase (Reversed-Phase HPLC).[4] | Purity percentage based on the relative area of the main peptide peak. | >95% for most research applications; >98% for in-vivo studies. | Co-eluting impurities can lead to an overestimation of purity. Does not provide molecular weight confirmation. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[5] | Confirms the molecular weight of the target peptide and helps identify impurities with different masses.[6][7][8] | N/A (provides identity, not purity percentage) | Not inherently quantitative without extensive calibration. May not distinguish between isomeric impurities. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[9][10] | Determines the amino acid composition and the absolute peptide concentration (net peptide content).[6][11] | Confirms the correct ratio of amino acids. | Destructive to the sample. Does not provide sequence information or detect impurities with the correct amino acid composition but incorrect sequence. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and laboratory conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthesized this compound by separating it from potential impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound powder in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[12]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point and should be optimized for the best separation.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.[12]
-
Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.[12][13]
-
-
Data Analysis: The purity is calculated by integrating the area of the main peak corresponding to this compound and dividing it by the total area of all peaks in the chromatogram, expressed as a percentage.[12]
Mass Spectrometry (MS)
Objective: To confirm the molecular identity of the synthesized this compound.
Methodology:
-
Sample Preparation: The sample can be analyzed directly from the HPLC eluent (LC-MS) or spotted onto a MALDI plate with a suitable matrix.
-
Instrumentation:
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of this compound (approximately 1161.37 Da).
-
Data Analysis: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of this compound. The presence of other peaks may indicate impurities such as deletion sequences or incompletely removed protecting groups.
Amino Acid Analysis (AAA)
Objective: To verify the amino acid composition and quantify the net peptide content of the synthesized this compound.
Methodology:
-
Hydrolysis: Accurately weigh a sample of the peptide and subject it to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break the peptide bonds and release the individual amino acids.[10]
-
Derivatization (Optional but common): The amino acids are often derivatized to enhance their detection.
-
Separation and Quantification: The hydrolyzed amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and quantified by detecting the derivatized products or by post-column reaction with a reagent like ninhydrin.[6][10]
-
Data Analysis: The molar ratios of the constituent amino acids are calculated and compared to the theoretical ratios for this compound (Leu:1, Val:2, Tyr:1, Pro:1, Trp:1, Thr:1, Gln:1, Arg:1). The total amount of quantified amino acids allows for the determination of the net peptide content.
Visualization of Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the workflows for confirming the purity of synthesized this compound.
Caption: Workflow for the synthesis and purity confirmation of this compound.
Caption: Detailed workflow for RP-HPLC analysis of peptide purity.
By employing a combination of these robust analytical techniques, researchers can confidently ascertain the purity, identity, and quality of synthesized this compound, ensuring the reliability and reproducibility of their research and development efforts.
References
- 1. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. pcl.tamu.edu [pcl.tamu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Leu-Valorphin-Arg vs. Valorphin: A Comparative Analysis of Two Hemoglobin-Derived Opioid Peptides
A detailed examination of the biochemical and pharmacological properties of Leu-valorphin-arg and Valorphin, two opioid peptides derived from the β-chain of hemoglobin. This guide provides a comparative analysis of their receptor binding affinities, functional potencies, and underlying signaling mechanisms, supported by experimental data and protocols for researchers in pharmacology and drug development.
This compound and Valorphin are naturally occurring opioid peptides, known as hemorphins, which are produced by the enzymatic breakdown of hemoglobin. Valorphin, with the amino acid sequence Val-Val-Tyr-Pro-Trp-Thr-Gln (VVYPWTQ), is a heptapeptide corresponding to residues 33-39 of the hemoglobin β-chain. This compound, a nonapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR), represents an extended version of this core sequence. While both peptides interact with the opioid receptor system, their specific pharmacological profiles exhibit notable differences.
Quantitative Comparison of Receptor Binding and Potency
The interaction of this compound and Valorphin with the three classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—is critical to their function. While extensive quantitative data for this compound is limited in publicly available literature, existing research provides a basis for comparison with the more extensively characterized Valorphin.
Table 1: Opioid Receptor Binding Affinity (IC50, nM)
| Peptide | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Valorphin | 14 (rat)[1] | 200[1] | >10,000[1] |
| This compound | Data not available | Data not available | Data not available |
IC50 values represent the concentration of the peptide required to inhibit the binding of a radiolabeled ligand by 50%. Lower values indicate higher binding affinity.
Table 2: Functional Potency and Efficacy
| Peptide | Functional Assay | Potency (EC50/ED50) | Efficacy |
| Valorphin | Analgesia (in vivo, s.c.) | ≤5.2 mg/kg (mice, rats, rhesus monkeys)[1] | Partial Agonist (~75% [³⁵S]-GTPγS incorporation)[2] |
| This compound | Guinea Pig Ileum (GPI) Assay | Lesser potency than other hemorphins[3] | Data not available |
EC50/ED50 values represent the concentration or dose of the peptide that produces 50% of its maximal effect. Efficacy refers to the maximal response a ligand can produce.
Signaling Pathways and Experimental Workflows
The activation of opioid receptors by agonists like this compound and Valorphin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and the analgesic effects associated with opioids. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and may also mediate some of the adverse effects of opioids.
The experimental workflow to determine the binding affinity and functional potency of these peptides typically involves radioligand binding assays and functional assays such as the GTPγS binding assay.
Detailed Experimental Protocols
1. Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Test peptides: this compound and Valorphin.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test peptides (this compound and Valorphin).
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide to the binding buffer.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified as a measure of receptor activation.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test peptides: this compound and Valorphin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test peptides.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test peptide to the assay buffer.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
Valorphin is a µ-preferring opioid peptide with well-characterized binding affinities and in vivo analgesic effects.[1] this compound, its N-terminally extended counterpart, also interacts with opioid receptors, though a detailed quantitative comparison of its binding and functional profile remains an area for further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies to further elucidate the pharmacological nuances of these two endogenous opioid peptides. Such studies will be invaluable for understanding their physiological roles and assessing their potential as templates for the development of novel therapeutic agents.
References
A Comparative Analysis of Leu-valorphin-arg and Other Hemorphins: Receptor Binding, Physiological Effects, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of Leu-valorphin-arg (LVV-hemorphin-7) and other members of the hemorphin family, a class of endogenous opioid peptides derived from the β-chain of hemoglobin.[1] Hemorphins are recognized for their diverse biological activities, including roles in analgesia, blood pressure regulation, and inflammation.[2][3] This document synthesizes experimental data on their receptor binding affinities, physiological functions, and underlying signaling mechanisms to assist in research and development.
Comparative Receptor Binding Profiles
Hemorphins exert their effects by interacting with a range of receptors, most notably opioid receptors.[4] However, their binding affinities are generally lower than those of classical opioid peptides like endorphins.[4] Different hemorphins exhibit varied affinities for μ (MOR), δ (DOR), and κ (KOR) opioid receptor subtypes.[2][5] Beyond opioid receptors, certain hemorphins, particularly LVV-hemorphin-7, interact with components of the renin-angiotensin system (RAS), such as the Angiotensin-Converting Enzyme (ACE) and the Angiotensin IV (AT4) receptor, also known as Insulin-Regulated Aminopeptidase (IRAP).[6][7]
The table below summarizes the known receptor binding characteristics of key hemorphins.
| Peptide | Target Receptors | Binding Affinity / Effect | Reference |
| This compound (LVV-H-7) | μ-opioid receptor (MOR), ACE, IRAP/AT4R | High affinity to MOR, ACE, and IRAP.[3][7] | [3][7] |
| Angiotensin II Type 1 Receptor (AT1R) | Allosterically potentiates Angiotensin II binding.[4] | [4] | |
| Oxytocin Receptor | Mediates behavioral effects indirectly, likely through AT4R activity.[2][8] | [2][8] | |
| Valorphin | μ-opioid receptor (MOR) | Preference for μ-opioid receptor.[6] | [6] |
| δ-opioid receptor (DOR) | Lower affinity for δ- than for μ-opioid receptors compared to hemorphin-4.[9] | [9] | |
| Hemorphin-4 | μ, δ, κ opioid receptors | Displays affinity for μ- and δ-receptors; markedly higher affinity for κ-receptors compared to β-casomorphins.[9][10] | [9][10] |
| LVV-hemorphin-6 | Opioid Receptors | Antagonizes the inhibitory action of β-endorphin with an IC50 of 73 μM.[2] | [2] |
| ACE | Strong inhibitory action on ACE activity.[11] | [11] | |
| Hemorphin-6 | Opioid Receptors | Antagonizes the inhibitory action of β-endorphin with an IC50 of 37 μM.[2] | [2] |
Differential Physiological Effects
The varied receptor profiles of hemorphins lead to a spectrum of physiological effects, from analgesia to cardiovascular modulation.
Analgesic and Anti-inflammatory Effects
Hemorphins are recognized for their antinociceptive properties.[1] LVV-hemorphin-7, for example, can attenuate carrageenan-induced hyperalgesia at the spinal level, an effect that could not be reversed by the general opioid antagonist naloxone, suggesting a mechanism not solely dependent on opioid receptor activation.[8] Valorphin and its synthetic analogs also produce significant, dose-dependent antinociception in models of acute and inflammatory pain, mediated by the activation of opioid receptors.[9]
In addition to analgesia, hemorphins can modulate inflammation. Hemorphin-7 was found to inhibit the acute inflammatory response to sciatic nerve stimulation in a dose-dependent manner.[12] This effect was reversed by naloxone, indicating it is mediated via opioid receptors.[12]
The following table presents quantitative data from a study comparing the analgesic effects of Valorphin (V1) and a synthetic phosphopeptide analog (V2p) in rodent models.
| Experimental Model | Parameter | Control | Valorphin (V1) | Analog (V2p) | Reference |
| Formalin Test (Acute Pain) | Licking Time (s) | 54.1 | 9.0 | 5.8 | [9] |
| Formalin Test (Inflammatory Pain) | Licking Time (s) | 107.6 | 57.9 | 53.3 | [9] |
| Paw Pressure Test (Hyperalgesia) | Paw Withdrawal Threshold (g) | 61.8 | 184.7 | 107.3 | [9] |
Cardiovascular Effects
Hemorphins, particularly LVV-hemorphin-7, play a complex role in cardiovascular regulation. They can induce hypotension and are known inhibitors of ACE.[1][3] The inhibition of ACE leads to decreased production of the vasoconstrictor Angiotensin II and reduced degradation of the vasodilator bradykinin. In one study, 60 μg of LVV-hemorphin-7 increased the hypotensive effect of 0.5 μg of bradykinin by 31% in anesthetized rats.[2] This potentiation of bradykinin contributes to the antihypertensive properties of hemorphins.[2] Furthermore, cardiovascular changes can be activated via the sympathetic nervous system due to the -Arg-Phe amino acid sequence at the C-terminus of some hemorphins.[6]
Behavioral Effects
Certain hemorphins have demonstrated effects on behavior. LVV-hemorphin-6 and LVV-hemorphin-7 can produce anxiolytic effects in rats.[6] These effects may be linked to the interaction between LVV-hemorphin-7, the AT4R receptor, and the oxytocin system.[2] In contrast, studies on valorphin have shown it can induce depression-like behavior, while some of its synthetic analogs show a tendency toward anxiolysis.[9][13]
Signaling Pathways and Mechanisms of Action
The biological activities of hemorphins are initiated by their binding to specific receptors, which triggers downstream intracellular signaling cascades.
Opioid Receptor Signaling
As atypical opioid peptides, hemorphins activate G protein-coupled receptors (GPCRs), including the μ, δ, and κ opioid receptors.[2][5] This interaction initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, resulting in reduced neuronal excitability and analgesia.
Caption: General signaling pathway for hemorphin-mediated opioid receptor activation.
Modulation of the Renin-Angiotensin System (RAS)
LVV-hemorphin-7 exhibits a dual role in the RAS. It acts as an inhibitor of ACE and as a ligand for the AT4R/IRAP receptor. By inhibiting ACE, it prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This also leads to an accumulation of bradykinin, a vasodilator, contributing to a net hypotensive effect.
Caption: LVV-hemorphin-7's inhibitory effect on ACE and its downstream consequences.
Featured Experimental Protocol: Anti-inflammatory Assay
This section details a representative methodology used to assess the anti-inflammatory properties of hemorphins, based on the vacuum-induced blister model in rats.[12]
Objective: To determine the effect of locally administered hemorphin-7 on neurogenic inflammation.
Animal Model: Anesthetized male Sprague-Dawley rats.
Experimental Workflow:
-
Blister Induction: A vacuum is applied to the footpad to create a blister, exposing the underlying dermis without causing damage to the basal membrane.
-
Induction of Inflammation: An inflammatory response is induced at the blister base by one of two methods:
-
Electrical Stimulation (ES): The distal end of the transected sciatic nerve is stimulated (e.g., 20 V, 5 Hz, 2 ms for 1 min) to activate C-fibers and induce neurogenic inflammation.
-
Peptide Superfusion: Sensory peptides like Substance P (SP) or Calcitonin Gene-Related Peptide (CGRP) are continuously perfused over the blister base to induce inflammation.
-
-
Drug Administration: Hemorphin-7 is perfused over the blister base at various concentrations (e.g., 20 and 200 µM) prior to and during the inflammatory stimulus.
-
Measurement of Inflammatory Response:
-
Plasma Extravasation: Measured by quantifying the leakage of intravenously injected Evans Blue dye into the blister perfusate.
-
Vasodilation: Monitored using a laser Doppler flowmeter placed over the blister base to measure changes in blood flow.
-
-
Pharmacological Validation: To confirm the mechanism, a general opioid antagonist like naloxone (1 mg/kg, i.v.) is administered to determine if it reverses the inhibitory effects of hemorphin-7.
Caption: Workflow for the rat blister model to test anti-inflammatory agents.
Conclusion
This compound and other hemorphins represent a family of bioactive peptides with a complex and multifaceted pharmacology. While they share a common origin from hemoglobin and a general affinity for opioid receptors, they exhibit significant functional differentiation. LVV-hemorphin-7 stands out due to its high stability and its dual action on both the opioid system and the renin-angiotensin system.[3][6] In contrast, shorter hemorphins like valorphin and hemorphin-4 appear to exert their effects primarily through various opioid receptor subtypes.[9][10] These differences in receptor affinity and signaling mechanisms translate into distinct physiological profiles, offering a range of potential therapeutic applications in pain management, cardiovascular disease, and inflammatory conditions. Further research into synthetic analogs continues to expand the potential of this peptide family.[9]
References
- 1. Hemorphin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular insights into the interaction of hemorphin and its targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemorphins—From Discovery to Functions and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemorphins—From Discovery to Functions and Pharmacology [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Opioid receptor affinities of the blood-derived tetrapeptides hemorphin and cytochrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gencefebio.com [gencefebio.com]
- 12. Modulation of peripheral inflammation by locally administered hemorphin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Hemorphin-Induced Antiproliferation Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative effects of hemorphins, focusing on data from valorphin, a closely related peptide to Leu-valorphin-arg, across a panel of cancer and normal cell lines. The data presented herein is derived from experimental studies and aims to offer a clear, objective comparison of cellular responses to this class of opioid peptides.
Data Summary
The antiproliferative activity of valorphin (1 µM) was assessed across several human and murine cell lines. The following table summarizes the percentage of cell proliferation suppression observed after a 24-hour incubation period.
| Cell Line | Cell Type | Origin | Proliferation Suppression (%)[1][2] |
| L929 | Transformed Fibroblast | Murine | ~95% |
| MCF-7 | Breast Carcinoma | Human | ~90% |
| A549 | Lung Carcinoma | Human | ~60% |
| K562 | Erythroid Leukemia | Human | ~30% |
| HL-60 | Promyelocytic Leukemia | Human | ~25% |
| Normal Cells | Various | Murine/Human | 10-15% |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for assessing the effects of this compound and related hemorphins, the following diagrams illustrate the general opioid receptor signaling pathway and a typical experimental workflow for cross-validation.
Caption: General opioid receptor signaling pathway activated by ligands like this compound.
Caption: Experimental workflow for cross-validating the effects of this compound in different cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of hemorphin-induced antiproliferation.
Cell Culture and Treatment
-
Cell Lines and Culture Conditions : The cell lines L929 (transformed murine fibroblasts), MCF-7 (human breast carcinoma), A549 (human lung carcinoma), K562 (human erythroid leukemia), and HL-60 (human promyelocytic leukemia) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Peptide Preparation : this compound or valorphin is dissolved in a suitable solvent (e.g., sterile water or PBS) to create a stock solution, which is then diluted to the desired final concentration in the cell culture medium.
-
Treatment Protocol : Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing the test peptide at various concentrations (e.g., 1 µM). Control wells receive medium with the vehicle alone. The plates are then incubated for the desired period (e.g., 24, 48, or 72 hours).[1]
Cell Proliferation Assays
1. MTT Assay
This assay measures the metabolic activity of viable cells.
-
Reagent Preparation : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Assay Procedure :
-
Following the treatment incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : The percentage of proliferation inhibition is calculated using the formula: [(OD_control - OD_sample) / OD_control] x 100%.[1]
2. Sulphorhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Fixation : After the incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining :
-
Wash the plates five times with slow-running tap water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
-
Washing and Solubilization :
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
-
Measurement : Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis : The percentage of growth inhibition is calculated similarly to the MTT assay.[1]
3. Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation :
-
After treatment, harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
-
Staining :
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis : Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
References
A Review of Published Data on the Opioid Peptide Leu-valorphin-arg
An Independent Comparative Analysis of Leu-valorphin-arg Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings related to the synthetic opioid peptide, this compound. The core focus of this document is to present available data from the scientific literature to assess the independent replication of its initial discovery and characterization. This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR), is a hemorphin, a class of peptides derived from the enzymatic breakdown of hemoglobin.
Initial reports and subsequent database entries indicate that this compound exhibits bioactivity by binding to µ (mu) and σ (sigma) opioid receptors, eliciting an opioid-like response in preclinical assays.[1] However, a comprehensive review of the peer-reviewed literature reveals a scarcity of independent studies specifically aimed at replicating the initial synthesis and bioactivity findings of this particular peptide. Much of the available information is found in supplier datasheets and broad review articles on hemorphins, rather than in primary research articles detailing its specific pharmacology.
Quantitative Data Summary
| Parameter | Original Finding | Independent Replication |
| Receptor Binding Affinity (Ki) | ||
| µ-opioid receptor | Data not available in primary literature | Data not available in primary literature |
| σ-opioid receptor | Data not available in primary literature | Data not available in primary literature |
| Functional Activity (EC50/IC50) | ||
| Guinea Pig Ileum (GPI) Assay | Reported to have opioid activity[1][2][3] | No specific values from independent studies found |
The absence of concrete, replicated quantitative data is a significant gap in the scientific record for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and bioactivity assessment of this compound are not extensively described in dedicated primary research articles. However, based on standard methodologies for similar peptides, the following outlines the likely experimental approaches.
Peptide Synthesis: this compound would typically be synthesized using solid-phase peptide synthesis (SPPS). This well-established method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Following the assembly of the full-length peptide, it is cleaved from the resin and deprotected, followed by purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Opioid Receptor Binding Assays: To determine the binding affinity for µ- and σ-opioid receptors, competitive radioligand binding assays are the standard method. This involves incubating membranes from cells expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled peptide (this compound). The concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Guinea Pig Ileum (GPI) Assay: This functional assay assesses the agonist or antagonist activity of a compound on opioid receptors in a native tissue environment. The ileum is suspended in an organ bath and electrically stimulated to induce contractions. Opioid agonists inhibit these contractions by acting on presynaptic µ-opioid receptors, which reduces the release of acetylcholine. The potency of an opioid agonist is determined by its ability to inhibit these contractions in a concentration-dependent manner.
Signaling Pathways and Experimental Workflows
Signaling Pathways of a µ-Opioid Receptor Agonist
The binding of an agonist like this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release.
Caption: µ-Opioid Receptor Signaling Pathway.
Experimental Workflow for Peptide Synthesis and Bioactivity Testing
The process of evaluating a synthetic peptide like this compound follows a logical progression from chemical synthesis to biological characterization. This workflow ensures the purity and identity of the peptide before proceeding to more complex and resource-intensive biological assays.
Caption: Peptide Synthesis and Bioactivity Workflow.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Leu-valorphin-arg
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of Leu-valorphin-arg, a peptide fragment derived from the β-chain of hemoglobin. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
In Vitro Effects: Antiproliferative and Cytotoxic Activity
This compound and its related hemorphins have demonstrated significant antiproliferative effects against various cancer cell lines. The primary mechanism of this activity is attributed to the induction of cell cycle arrest, specifically in the S-phase.
Quantitative Data: Antiproliferative Effects
The following table summarizes the antiproliferative activity of valorphin, a closely related hemorphin, against a panel of tumor and normal cell lines.
| Cell Line | Cell Type | Proliferation Suppression (%) |
| L929 | Transformed Murine Fibroblasts | ~95% |
| MCF-7 | Human Breast Carcinoma | High |
| A549 | Human Lung Carcinoma | Moderate |
| K562 | Human Erythroid Leukemia | Less Sensitive |
| HL-60 | Human Promyelocytic Leukemia | Less Sensitive |
| Normal Cells | Various | 10-15% |
Data sourced from studies on valorphin (VV-hemorphin-5), a core sequence within this compound.[1]
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A study on valorphin showed it induced a reversible S-phase arrest in L929 cells after 24 hours of incubation.[1]
Visualizing the Experimental Workflow
Experimental workflow for in vitro analysis of this compound.
In Vivo Effects: Antitumor and Analgesic Activity
In vivo studies have highlighted the potential of this compound and related peptides in cancer therapy and pain management.
Quantitative Data: Antitumor and Analgesic Effects
The following tables summarize the in vivo efficacy of valorphin.
Table 2: Antitumor Activity in Murine Breast Carcinoma Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Epirubicin (25 mg/m²) + Valorphin (1 mg/kg) | 42% |
Data reflects simultaneous treatment and is compared to a negative control group at day 20.[2]
Table 3: Analgesic Effect (Hot Plate Test)
| Treatment | Latency to Response (seconds) |
| Vehicle Control | Baseline latency |
| This compound | Expected increase in latency |
Experimental Protocols
This model is used to assess the efficacy of anticancer compounds in a living organism.
-
Tumor Implantation: Subcutaneously inoculate immunodeficient mice with human cancer cells (e.g., MCF-7).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Administer this compound, vehicle control, and any combination treatments via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise tumors and weigh them. Calculate tumor growth inhibition.
This test measures the response to a thermal pain stimulus.
-
Acclimation: Acclimatize the animals (e.g., mice or rats) to the testing environment.
-
Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer this compound or a control substance.
-
Post-treatment Measurement: At various time points after administration, repeat the hot plate test and record the latency. An increase in latency indicates an analgesic effect.
Visualizing the In Vivo Experimental Design
In vivo experimental workflows for antitumor and analgesic studies.
Signaling Pathways
This compound exerts its effects by interacting with specific cellular receptors and modulating downstream signaling cascades. It is known to bind to μ (mu) and σ (sigma) opioid receptors.[3] The activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, hemorphins have been shown to modulate other signaling pathways.
Opioid Receptor Signaling
Simplified signaling pathway of this compound via the μ-opioid receptor.
Modulation of Other Signaling Pathways
Recent studies suggest that hemorphins, including this compound, may also interact with other receptor systems, such as the angiotensin II type 1 receptor (AT1R), acting as positive allosteric modulators.[4][5] This interaction can potentiate Gαq protein coupling and the activation of the ERK1/2 pathway. Furthermore, some hemorphins can activate the bombesin receptor subtype 3 (BRS-3), leading to the activation of the phospholipase C (PLC) and inositol triphosphate (IP3) pathway.[6]
Modulation of AT1R and activation of BRS-3 signaling pathways by hemorphins.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effect of valorphin in vitro and in vivo: combined action with cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Interaction of LVV-Hemorphin-7 with Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Leu-valorphin-arg: A Comparative Guide for Researchers
A comprehensive analysis of Leu-valorphin-arg's mechanism of action reveals its engagement with opioid systems, alongside a broader interaction with other G protein-coupled receptors. This guide provides a comparative overview of its performance against related hemorphin peptides, supported by experimental data and detailed methodologies to aid researchers in the fields of pharmacology and drug development.
This compound, also known as LVV-hemorphin-6, is a naturally occurring peptide derived from the β-chain of human hemoglobin. It has garnered scientific interest for its opioid-like activities, primarily interacting with µ- and sigma-opioid receptors.[1] Understanding its precise mechanism is crucial for exploring its therapeutic potential. This guide delves into the experimental validation of this compound's mechanism, presenting a comparative analysis with other relevant hemorphins.
Comparative Analysis of Receptor Interaction and Functional Activity
To objectively evaluate the performance of this compound, its receptor binding affinities and functional activities are compared with those of related hemorphin peptides, including Valorphin (VV-hemorphin-5) and LVV-hemorphin-7.
| Peptide | Receptor | Assay Type | Value | Reference |
| This compound (LVV-hemorphin-6) | Opioid | Functional (Antagonism of β-endorphin inhibition) | IC50: 73 µM | [2] |
| Hemorphin-6 | Opioid | Functional (Antagonism of β-endorphin inhibition) | IC50: 37 µM | [2] |
| Valorphin (VV-hemorphin-5) | µ-opioid | Binding (rat brain) | IC50: 14 nM | [3] |
| LVV-hemorphin-7 | Bombesin Receptor Subtype 3 (CHO cells) | Functional (Ca2+ mobilization) | EC50: 183 ± 60 µM | [4][5][6] |
| VV-hemorphin-7 | Bombesin Receptor Subtype 3 (CHO cells) | Functional (Ca2+ mobilization) | EC50: 45 ± 15 µM | [4][5][6] |
| LVV-hemorphin-7 | Bombesin Receptor Subtype 3 (NCI-N417 cells) | Functional (Ca2+ mobilization) | EC50: 38 ± 18 µM | [4][5][6] |
| VV-hemorphin-7 | Bombesin Receptor Subtype 3 (NCI-N417 cells) | Functional (Ca2+ mobilization) | EC50: 19 ± 6 µM | [4][5][6] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other opioid peptides involves intricate signaling cascades following receptor binding. These pathways, along with the experimental workflows used to elucidate them, can be visualized to enhance understanding.
Opioid Receptor Signaling Pathway
Upon binding to G protein-coupled receptors (GPCRs) like the µ-opioid receptor, this compound is expected to initiate a signaling cascade that leads to various cellular responses, including analgesia.
Experimental Workflow for Receptor Binding Assay
Validating the interaction between a ligand like this compound and its receptor is a fundamental step. Radioligand binding assays are commonly employed for this purpose.
Detailed Experimental Protocols
For the validation of this compound's mechanism of action, standardized experimental protocols are essential for reproducibility and comparison across studies.
Protocol 1: µ-Opioid Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the µ-opioid receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue or cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a final volume of 1 mL of assay buffer, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of [³H]DAMGO (near its Kd value), and varying concentrations of this compound. For determining non-specific binding, a high concentration of naloxone is used instead of the test compound.
-
Equilibration: Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]DAMGO against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma Receptor Radioligand Binding Assay
This protocol outlines the procedure for assessing the binding affinity of this compound to sigma receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparation: Homogenates from guinea pig brain or other suitable tissue expressing sigma receptors.
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.
-
Masking Agent: (+)-pentazocine to block binding to sigma-1 receptors when assessing sigma-2 receptor binding.
-
Non-specific Binding Control: Haloperidol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a final assay volume, combine the membrane preparation, a fixed concentration of [³H]DTG, and varying concentrations of this compound. To specifically measure binding to sigma-2 receptors, include a saturating concentration of (+)-pentazocine to occupy the sigma-1 sites.[7][8][9] For non-specific binding, use a high concentration of haloperidol.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through pre-soaked glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Measurement: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Similar to the µ-opioid receptor binding assay, determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 3: G-Protein Activation ([³⁵S]GTPγS) Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to opioid receptors.
Materials:
-
Membrane Preparation: From cells expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test Compound: this compound.
-
Reference Agonist: DAMGO (for µ-opioid receptor).
Procedure:
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubation: Add varying concentrations of this compound to the pre-incubated membranes in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for 60 minutes.
-
Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters.
-
Measurement: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist like DAMGO).
Conclusion
The available data indicates that this compound interacts with opioid receptors, exhibiting inhibitory effects on the actions of other opioids. However, a comprehensive understanding of its direct binding affinities and functional potencies at µ- and sigma-opioid receptors requires further investigation using standardized assays as detailed in this guide. The provided comparative data with other hemorphins highlights the nuanced structure-activity relationships within this peptide family. The experimental protocols and visualizations included herein offer a framework for researchers to systematically validate and expand upon the current knowledge of this compound's mechanism of action, ultimately paving the way for the development of novel therapeutic agents.
References
- 1. Opioid receptor affinities of the blood-derived tetrapeptides hemorphin and cytochrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemorphins Targeting G Protein-Coupled Receptors [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and functional characterization of hemorphins VV-H-7 and LVV-H-7 as low-affinity agonists for the orphan bombesin receptor subtype 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and functional characterization of hemorphins VV-H-7 and LVV-H-7 as low-affinity agonists for the orphan bombesin receptor subtype 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
comparative analysis of Leu-valorphin-arg binding to opioid receptor subtypes
Disclaimer: This guide provides a comparative analysis of valorphin binding to opioid receptor subtypes. Despite extensive searches, specific quantitative binding data for Leu-valorphin-arg could not be located in the available scientific literature. Valorphin (VVYPWTQ) is a closely related endogenous peptide and is used here as a proxy to provide a relevant comparative framework.
This document is intended for researchers, scientists, and drug development professionals interested in the interaction of hemorphin-related peptides with opioid receptors.
Introduction
Valorphin is an endogenous heptapeptide derived from the β-chain of hemoglobin. It has been identified as an opioid-like peptide with analgesic properties. Understanding its binding profile across the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is crucial for elucidating its pharmacological effects and potential therapeutic applications. This guide provides a comparative analysis of valorphin's binding affinity for these receptors, supported by experimental data and detailed methodologies.
Data Presentation
The following table summarizes the in vitro binding affinity of valorphin for the mu, delta, and kappa opioid receptor subtypes. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the peptide required to inhibit the binding of a radiolabeled ligand to the receptors by 50%.
| Receptor Subtype | Ligand | IC50 (nM) | Source |
| Mu (µ) Opioid Receptor | Valorphin | 14 | [1] |
| Delta (δ) Opioid Receptor | Valorphin | 200 | [1] |
| Kappa (κ) Opioid Receptor | Valorphin | >10,000 | [1] |
Table 1: Binding Affinity of Valorphin for Opioid Receptor Subtypes.[1]
Based on this data, valorphin exhibits a clear preference for the mu-opioid receptor, with significantly lower affinity for the delta and negligible affinity for the kappa opioid receptor at the tested concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the binding affinity and functional activity of ligands at opioid receptors.
1. Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) or IC50 of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human mu, delta, or kappa opioid receptor.
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compound (Valorphin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
2. [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate the G-protein coupled opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human mu, delta, or kappa opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (Valorphin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure all G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for 60 minutes.
-
Basal G-protein activation is measured in the absence of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined by non-linear regression analysis of the dose-response curve.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Canonical Opioid Receptor Signaling Pathway
Caption: G-protein dependent opioid receptor signaling pathway.
Valorphin's Opioid Receptor Binding Selectivity
Caption: Binding selectivity of Valorphin for opioid receptors.
References
Assessing the Specificity of Leu-valorphin-arg's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Leu-valorphin-arg, a peptide derived from hemoglobin, with a focus on its interaction with opioid receptors. The information is intended for researchers and professionals in the fields of pharmacology and drug development to facilitate an objective assessment of this compound's potential.
Introduction to this compound
This compound, also known as LVV-hemorphin-6, is a nonapeptide that corresponds to the (32-40) sequence of the β-, δ-, γ-, and ε-chains of human hemoglobin[1]. It belongs to the hemorphin family of peptides, which are generated by the enzymatic breakdown of hemoglobin and have been shown to possess a range of biological activities. This compound has garnered interest for its potential analgesic properties and its interaction with the opioid system[2]. This guide aims to consolidate the available experimental data to provide a clear comparison of its biological effects with other well-characterized opioid ligands.
Opioid Receptor Binding and Functional Activity
This compound has been shown to exhibit affinity for both µ- and sigma-opioid receptors and displays opioid-like activity in the Guinea Pig Ileum (GPI) bioassay[1]. This indicates its potential to modulate opioid signaling pathways.
Comparative Analysis of Receptor Interaction
One study demonstrated that in an electrically stimulated guinea pig ileum preparation, both hemorphin-6 and this compound (LVV-hemorphin-6) antagonized the inhibitory effect of the potent µ-opioid agonist, β-endorphin. The IC50 values for this antagonistic effect were reported to be 37 µM for hemorphin-6 and 73 µM for this compound[3]. This finding suggests that this compound may act as a partial agonist or an antagonist at the µ-opioid receptor.
For a comprehensive comparison, the binding affinity and functional activity of the standard µ-opioid receptor agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), are presented in the table below. DAMGO is a highly selective and potent µ-opioid agonist widely used as a reference compound in opioid research.
| Compound | Assay | Receptor | Parameter | Value |
| This compound | Guinea Pig Ileum Contraction | µ-opioid | IC50 (vs. β-endorphin) | 73 µM[3] |
| DAMGO | Radioligand Binding | µ-opioid | Ki | 1-10 nM (typical range) |
| DAMGO | GTPγS Binding | µ-opioid | EC50 | 10-100 nM (typical range) |
Note: The IC50 value for this compound represents its ability to counteract the effect of another opioid, not its direct binding affinity or agonist potency. A direct comparison with DAMGO's Ki and EC50 values should be made with this in mind. The significantly higher micromolar concentration required for this compound's effect suggests a much lower affinity and/or potency compared to DAMGO.
Signaling Pathways and Experimental Workflows
The interaction of an opioid ligand with its receptor initiates a cascade of intracellular signaling events. For G protein-coupled receptors like the opioid receptors, this typically involves the activation of G proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels.
Below are diagrams illustrating the canonical opioid receptor signaling pathway and a general workflow for assessing the biological activity of a compound like this compound.
Caption: Canonical Gαi/o-coupled opioid receptor signaling pathway.
Caption: General experimental workflow for assessing novel opioid compounds.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not extensively published. However, the following are generalized protocols for the key assays mentioned in this guide.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum (GPI) Bioassay (General Protocol)
This is a classic ex vivo functional assay used to assess the agonist or antagonist activity of opioid compounds, particularly at the µ-opioid receptor.
-
Tissue Preparation: A segment of the ileum is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Stimulation: The nerve endings within the myenteric plexus are electrically stimulated, causing the longitudinal muscle to contract. These contractions are measured and recorded.
-
Drug Application: Opioid agonists inhibit the release of acetylcholine from these nerve endings, thus reducing the amplitude of the electrically induced contractions. The test compound is added to the organ bath at various concentrations to determine its effect on the contractions.
-
Antagonism Studies: To assess antagonist activity, the tissue is pre-incubated with the test compound before adding a known agonist (e.g., β-endorphin or morphine). The ability of the test compound to prevent or reverse the inhibitory effect of the agonist is quantified.
-
Data Analysis: For agonists, an EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is calculated. For antagonists, the IC50 value (the concentration that reverses 50% of the agonist's effect) is determined.
Conclusion and Future Directions
The available data suggests that this compound interacts with the µ-opioid receptor, exhibiting antagonistic or partial agonistic properties at micromolar concentrations. However, a comprehensive assessment of its specificity and potential as a therapeutic agent is currently limited by the lack of detailed quantitative data on its binding affinities and functional activities at all three major opioid receptor subtypes.
Future research should focus on:
-
Quantitative Binding Assays: Determining the Ki values of this compound for µ, δ, and κ opioid receptors to establish its binding profile and selectivity.
-
Functional Assays: Conducting GTPγS binding or cAMP inhibition assays to quantify its potency (EC50) and efficacy (Emax) as an agonist or antagonist at each receptor subtype.
-
In Vivo Studies: Evaluating its analgesic effects in established animal models of pain to understand its physiological relevance and therapeutic potential.
A more complete pharmacological profile will be crucial for the scientific and drug development communities to accurately assess the specificity and potential clinical utility of this compound.
References
Stability of Leu-valorphin-arg and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Leu-valorphin-arg and its analogues, focusing on their resistance to enzymatic degradation. The information presented is collated from various experimental studies to aid in the development of more stable and effective therapeutic peptides.
Introduction to this compound and its Analogues
This compound is a naturally occurring opioid peptide derived from the β-chain of hemoglobin. It belongs to the hemorphin family, which is known for its interaction with opioid receptors and potential analgesic properties. However, the therapeutic application of natural peptides like this compound is often limited by their poor in vivo stability due to rapid degradation by plasma and tissue enzymes. To overcome this limitation, various analogues have been synthesized with modifications aimed at enhancing their stability and therapeutic profile. This guide focuses on comparing the stability of this compound with several of its modified counterparts.
Comparative Stability Data
The stability of peptides is often quantified by their half-life (t½) in a biological matrix, such as plasma or tissue homogenates. A longer half-life indicates greater stability. The following table summarizes the available quantitative data on the stability of LVV-hemorphin-7 (a closely related parent peptide to this compound) and other hemorphins. Direct comparative data for this compound itself is limited in the reviewed literature; therefore, LVV-hemorphin-7 is used as a primary reference.
| Peptide/Analogue | Sequence | Modification | Biological Matrix | Half-life (t½) | Reference |
| LVV-hemorphin-7 | LVVYPWTQRF | None (Natural Sequence) | Rat Kidney Cytosol | < 2 minutes | [cite: ] |
| VV-hemorphin-7 | VVYPWTQRF | N-terminal Deletion | Rat Brain Homogenate | Less stable than LVV-H7 | [1] |
| Hemorphin-7 | YPWTQRF | N-terminal Deletion | Rat Brain Homogenate | Less stable than LVV-H7 | [1] |
| Valorphin (VV-hemorphin-5) Analogue (V2p) | VVYPWTQ-NH₂ | Phosphopeptide Analogue | - | Data not available | [2] |
| C-terminally Amidated Analogues | - | Amidation of C-terminus | General | More resistant to enzymatic degradation | [2] |
| Analogues with Unnatural Amino Acids | - | Substitution with non-proteinogenic amino acids | General | Increased resistance to degradation | [3] |
Key Observations:
-
LVV-hemorphin-7 is considered the most stable among the naturally occurring hemorphins.[4]
-
N-terminal truncations of LVV-hemorphin-7, such as VV-hemorphin-7 and hemorphin-7, lead to decreased stability.[1]
-
C-terminal amidation is a common strategy to enhance peptide stability by increasing resistance to carboxypeptidases.[2]
-
The introduction of unnatural amino acids can also significantly improve resistance to enzymatic degradation.[3]
-
Specific half-life data for many promising analogues, such as the phosphopeptide analogue of valorphin (V2p), are not yet available in the public domain, highlighting an area for future research.
Experimental Protocols
The stability of these peptides is typically assessed through in vitro incubation with biological matrices, followed by analytical quantification of the remaining intact peptide over time.
In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general procedure for determining the half-life of a peptide in plasma.
1. Reagents and Materials:
- Test peptide and its analogues
- Human or rat plasma (with anticoagulant, e.g., EDTA, heparin)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Internal standard (for HPLC-MS analysis)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer (e.g., MALDI-ToF or ESI-MS)
2. Procedure:
- Peptide Incubation: A stock solution of the test peptide is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
- Enzyme Inactivation: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically a high concentration of organic solvent like acetonitrile, often containing an acid like TFA. This step also serves to precipitate plasma proteins.
- Protein Precipitation and Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the peptide and its degradation products, is collected for analysis. An internal standard may be added at this stage for quantitative analysis.
- Analytical Quantification: The amount of intact peptide in each sample is quantified using RP-HPLC. The peptide is separated from its metabolites, and its concentration is determined by measuring the peak area at a specific wavelength (e.g., 214 nm or 280 nm) or by mass spectrometry for higher specificity and sensitivity.
- Data Analysis: The percentage of the intact peptide remaining at each time point is plotted against time. The half-life (t½) is then calculated from the degradation curve, often by fitting the data to a first-order decay model.
Signaling Pathway and Experimental Workflow Diagrams
Opioid Receptor Signaling Pathway
This compound and its analogues exert their biological effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of the peptide to the receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and analgesic effects.
Caption: Opioid receptor activation by this compound analogues.
Experimental Workflow for Stability Assessment
The following diagram illustrates the typical workflow for assessing the in vitro stability of peptide analogues.
Caption: Workflow for in vitro peptide stability analysis.
Conclusion
The stability of this compound and its analogues is a critical factor for their potential therapeutic use. Current research indicates that LVV-hemorphin-7 is the most stable among the naturally occurring hemorphins in its class. Synthetic modifications, particularly C-terminal amidation and the incorporation of unnatural amino acids, have been shown to be effective strategies for enhancing resistance to enzymatic degradation. However, a lack of standardized, direct comparative studies with quantitative half-life data for a broad range of analogues remains a gap in the literature. Future research should focus on systematic stability comparisons under identical experimental conditions to provide a clearer basis for the selection and development of the most promising candidates for clinical applications.
References
- 1. Hemorphins—From Discovery to Functions and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Effects and Analgesic Profile of Hemoglobin-Derived Valorphin and Its Synthetic Analog in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antiproliferative Effects of Leu-valorphin-arg and Other Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiproliferative effects of Leu-valorphin-arg and other opioid peptides, with a focus on experimental data and methodologies. Due to the limited availability of in vivo data for this compound, this guide uses the closely related peptide, valorphin, as a primary reference. Methionine-enkephalin (MET) is presented as a key comparator, owing to the more extensive research on its in vivo anticancer properties.
Comparative Analysis of In Vivo Antiproliferative Efficacy
The following table summarizes the available quantitative data from in vivo studies on the antiproliferative effects of valorphin and Methionine-enkephalin.
| Peptide | Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Valorphin | Syngeneic Mammary Carcinoma | Female BLRB mice | 1 mg/kg valorphin combined with 25 mg/m² epirubicin | - 42% tumor growth inhibition compared to control.[1][2] - 22% tumor growth inhibition compared to epirubicin alone.[1][2] - Significantly improved survival (69% vs. 39% for epirubicin only) at day 26.[1][2] |
| Methionine-enkephalin (MET) | Macrophage-derived Fibrous Histiocytoma (MC-II) | BALB/cJ mice | Low dose (0.25 mg/kg) administered intracerebrally with tumor inoculation | - Significantly reduced tumor growth.[3] - Prolonged survival rate.[3] |
| Methionine-enkephalin (MET) | Human Gastric Cancer Xenograft | Nude mice | Not specified | - Decreased percentage of M2-type macrophages and increased M1-type macrophages in tumor tissue.[1] - Inhibited tumor growth through the PI3K/AKT/mTOR signaling pathway.[1] |
| Methionine-enkephalin (MET) | Lung Cancer | Not specified | Not specified | - Suppressed tumor growth, migration, and invasion.[4] - Induced apoptosis via the Bcl-2/Bax/caspase-3 signaling pathway.[5] |
Experimental Protocols
Valorphin In Vivo Antiproliferative Assay
This protocol is based on the study by Blishchenko et al. (2005).[1][2]
1. Animal Model and Tumor Inoculation:
-
Animal Model: Female BLRB mice.
-
Tumor Model: Syngeneic mammary carcinoma.
-
Inoculation: Subcutaneous inoculation of primary murine breast carcinoma cells.
2. Treatment Groups:
-
Control group (vehicle).
-
Epirubicin-only group (25 mg/m²).
-
Valorphin (1 mg/kg) and Epirubicin (25 mg/m²) combination group.
3. Administration:
-
The route of administration for valorphin and epirubicin is not explicitly stated in the abstract but is likely intraperitoneal or intravenous for the cytostatic drug and could be subcutaneous or intraperitoneal for the peptide.
-
Treatments were administered simultaneously.
4. Monitoring and Endpoints:
5. Data Analysis:
-
Tumor growth inhibition was calculated as a percentage reduction in tumor volume or weight compared to the control and epirubicin-only groups.
-
Survival rates were compared between the combination therapy group and the epirubicin-only group.
Methionine-enkephalin (MET) In Vivo Antiproliferative Assay
This protocol is a composite based on findings from multiple studies.[3][4][5]
1. Animal Model and Tumor Inoculation:
-
Animal Model: Immunocompromised mice (e.g., nude mice) for xenografts or syngeneic models like BALB/cJ mice.
-
Tumor Model: Human cancer cell line xenografts (e.g., gastric, lung) or syngeneic tumors (e.g., fibrous histiocytoma).
-
Inoculation: Subcutaneous or intradermal injection of a specified number of cancer cells.
2. Treatment Groups:
-
Control group (vehicle).
-
Methionine-enkephalin (MET) group (e.g., low dose of 0.25 mg/kg).
-
Optional: Positive control group (standard chemotherapy).
3. Administration:
-
The route of administration can vary and has been shown to be critical. Intracerebral administration alongside tumor inoculation has been reported to be effective.[3] Other routes like subcutaneous injection have also been used.
4. Monitoring and Endpoints:
-
Tumor volume and weight are measured at regular intervals.
-
Animal survival is monitored.
-
At the end of the study, tumors may be excised for histological and molecular analysis (e.g., macrophage polarization, protein expression in signaling pathways).
5. Data Analysis:
-
Comparison of tumor growth curves between control and treated groups.
-
Analysis of survival data.
-
Immunohistochemical or molecular analysis of tumor tissue to investigate the mechanism of action.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Valorphin's Antiproliferative Effect
While the precise signaling pathway for valorphin's antiproliferative effect is not fully elucidated in the provided search results, it is known to induce a reversible S-phase arrest in the cell cycle.[6] The cytolytic effects of valorphin are reported to be inhibited by naloxone, suggesting the involvement of opioid receptors.[7]
Caption: Proposed pathway of Valorphin leading to S-phase cell cycle arrest.
Signaling Pathway for Methionine-enkephalin's Antiproliferative Effect
Research has identified key signaling pathways involved in the anticancer effects of Methionine-enkephalin (MET). These include the PI3K/AKT/mTOR and the intrinsic apoptosis (Bcl-2/Bax/caspase-3) pathways, often initiated through the Opioid Growth Factor Receptor (OGFr).[1][5]
Caption: MET's dual mechanism: inhibiting proliferation and inducing apoptosis.
Experimental Workflow for In Vivo Antiproliferative Studies
The following diagram illustrates a general workflow for conducting in vivo studies to assess the antiproliferative effects of opioid peptides.
Caption: General workflow for in vivo antiproliferative peptide studies.
References
- 1. Methionine enkephalin (MENK) inhibits human gastric cancer through regulating tumor associated macrophages (TAMs) and PI3K/AKT/mTOR signaling pathway inside cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of valorphin in vitro and in vivo: combined action with cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibitory effect of tumor growth by methionine-enkephalin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine enkephalin suppresses lung cancer metastasis by regulating the polarization of tumor-associated macrophages and the distribution of myeloid-derived suppressor cells in the tumor microenvironment and inhibiting epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine enkephalin (MENK) suppresses lung cancer by regulating the Bcl-2/Bax/caspase-3 signaling pathway and enhancing natural killer cell-driven tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative action of valorphin in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor cell cytolysis mediated by valorphin, an opioid-like fragment of hemoglobin beta-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leu-valorphin-arg and LVV-hemorphin-7 for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and pharmacological properties of two potent hemorphins, Leu-valorphin-arg and LVV-hemorphin-7.
This guide provides a detailed comparative study of this compound and LVV-hemorphin-7, two bioactive peptides derived from the β-chain of hemoglobin. Both peptides, classified as hemorphins, have garnered interest in the scientific community for their diverse physiological effects, including their roles in pain perception, blood pressure regulation, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor interactions, and downstream signaling pathways, supported by available experimental data.
Biochemical and Pharmacological Profile
This compound and LVV-hemorphin-7 are structurally related peptides, with this compound corresponding to the 32-40 sequence of the human hemoglobin β-, δ-, γ-, and ε-chains, while LVV-hemorphin-7 is the 31-40 fragment.[1][2] Their primary structures are as follows:
-
This compound: Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg[1]
-
LVV-hemorphin-7: Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe[2]
Both peptides exhibit opioid-like activities and interact with a range of receptors, albeit with differing affinities and functional outcomes.
Comparative Data on Receptor Interactions and Functional Activity
The following tables summarize the available quantitative data on the interactions of this compound and LVV-hemorphin-7 with various receptors and their functional activities.
Table 1: Opioid and Sigma Receptor Binding
| Peptide | Receptor Subtype | Reported Affinity/Activity | Quantitative Data | Source |
| This compound | µ-opioid | Binding affinity | No specific Ki or IC50 values found | [1][3] |
| σ-opioid | Binding affinity | No specific Ki or IC50 values found | [1][3] | |
| LVV-hemorphin-7 | µ-opioid | Competitive binding | IC50 values in the micromolar range reported in rat brain membranes | |
| δ-opioid | Partial to full binding | No specific Ki or IC50 values found | [4] | |
| κ-opioid | Partial to full binding | No specific Ki or IC50 values found | [4] |
Table 2: Angiotensin and Other Receptor Interactions
| Peptide | Receptor/Enzyme | Reported Activity | Quantitative Data | Cell Line/System | Source |
| LVV-hemorphin-7 | Angiotensin II Type 1 Receptor (AT1R) | Positive Allosteric Modulator | Potentiated AngII binding (decreased KD by 2.6-fold) | HEK293FT cells | [5] |
| Insulin-Regulated Aminopeptidase (IRAP)/AT4 Receptor | Inhibition | Ki values between 56 and 620 nM for various analogs | Sheep adrenal and cerebellar membranes | ||
| Human Bombesin Receptor Subtype 3 (hBRS-3) | Full Agonist | EC50 = 183 ± 60 µM | CHO cells | ||
| EC50 = 38 ± 18 µM | NCI-N417 cells | ||||
| Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50 values reported to be higher than camel hemorphin variants | In vitro assay | [6] |
Table 3: Functional Assay Data
| Peptide | Assay | Effect | Quantitative Data | Source |
| This compound | Guinea Pig Ileum (GPI) Bioassay | Opioid activity | No specific IC50 values found | [1][3] |
| LVV-hemorphin-7 | Guinea Pig Ileum (GPI) Bioassay | Opioid activity, reversed by naloxone | No specific IC50 values found | [7] |
| Intracellular Calcium Mobilization (hBRS-3 activation) | Increased intracellular Ca2+ | EC50 values provided in Table 2 | CHO and NCI-N417 cells | |
| ERK1/2 Phosphorylation (AT1R signaling) | Potentiated AngII-mediated ERK1/2 activation | - | HEK293 cells |
Signaling Pathways and Mechanisms of Action
LVV-hemorphin-7 has been shown to modulate multiple signaling pathways:
-
Opioid Receptors: Like other hemorphins, LVV-hemorphin-7 is believed to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of µ-opioid receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels through the activation of Gi/o proteins.
-
Angiotensin II Type 1 Receptor (AT1R): LVV-hemorphin-7 acts as a positive allosteric modulator (PAM) of AT1R.[7] This means that while it may not activate the receptor on its own, it enhances the binding and/or signaling of the endogenous ligand, Angiotensin II. This potentiation affects downstream pathways, including Gαq protein coupling, β-arrestin recruitment, and the activation of the extracellular signal-regulated kinases (ERK1/2).[7]
-
Human Bombesin Receptor Subtype 3 (hBRS-3): LVV-hemorphin-7 is a full agonist at the hBRS-3 receptor, another GPCR. Its activation leads to an increase in intracellular calcium concentration.[7]
The signaling pathways for This compound are less characterized in the available literature. However, its demonstrated activity in the guinea pig ileum bioassay, a classic functional assay for opioids, suggests it also signals through opioid receptors, likely involving G-protein coupling.[1][3]
Visualizing the Pathways
To illustrate the complex signaling interactions, the following diagrams were generated using the Graphviz DOT language.
Caption: Opioid receptor signaling cascade initiated by hemorphins.
Caption: Positive allosteric modulation of AT1R by LVV-hemorphin-7.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these hemorphins.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity of a ligand (like this compound or LVV-hemorphin-7) to a specific receptor.
-
Membrane Preparation: Rat brain tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the opioid receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[6]
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors or [³H]-DADLE for δ-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor peptide (this compound or LVV-hemorphin-7).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the affinity of the peptide for the receptor.
Guinea Pig Ileum (GPI) Bioassay
This functional assay assesses the opioid activity of a compound by measuring its effect on the contractility of smooth muscle tissue.
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, aerated, and maintained at a constant temperature.[8]
-
Stimulation: The ileum is stimulated electrically to induce contractions.
-
Drug Application: Increasing concentrations of the test peptide (this compound or LVV-hemorphin-7) are added to the organ bath.
-
Measurement of Contraction: The inhibition of the electrically induced contractions by the peptide is recorded.
-
Data Analysis: The concentration of the peptide that produces a 50% inhibition of the contractile response (IC50) is determined. The opioid nature of the response can be confirmed by its reversal with an opioid antagonist like naloxone.[7]
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Coupling
BRET is a powerful technique to study protein-protein interactions in live cells, such as the interaction between a GPCR and its G-protein upon activation.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with plasmids encoding the receptor of interest (e.g., AT1R) fused to a Renilla luciferase (Rluc) donor and a G-protein subunit (e.g., Gαq) fused to a yellow fluorescent protein (YFP) acceptor.[9]
-
Assay Setup: Transfected cells are plated in a microplate.
-
Ligand Stimulation: The cells are stimulated with the ligand of interest (e.g., Angiotensin II in the presence or absence of LVV-hemorphin-7).
-
BRET Measurement: The luciferase substrate (e.g., coelenterazine) is added, and the light emissions at the donor and acceptor wavelengths are measured. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data Analysis: An increase in the BRET ratio upon ligand stimulation indicates that the receptor and G-protein are in close proximity, signifying receptor activation and G-protein coupling. Dose-response curves can be generated to determine the potency (EC50) of the ligand.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPCRs that couple to the Gαq pathway.
-
Cell Preparation: Cells expressing the receptor of interest (e.g., hBRS-3) are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]
-
Ligand Addition: The test compound (e.g., LVV-hemorphin-7) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The magnitude of the fluorescence change is proportional to the increase in intracellular calcium. Dose-response curves can be constructed to determine the EC50 of the compound.
Conclusion
This compound and LVV-hemorphin-7 are intriguing bioactive peptides with a complex pharmacology. While both exhibit opioid-like properties, LVV-hemorphin-7 has been more extensively characterized, revealing its interactions with multiple receptor systems beyond the opioid family, including the angiotensin and bombesin systems. The available data suggest that LVV-hemorphin-7 can act as both a direct agonist and an allosteric modulator, highlighting its potential for nuanced physiological roles.
Further research is warranted to fully elucidate the pharmacological profile of this compound, particularly in obtaining quantitative data on its receptor binding and functional activity. A direct, side-by-side comparative study of these two hemorphins across a range of receptor systems and functional assays would be invaluable for a more complete understanding of their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such future investigations. This comparative analysis serves as a valuable resource for scientists working on the development of novel therapeutics targeting the complex interplay of these peptide signaling systems.
References
- 1. isthongkong.com [isthongkong.com]
- 2. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. [Radioreceptor method of determination of opioid peptides in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Protocols for the Safe Disposal of Leu-valorphin-arg
For researchers and drug development professionals, the proper disposal of Leu-valorphin-arg, a potent opioid peptide, is a critical component of laboratory safety and regulatory compliance.[1] Due to its opioid activity, this compound requires stringent disposal procedures to prevent environmental contamination and potential misuse.[2][3] All disposal activities must adhere to institutional guidelines and comply with federal, state, and local regulations for chemical and pharmaceutical waste.[4]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste, particularly chemical inactivation steps, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal and Decontamination Plan
-
Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash.
-
Solid Waste: Collect unused lyophilized powder, contaminated vials, pipette tips, and gloves in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
-
Chemical Inactivation (Preferred Method): The primary goal is to render the peptide biologically inactive through chemical degradation, a process known as rendering it "non-retrievable."[5][6] Chemical hydrolysis is an effective method for this purpose.[7][8]
-
Final Disposal:
-
Following inactivation and neutralization, the liquid waste should be managed as hazardous chemical waste.
-
Both solid and inactivated liquid waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
The ultimate disposal method for such compounds is typically high-temperature incineration by a licensed waste management facility.[4][9]
-
Data on Inactivation and Disposal Methods
For clarity, the key parameters for the recommended inactivation and disposal methods are summarized below.
| Method | Reagent/Process | Key Parameters | Efficacy |
| Chemical Inactivation | 1 M Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) | Minimum 24-hour contact time at room temperature. | Breaks peptide bonds, rendering the molecule biologically inactive. |
| Adsorption/Deactivation | Activated Charcoal | Effective for adsorbing opioids from a solution, followed by solidification.[10][11] | High adsorption efficiency; immobilizes the compound. |
| Final Disposal | High-Temperature Incineration | Performed by a licensed hazardous waste facility. | Complete destruction of the chemical compound.[9] |
Experimental Protocols for Inactivation
Protocol 1: Acid/Base Hydrolysis for Liquid Waste
This protocol details the chemical degradation of this compound in solution.
-
Preparation: In a designated, properly vented, and labeled chemical waste container within a fume hood, collect the aqueous waste containing this compound.
-
Hydrolysis:
-
For Acid Hydrolysis: Slowly add a sufficient volume of concentrated hydrochloric acid (HCl) to the waste to achieve a final concentration of 1 M.
-
For Base Hydrolysis: Slowly add a sufficient volume of a concentrated sodium hydroxide (NaOH) solution to the waste to achieve a final concentration of 1 M.
-
-
Inactivation Period: Gently mix the solution and allow it to stand for at least 24 hours at room temperature to ensure complete hydrolysis of the peptide.
-
Neutralization: After the inactivation period, carefully neutralize the solution by adding a base (if acidified) or an acid (if basified) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated meter.
-
Collection: Securely cap the container containing the neutralized, inactivated solution. Ensure it is properly labeled as hazardous waste and store it in a designated satellite accumulation area for EHS pickup.
Protocol 2: Activated Charcoal Deactivation for Liquid Waste
This method is an alternative for immobilizing the peptide.
-
Preparation: Place the aqueous this compound waste in a sealable, chemical-resistant container in a fume hood.
-
Adsorption: Add an excess of activated charcoal (approximately 10 grams of charcoal per 100 mL of solution) to the container.
-
Agitation: Seal the container and agitate it for several hours to ensure maximum adsorption of the peptide onto the charcoal.
-
Solidification (Optional but Recommended): A solidifying agent can be added to the slurry to prevent leakage.
-
Collection: The resulting mixture should be disposed of as solid hazardous waste. Label the container appropriately for collection by your institution's EHS office.[10]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. glpbio.com [glpbio.com]
- 3. Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. govinfo.gov [govinfo.gov]
- 6. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 7. Hydrolysis of Purified Proteins and Peptides | Waters [waters.com]
- 8. Hydrolysis [cem.com]
- 9. peptiderecon.com [peptiderecon.com]
- 10. Perioperative Opioid Usage Monitoring and Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of an activated carbon-based deactivation system for the disposal of highly abused opioid medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Leu-valorphin-arg
This guide provides crucial safety and logistical information for the handling and disposal of Leu-valorphin-arg, a potent opioid peptide. The following procedures are designed for implementation by researchers, scientists, and drug development professionals in a controlled laboratory environment. Given the high potency of opioid peptides, adherence to these guidelines is critical to ensure personnel safety and experimental integrity.
Risk Assessment and Control
Due to its classification as a potent opioid peptide, a thorough risk assessment must be conducted before handling this compound. The primary hazards include inhalation of airborne powder, dermal contact, and accidental ingestion. Engineering controls should be the primary method of exposure reduction.
Engineering Controls:
-
Ventilation: All handling of lyophilized powder should occur in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation risk.[1]
-
Containment: Use a vented balance safety enclosure or HEPA-secured weighing box for weighing the powdered compound.[1] For solution-based work, conduct procedures on a contained work surface to prevent the spread of spills.
Personal Protective Equipment (PPE)
The selection of PPE is dependent on the specific laboratory procedures and the associated risk of exposure. The following table summarizes recommended PPE based on risk levels derived from guidelines for handling potent opioids.[2][3][4]
| Risk Level | Task Example | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Low | Handling sealed vials, working with dilute solutions (<1 mg/mL) in a fume hood. | Single pair of powder-free nitrile gloves. | Lab coat. | Safety glasses with side shields. | Not typically required if handled in a fume hood. |
| Moderate | Weighing lyophilized powder, preparing stock solutions, handling quantities >1 gram. | Double pair of powder-free nitrile gloves. | Disposable coveralls or a lab coat with sleeve protectors.[1][2] | Safety goggles. | A fit-tested N95 respirator. An N100, R100, or P100 respirator offers a higher level of protection.[2][5] |
| High | Large-scale synthesis, potential for significant aerosolization, cleaning spills of concentrated material. | Double pair of powder-free nitrile gloves. | Disposable, liquid-resistant coveralls.[3] | Face shield and safety goggles.[5] | A fit-tested N100, R100, or P100 disposable filtering facepiece respirator or a respirator that provides a higher level of protection.[5] |
Note: All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[5] When respirators are required, a comprehensive respiratory protection program compliant with OSHA Standard 29 CFR 1910.134 must be in place.[5]
Experimental Protocols: Handling and Storage
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
